Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate
Description
Properties
IUPAC Name |
methyl 4,4-dimethyl-2-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-10(2)5-4-7(8(11)6-10)9(12)13-3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMOBBBEXFZLKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C(=O)C1)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415649 | |
| Record name | METHYL 4,4-DIMETHYL-2-OXOCYCLOHEXANECARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32767-46-7 | |
| Record name | METHYL 4,4-DIMETHYL-2-OXOCYCLOHEXANECARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4,4-dimethyl-2-oxocyclohexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate, a valuable β-keto ester intermediate in organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, experimental protocols, and comparative analysis of the primary synthetic methodologies. The core of this guide focuses on the direct carboxymethylation of 3,3-dimethylcyclohexanone, offering a detailed, field-proven protocol. Additionally, this guide explores viable alternative synthetic strategies, including the Dieckmann condensation and the Robinson annulation, providing theoretical frameworks and plausible reaction pathways. A thorough discussion of the reaction mechanisms, supported by authoritative literature, is presented to elucidate the causality behind the experimental choices. This guide also includes a detailed section on the characterization of the target molecule, with predicted spectroscopic data based on analogous compounds. All quantitative data is summarized for clarity, and key transformations are visualized using reaction schemes and workflow diagrams.
Introduction
This compound is a significant building block in organic chemistry, featuring a β-keto ester moiety within a substituted cyclohexane ring. This bifunctional scaffold allows for a diverse range of chemical transformations, making it a crucial intermediate in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds. The strategic placement of the gem-dimethyl group at the C4 position introduces a permanent stereocenter and influences the conformational preference of the cyclohexanone ring, which can be exploited in stereoselective synthesis.
The utility of this compound is underscored by its application as a reactant in the synthesis of pyrido[3'',2'':4,5]furo[3,2-d]pyrimidines, which have been studied as potent phosphodiesterase type 4 (PDE4) inhibitors for the potential treatment of asthma and chronic obstructive pulmonary disease (COPD)[1]. The efficient and scalable synthesis of this intermediate is therefore of considerable interest to the scientific community.
This guide will provide an in-depth exploration of the most direct and efficient synthesis of this compound, alongside a critical evaluation of other classical and modern synthetic approaches.
Primary Synthetic Route: Direct Carboxymethylation of 3,3-Dimethylcyclohexanone
The most direct and industrially scalable synthesis of this compound involves the base-catalyzed carboxymethylation of 3,3-dimethylcyclohexanone using dimethyl carbonate (DMC). This method is advantageous due to the relatively low cost and low toxicity of dimethyl carbonate, which serves as both a reagent and a solvent in some applications[2][3].
Underlying Principle and Mechanistic Insights
The reaction proceeds via a base-mediated enolate formation from 3,3-dimethylcyclohexanone. The choice of base is critical; strong, non-nucleophilic bases such as sodium hydride are typically employed to ensure complete deprotonation of the ketone at the less hindered α-carbon (C2)[4]. The resulting enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethyl carbonate. The subsequent collapse of the tetrahedral intermediate and loss of a methoxide anion yields the desired β-keto ester[5][6].
The proposed mechanism is outlined below:
References
- 1. researchgate.net [researchgate.net]
- 2. ic.unicamp.br [ic.unicamp.br]
- 3. iris.unive.it [iris.unive.it]
- 4. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
"Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate chemical properties"
An In-Depth Technical Guide to the Chemical Properties and Reactivity of Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate
Authored by a Senior Application Scientist
Introduction
This compound (CAS No. 32767-46-7) is a versatile bifunctional molecule, categorized as a β-keto ester. Its structure, which incorporates both a ketone and an ester functional group separated by a single carbon, imparts a unique and highly valuable reactivity profile. This guide provides an in-depth exploration of its chemical properties, spectroscopic signature, and core reactivity principles. For researchers in synthetic organic chemistry and drug development, this compound serves as a pivotal building block, offering multiple avenues for molecular elaboration and the construction of complex carbocyclic frameworks. Its utility is notably demonstrated in its application as a reactant for synthesizing potent phosphodiesterase type 4 (PDE4) inhibitors, which have potential therapeutic applications in treating asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2]
Physicochemical and Spectroscopic Profile
The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties and the spectroscopic data that confirm its identity and purity.
Physical and Chemical Properties
The macroscopic and fundamental chemical properties of this compound are summarized below. These predicted values serve as a reliable guide for handling, reaction setup, and purification.
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₃ |
| Molecular Weight | 184.23 g/mol [2] |
| Appearance | Colorless liquid (Predicted)[2] |
| Boiling Point | 245.2 ± 33.0 °C (Predicted)[2] |
| Density | 1.029 ± 0.06 g/cm³ (Predicted)[2] |
| pKa (α-proton) | 12.10 ± 0.40 (Predicted)[2] |
| Storage | Store at Room Temperature[1][2] |
Spectroscopic Characterization
Spectroscopic analysis provides an empirical fingerprint of the molecule's structure.
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by two distinct carbonyl (C=O) stretching frequencies. The ketone carbonyl typically absorbs in the region of 1715 cm⁻¹, while the ester carbonyl exhibits a strong absorption band at a higher frequency, around 1740-1750 cm⁻¹. This difference arises from the electron-withdrawing nature of the ester's alkoxy group.[3] Additional significant peaks include C-O stretching vibrations (around 1200-1100 cm⁻¹) and C-H stretching and bending from the aliphatic ring and methyl groups.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : The proton NMR spectrum would reveal several key signals. The two geminal methyl groups at the C4 position would appear as a sharp singlet, integrating to 6 protons. The methoxy group of the ester would also be a singlet, integrating to 3 protons. The protons on the cyclohexane ring would present as complex multiplets, with the α-proton at the C1 position being of particular diagnostic importance due to its unique chemical environment between two carbonyls.
-
Carbon-13 (¹³C NMR) Spectroscopy : The ¹³C NMR spectrum would distinctly show ten carbon signals. The two carbonyl carbons (ketone and ester) would be the most downfield signals, typically appearing in the 160-210 ppm range. The quaternary carbon at C4 and the methoxy carbon would also be readily identifiable.
-
Mass Spectrometry (MS) : Mass spectrometric analysis would show a molecular ion peak (M⁺) at an m/z of 184, corresponding to the molecular weight of the compound.[3] Common fragmentation pathways for β-keto esters include cleavage of the ester group and other ring fragmentations.
Core Reactivity: The Chemistry of a β-Keto Ester
The synthetic utility of this compound is rooted in the synergistic interaction between its ketone and ester functionalities. This 1,3-dicarbonyl relationship governs its reactivity.
Acidity and Facile Enolate Formation
The most critical chemical feature of β-keto esters is the pronounced acidity of the α-hydrogen located on the carbon between the two carbonyl groups.[4] This enhanced acidity (with a predicted pKa around 12.1) is a direct consequence of the resonance stabilization of the conjugate base, the enolate. The negative charge on the α-carbon is delocalized over both the ketone and ester oxygen atoms, creating a stable, soft nucleophile. This facile deprotonation can be achieved with a variety of bases, even relatively mild ones like alkoxides (e.g., sodium ethoxide).
Keto-Enol Tautomerism
Like other 1,3-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, making it a significant contributor to the overall reactivity of the molecule.
References
An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate
CAS Number: 32767-46-7
Authored by: A Senior Application Scientist
Molecular Structure and Spectroscopic Overview
Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate is a cyclic ketone and a methyl ester. Its structure presents several key features that will be distinguishable by various spectroscopic techniques: a carbonyl group within a six-membered ring, a methyl ester group, and gem-dimethyl substituents. Understanding the expected spectroscopic behavior of these functional groups is paramount for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment and connectivity of each atom.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the different hydrogen atoms in the molecule. The chemical shifts are influenced by the proximity of electronegative atoms (oxygen) and the carbonyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -OCH₃ (ester) | ~ 3.7 | Singlet | 3H | Protons on the methyl group of the ester are deshielded by the adjacent oxygen atom. |
| -CH- (at C1) | ~ 3.4 | Doublet of Doublets | 1H | This proton is adjacent to the carbonyl group and the ester, leading to significant deshielding. Coupling to the two protons on C6 will result in a doublet of doublets. |
| -CH₂- (at C3) | ~ 2.5 | Multiplet | 2H | These protons are alpha to the ketone carbonyl group and will be deshielded. |
| -CH₂- (at C5) | ~ 1.8 | Multiplet | 2H | These protons are in a standard aliphatic environment. |
| -CH₂- (at C6) | ~ 2.2 | Multiplet | 2H | These protons are adjacent to the carbon bearing the ester group. |
| gem-dimethyl (-CH₃)₂ | ~ 1.1 | Two Singlets | 6H | The two methyl groups at C4 are chemically non-equivalent and are expected to appear as two distinct singlets. |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the number of unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (ketone) | ~ 208 | The carbonyl carbon of a cyclic ketone is highly deshielded. |
| C=O (ester) | ~ 172 | The carbonyl carbon of the ester is also deshielded, but typically less so than a ketone. |
| -OCH₃ (ester) | ~ 52 | The methyl carbon of the ester is attached to an electronegative oxygen. |
| -CH- (at C1) | ~ 58 | This carbon is attached to the ester group. |
| -C- (at C4) | ~ 35 | Quaternary carbon attached to the two methyl groups. |
| -CH₂- (at C3) | ~ 50 | This carbon is alpha to the ketone carbonyl. |
| -CH₂- (at C5) | ~ 38 | Aliphatic methylene carbon. |
| -CH₂- (at C6) | ~ 30 | Aliphatic methylene carbon. |
| gem-dimethyl (-CH₃)₂ | ~ 28 | The two methyl carbons at C4. |
Experimental Protocol for NMR Data Acquisition
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the absorptions of the two carbonyl groups.
Predicted IR Spectral Data
| Vibrational Mode | Predicted Absorption (cm⁻¹) | Intensity | Rationale |
| C=O Stretch (Ketone) | ~ 1715 | Strong | Characteristic of a six-membered ring ketone.[1] |
| C=O Stretch (Ester) | ~ 1740 | Strong | Typical for a saturated methyl ester. |
| C-H Stretch (sp³) | 2850-3000 | Medium-Strong | Aliphatic C-H bonds. |
| C-O Stretch (Ester) | 1100-1300 | Strong | Characteristic of the C-O single bonds in the ester group. |
Experimental Protocol for FTIR Data Acquisition (ATR)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrum (Electron Ionization)
The molecular ion peak (M⁺) is expected at m/z = 198, corresponding to the molecular weight of this compound (C₁₀H₁₆O₃). The fragmentation pattern will be influenced by the stability of the resulting carbocations and neutral fragments.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 198 | [M]⁺ | Molecular Ion |
| 167 | [M - OCH₃]⁺ | Alpha-cleavage at the ester group. |
| 142 | [M - C₄H₈]⁺ | McLafferty-type rearrangement involving the ketone and loss of isobutylene. |
| 139 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |
| 114 | [M - C₅H₁₀O]⁺ | Cleavage of the cyclohexanone ring. |
| 83 | [C₅H₇O]⁺ | Further fragmentation of the ring. |
| 55 | [C₄H₇]⁺ | A common fragment for cyclic ketones.[2] |
Experimental Protocol for GC-MS Data Acquisition
References
An In-depth Technical Guide to the Physical Properties of Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate
Introduction
Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate is a pivotal intermediate in synthetic organic chemistry, notably utilized as a reactant in the synthesis of pyrido[3'',2'':4,5]furo[3,2-d]pyrimidines. These compounds are investigated as potent phosphodiesterase type 4 (PDE4) inhibitors, which have potential therapeutic applications in the treatment of asthma and chronic obstructive pulmonary disease (COPD). A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and drug development. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, coupled with detailed, field-proven methodologies for their experimental determination.
Molecular Structure and Core Properties
The structural integrity of a molecule dictates its physical behavior. This compound, with the CAS number 32767-46-7, possesses a cyclohexane ring functionalized with a ketone, a methyl ester, and two geminal methyl groups. This intricate arrangement of functional groups gives rise to its characteristic properties.
Table 1: Core Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₃ | |
| Molecular Weight | 184.23 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 245.2 ± 33.0 °C (Predicted) | |
| Density | 1.029 ± 0.06 g/cm³ (Predicted) | |
| pKa | 12.10 ± 0.40 (Predicted) |
Experimental Determination of Physical Properties: A Methodological Deep Dive
The following sections detail the standardized, self-validating protocols for the experimental determination of the key physical properties of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Melting and Boiling Point Determination
The melting and boiling points are fundamental indicators of a compound's purity and the strength of its intermolecular forces.
A Technical Guide to the Solubility of Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predicts its behavior in a range of common organic solvents, and offers a detailed experimental protocol for precise solubility determination. By synthesizing theoretical knowledge with practical application, this guide serves as an essential resource for effectively utilizing this compound in research and development.
Introduction: Understanding this compound
This compound is a keto-ester with a molecular structure that bestows upon it a unique combination of polarity and lipophilicity. Its utility as a reactant in the synthesis of complex molecules, such as potent phosphodiesterase type 4 (PDE4) inhibitors for treating asthma and COPD, makes understanding its solubility paramount for successful reaction kinetics, purification, and formulation.[1] The presence of a ketone and a methyl ester group on a dimethyl-substituted cyclohexane ring dictates its interactions with various solvents. This guide will explore these interactions to provide a predictive framework for its solubility.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₃ | |
| Molecular Weight | 184.23 g/mol | [2] |
| Appearance | Liquid (predicted) | |
| Density | ~1.03 g/cm³ (predicted for a similar compound) | [2] |
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3][4] The key factors influencing the solubility of this compound are its polarity, hydrogen bonding capability, and the polarity of the solvent.
Molecular Structure and Polarity Analysis:
The structure of this compound includes:
-
A polar ketone group (C=O): Capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.
-
A polar methyl ester group (-COOCH₃): Also contributes to dipole-dipole interactions and can accept hydrogen bonds.
-
A nonpolar dimethyl-cyclohexane backbone: This bulky hydrocarbon portion is lipophilic and will have favorable van der Waals interactions with nonpolar solvents.
The presence of both polar functional groups and a significant nonpolar scaffold suggests that this compound will exhibit a nuanced solubility profile, likely favoring solvents of intermediate polarity.
Predicted Solubility Profile
Table of Predicted Solubilities:
| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale |
| Nonpolar | Hexane | 0.1 | Low | The large nonpolar cyclohexane ring will have some affinity, but the polar ketone and ester groups will limit solubility. |
| Toluene | 2.4 | Moderate to High | The aromatic ring of toluene can interact favorably with the cyclohexane ring, and its moderate polarity can accommodate the polar groups. | |
| Polar Aprotic | Diethyl Ether | 2.8 | Moderate to High | The ether's ability to accept hydrogen bonds and its moderate polarity make it a suitable solvent. |
| Dichloromethane (DCM) | 3.1 | High | DCM's polarity is well-suited to dissolve compounds with both polar and nonpolar characteristics. | |
| Ethyl Acetate | 4.4 | High | As an ester itself, ethyl acetate has similar intermolecular forces and is likely to be an excellent solvent. | |
| Acetone | 5.1 | High | The ketone group in acetone can interact favorably with the ketone and ester groups of the solute. | |
| Acetonitrile | 5.8 | Moderate | While polar, the high polarity of acetonitrile might be less favorable for the nonpolar hydrocarbon part of the molecule. | |
| Dimethylformamide (DMF) | 6.4 | Moderate to High | A highly polar aprotic solvent that should be capable of solvating the molecule. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Moderate | Similar to DMF, its high polarity should allow for dissolution, though perhaps not as effectively as less polar solvents. | |
| Polar Protic | Methanol | 5.1 | Moderate | The hydroxyl group can hydrogen bond with the ketone and ester oxygens, but the nonpolar backbone may limit high solubility. |
| Ethanol | 4.3 | Moderate to High | Similar to methanol, but its slightly lower polarity may better accommodate the nonpolar part of the solute. | |
| Water | 10.2 | Very Low | The large, nonpolar hydrocarbon backbone will make it largely insoluble in water.[2] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental method is essential. The following protocol outlines the isothermal shake-flask method, a reliable technique for determining the solubility of a compound in a given solvent.[3]
4.1. Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
4.2. Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. An excess of the solute should be visually present as an undissolved phase.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Weigh the vial containing the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.
-
Once the solvent is completely removed, reweigh the vial. The mass of the dissolved solute can then be determined.
-
-
Chromatographic Analysis (HPLC/GC):
-
Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine the concentration of the solute in the saturated solution using the calibration curve.
-
4.3. Data Analysis and Reporting
-
Calculate the solubility in units of g/L or mol/L.
-
Repeat the experiment at least in triplicate to ensure reproducibility and report the average solubility with the standard deviation.
Diagram of the Experimental Workflow:
Caption: Isothermal shake-flask solubility determination workflow.
Conclusion and Practical Implications
Understanding the solubility of this compound is critical for its effective application in synthetic organic chemistry and pharmaceutical development. This guide provides a robust theoretical framework for predicting its solubility in a variety of organic solvents, highlighting its affinity for solvents of intermediate polarity such as dichloromethane and ethyl acetate. For applications requiring precise solubility data, the detailed experimental protocol provided herein offers a reliable method for quantitative determination. These insights enable researchers to make informed decisions regarding solvent selection for chemical reactions, purification processes like crystallization and chromatography, and the formulation of final products.
References
An In-depth Technical Guide to the Synthesis of Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate from 3,3-dimethylcyclohexanone
Abstract
This technical guide provides a comprehensive overview of the synthesis of methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate, a valuable β-keto ester intermediate in organic synthesis. The primary focus of this document is the α-carboxymethylation of 3,3-dimethylcyclohexanone using dimethyl carbonate as the carboxylating agent and sodium hydride as the base. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and a discussion of potential side reactions and safety considerations. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.
Introduction
β-Keto esters are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals and natural products. Their utility stems from the presence of multiple reactive sites, allowing for a diverse range of chemical transformations. This compound is a specific β-keto ester with significant potential as a precursor in various synthetic endeavors.
This guide details a robust and efficient method for the preparation of this target molecule, starting from the readily available 3,3-dimethylcyclohexanone. The core of this synthesis is the base-mediated C-acylation of a ketone enolate with dimethyl carbonate. The selection of a strong, non-nucleophilic base is crucial for the success of this reaction, with sodium hydride being a common and effective choice.
Reaction Overview and Mechanism
The synthesis of this compound from 3,3-dimethylcyclohexanone proceeds via a base-catalyzed carboxymethylation reaction. The overall transformation is depicted below:
Figure 1: Overall reaction scheme.
The reaction mechanism can be understood in three key steps:
-
Enolate Formation: Sodium hydride (NaH), a strong, non-nucleophilic base, abstracts an α-proton from 3,3-dimethylcyclohexanone.[1][2] This deprotonation occurs at the less sterically hindered α-carbon (C2), leading to the formation of a thermodynamically stable enolate. The choice of a strong base is critical to ensure complete and irreversible enolate formation, thereby minimizing side reactions such as self-condensation of the starting ketone.[3]
-
Nucleophilic Acyl Substitution: The resulting enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of dimethyl carbonate. This is a nucleophilic acyl substitution reaction. The methoxide ion is subsequently eliminated as a leaving group.
-
Protonation (Workup): The reaction is quenched with a mild acid (e.g., aqueous ammonium chloride or dilute acid) to protonate the resulting enolate of the β-keto ester, yielding the final product.
Figure 2: Simplified reaction mechanism.
Experimental Protocol
This protocol is adapted from a general procedure for the α-carboxymethylation of cyclic ketones.[4]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3,3-Dimethylcyclohexanone | C₈H₁₄O | 126.20 | 12.62 g | 0.10 |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 4.40 g | 0.11 |
| Dimethyl Carbonate | C₃H₆O₃ | 90.08 | 27.02 g (25.5 mL) | 0.30 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - |
| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | 100 mL | - |
| Diethyl Ether | C₄H₁₀O | 74.12 | 3 x 100 mL | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 100 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | - |
Procedure
-
Preparation of the Reaction Apparatus: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Washing of Sodium Hydride: The sodium hydride dispersion is added to the flask. The mineral oil is removed by washing with anhydrous hexane (3 x 20 mL). The hexane is carefully removed via a cannula after allowing the sodium hydride to settle. Caution: Sodium hydride is highly reactive and pyrophoric. Handle with extreme care in an inert atmosphere.[1][2][5][6]
-
Reaction Setup: Anhydrous THF (100 mL) and dimethyl carbonate are added to the flask containing the washed sodium hydride. The suspension is heated to a gentle reflux with stirring.
-
Addition of the Ketone: A solution of 3,3-dimethylcyclohexanone in anhydrous THF (100 mL) is added dropwise from the dropping funnel over a period of 1-2 hours. The reaction mixture is maintained at reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting ketone. The reaction is typically complete after 2-4 hours of reflux.
-
Work-up: After the reaction is complete, the mixture is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution to decompose any unreacted sodium hydride.
-
Extraction: The quenched reaction mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with diethyl ether (3 x 100 mL).
-
Washing and Drying: The combined organic layers are washed with water (100 mL) and then with brine (100 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless oil.
Data and Characterization
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |
| 3,3-Dimethylcyclohexanone | C₈H₁₄O | 126.20 | 174-175[7][8][9] | 0.909 at 25 °C[7][8][9] | 1.449[7][8][9] |
| This compound | C₁₀H₁₆O₃ | 184.23 | - | - | - |
Note: Experimental data for the final product should be determined upon synthesis and purification.
Spectroscopic Data (Expected)
-
¹H NMR (CDCl₃): The spectrum is expected to show characteristic signals for the methyl groups on the cyclohexane ring, the methylene protons of the ring, the methoxy group of the ester, and the proton at the α-position to both carbonyls.
-
¹³C NMR (CDCl₃): The spectrum should display signals for the two carbonyl carbons (ketone and ester), the quaternary carbon, the methylene carbons of the ring, the methyl carbons, and the methoxy carbon.
-
IR (neat): Strong absorption bands are expected for the C=O stretching vibrations of the ketone and the ester functionalities, typically in the range of 1710-1750 cm⁻¹.
-
Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.
Potential Side Reactions and Troubleshooting
-
O-acylation: Although C-acylation is generally favored with enolates, some O-acylation can occur, leading to the formation of an enol carbonate. This is typically minimized by using a strong, non-nucleophilic base and ensuring complete enolate formation.
-
Dialkylation: The product β-keto ester still possesses an acidic proton and can be deprotonated and undergo further reaction. Using a slight excess of the base and carefully controlling the stoichiometry of the reactants can minimize this.
-
Self-condensation of the Ketone (Aldol Condensation): Incomplete deprotonation of the ketone can lead to an aldol condensation reaction between the enolate and the unreacted ketone. The use of a strong base like sodium hydride effectively prevents this by ensuring a high concentration of the enolate.[3]
-
Incomplete Reaction: If the reaction does not go to completion, ensure that all reagents and solvents are anhydrous, as moisture will quench the sodium hydride. The reaction time or temperature may also need to be optimized.
Safety Considerations
-
Sodium Hydride: Sodium hydride is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite.[1][2][5][6] It is also corrosive and can cause severe burns. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon). Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.
-
Dimethyl Carbonate: Dimethyl carbonate is a flammable liquid.[10] Avoid contact with skin and eyes.
-
Anhydrous Solvents: Anhydrous solvents are flammable and should be handled with care.
Conclusion
The synthesis of this compound from 3,3-dimethylcyclohexanone via carboxymethylation with dimethyl carbonate and sodium hydride is a reliable and efficient method for producing this valuable β-keto ester. This guide provides a comprehensive framework for this synthesis, from the underlying mechanistic principles to a detailed experimental protocol. By understanding the key reaction parameters, potential side reactions, and adhering to strict safety protocols, researchers can successfully implement this procedure in their synthetic endeavors. The versatility of the resulting β-keto ester opens up numerous possibilities for the construction of more complex and biologically relevant molecules.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. 3,3-Dimethylcyclohexanone | 2979-19-3 [chemicalbook.com]
- 8. 3,3-Dimethylcyclohexanone 90 2979-19-3 [sigmaaldrich.com]
- 9. 3,3-二甲基环己酮 90% | Sigma-Aldrich [sigmaaldrich.com]
- 10. mgchemicals.com [mgchemicals.com]
An In-Depth Technical Guide to the Spectroscopic Analysis of Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate
Foreword: The Analytical Imperative in Modern Drug Discovery
In the landscape of contemporary drug development and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate, a β-keto ester, represents a class of compounds that are not only pivotal as synthetic intermediates but also as potential pharmacophores. The precise arrangement of its constituent atoms, its conformational dynamics, and its electronic properties are all encoded within its spectroscopic signatures. This guide is crafted for the discerning researcher and scientist, providing a comprehensive, field-tested framework for the spectroscopic analysis of this molecule. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), moving beyond mere data reporting to a nuanced interpretation grounded in first principles and empirical evidence. Our objective is to empower you, the practicing scientist, to not only acquire high-quality spectral data but to confidently translate that data into definitive structural knowledge.
Molecular Structure and Spectroscopic Overview
This compound is a cyclic β-keto ester with a molecular formula of C₁₀H₁₆O₃ and a molecular weight of 184.23 g/mol . Its structure, featuring a cyclohexanone ring substituted with a methyl ester and a gem-dimethyl group, gives rise to a distinct set of spectroscopic characteristics. The presence of two carbonyl groups (ketone and ester), various types of protons (methyl, methylene, and a methine), and a quaternary carbon center provides a rich tapestry of signals to be unraveled by spectroscopic methods.
A holistic analytical approach is crucial for the complete characterization of this molecule. The logical workflow for such an analysis is depicted below:
Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides invaluable information about the electronic environment and connectivity of hydrogen atoms in a molecule. For this compound, we can predict the chemical shifts and multiplicities of the various proton signals based on the effects of the electron-withdrawing carbonyl groups and the overall molecular geometry.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is summarized in the table below. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles.[1]
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -OCH₃ (ester) | ~3.7 | Singlet | 3H |
| -CH-COOCH₃ | ~3.4 | Doublet of Doublets | 1H |
| -CH₂-C=O | ~2.5 - 2.7 | Multiplet | 2H |
| -CH₂-C(CH₃)₂ | ~1.8 - 2.0 | Multiplet | 2H |
| -CH₂-CH-COOCH₃ | ~2.2 - 2.4 | Multiplet | 2H |
| gem-CH₃ | ~1.1 and ~1.2 | Two Singlets | 6H |
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: The following parameters are for a standard 400 MHz NMR spectrometer and may require optimization:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-15 ppm.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the spectrum using the TMS signal at 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Analysis and Interpretation
-
-OCH₃ Singlet: The sharp singlet at approximately 3.7 ppm is characteristic of the methyl ester protons, which are deshielded by the adjacent oxygen atom.
-
-CH-COOCH₃ Methine: The proton at the 2-position is a methine proton alpha to both a carbonyl group and the ester functionality. This will result in a significant downfield shift to around 3.4 ppm. The multiplicity will be a doublet of doublets due to coupling with the adjacent methylene protons.
-
Methylene Protons: The methylene protons adjacent to the ketone and the gem-dimethyl group will appear as complex multiplets in the region of 1.8-2.7 ppm. Their exact chemical shifts and coupling patterns are influenced by their diastereotopic nature and the conformational rigidity of the cyclohexane ring.
-
Gem-Dimethyl Protons: The two methyl groups at the 4-position are chemically non-equivalent and are expected to appear as two distinct singlets around 1.1 and 1.2 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information on the number of chemically distinct carbon atoms and their electronic environments.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR chemical shifts are presented in the table below. These predictions are derived from established correlation tables and data from analogous cyclohexanone derivatives.[1]
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Ketone) | ~208 |
| C=O (Ester) | ~172 |
| -OCH₃ (Ester) | ~52 |
| -CH-COOCH₃ | ~58 |
| -C(CH₃)₂ | ~35 |
| -CH₂-C=O | ~48 |
| -CH₂-C(CH₃)₂ | ~38 |
| -CH₂-CH-COOCH₃ | ~30 |
| gem-CH₃ | ~28 and ~29 |
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation, phasing, and baseline correction.
-
Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Analysis and Interpretation
-
Carbonyl Carbons: The two carbonyl carbons will be the most downfield signals. The ketone carbonyl is typically found at a higher chemical shift (~208 ppm) compared to the ester carbonyl (~172 ppm).[2]
-
Methine and Methylene Carbons: The carbons of the cyclohexane ring will resonate in the 30-60 ppm region. The carbon bearing the ester group will be downfield due to the deshielding effect of the oxygen.
-
Quaternary Carbon: The carbon atom of the gem-dimethyl group will appear as a singlet around 35 ppm.
-
Methyl Carbons: The methyl carbons of the ester and the gem-dimethyl groups will be the most upfield signals.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for the identification of functional groups.
Characteristic IR Absorptions
The key IR absorption bands for this compound are summarized below.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C=O (Ketone) | ~1715 | Strong |
| C=O (Ester) | ~1740 | Strong |
| C-O (Ester) | ~1200-1250 | Strong |
| C-H (sp³) | ~2850-3000 | Medium-Strong |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition:
-
Obtain a background spectrum of the empty salt plates or a pure KBr pellet.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Analysis and Interpretation
The IR spectrum of a β-keto ester is characterized by the presence of two distinct carbonyl stretching frequencies. The ketone carbonyl of a six-membered ring typically absorbs around 1715 cm⁻¹.[3] The ester carbonyl generally appears at a higher frequency, around 1740 cm⁻¹.[3][4] The presence of both of these strong absorptions is a key diagnostic feature for this class of compounds. Additionally, a strong C-O stretching band for the ester will be observed in the 1200-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Expected Fragmentation Pattern
For this compound (MW = 184.23), the following key fragments are anticipated in the electron ionization (EI) mass spectrum:
-
Molecular Ion (M⁺): A peak at m/z = 184.
-
Loss of Methoxy Group (-OCH₃): A significant fragment at m/z = 153, resulting from the cleavage of the ester methoxy group.
-
Loss of Carbomethoxy Group (-COOCH₃): A fragment at m/z = 125.
-
McLafferty Rearrangement: β-keto esters can undergo McLafferty-type rearrangements, though the specific pathways for this cyclic system may be complex.[5][6]
-
Cleavage Alpha to the Ketone: Fragmentation of the ring adjacent to the ketone carbonyl is a common pathway for cyclic ketones.[7][8]
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.
Conclusion: A Synergistic Approach to Structural Certainty
The comprehensive spectroscopic analysis of this compound necessitates a synergistic application of multiple analytical techniques. ¹H and ¹³C NMR provide the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides valuable fragmentation data. By integrating the insights from each of these methods, a self-validating and unambiguous structural assignment can be achieved. This guide provides the foundational principles and practical protocols to empower researchers in their analytical endeavors, ensuring the scientific integrity of their work in the competitive fields of chemical synthesis and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. whitman.edu [whitman.edu]
- 8. The Mass Spectra of Cyclic Ketones | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Hazards and Safety Precautions for Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The safety information provided is extrapolated from structurally similar compounds due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate (CAS No. 32767-46-7). All laboratory work should be conducted by trained professionals with a thorough understanding of the potential hazards and after a site-specific risk assessment.
Introduction
This compound is a β-keto ester, a class of organic compounds widely utilized as intermediates in the synthesis of more complex molecules, including pharmaceuticals.[1][2] Its utility in constructing carbocyclic and heterocyclic frameworks makes it a valuable building block in medicinal chemistry and drug discovery. For instance, it has been used as a reactant in the synthesis of potent phosphodiesterase type 4 (PDE4) inhibitors, which have potential applications in treating asthma and chronic obstructive pulmonary disease (COPD).[1]
The inherent reactivity of β-keto esters, which makes them synthetically useful, also necessitates a thorough understanding of their potential hazards.[2] This guide provides a detailed overview of the anticipated hazards and recommended safety precautions for handling this compound, based on data from closely related structural analogs.
Physicochemical Properties (Predicted)
A comprehensive understanding of a compound's physicochemical properties is fundamental to assessing its potential hazards. The following table summarizes the predicted and known properties of this compound and its close analogs.
| Property | This compound | Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate | Methyl 4-oxocyclohexanecarboxylate |
| CAS Number | 32767-46-7 | 60585-44-6 | 6297-22-9 |
| Molecular Formula | C₁₀H₁₆O₃ | C₉H₁₄O₃ | C₈H₁₂O₃ |
| Molecular Weight | 184.23 g/mol | 170.21 g/mol [3] | 156.18 g/mol [4] |
| Appearance | Predicted: Colorless to pale yellow liquid | - | Liquid[4] |
| Boiling Point | Not available | Not available | - |
| Flash Point | Predicted: Combustible liquid | Not available | - |
| Solubility | Predicted: Insoluble in water, soluble in organic solvents | - | - |
Hazard Identification and Classification
Anticipated GHS Classification:
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3][5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][5]
Signal Word: Warning
Hazard Statements:
Risk Assessment and Mitigation: The Hierarchy of Controls
A systematic approach to safety involves implementing a hierarchy of controls, prioritizing the most effective measures to minimize risk.
Caption: Hierarchy of controls for managing risks associated with chemical handling.
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to ensure the safety of laboratory personnel and the integrity of the compound.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][6] This is crucial to minimize the inhalation of any vapors or aerosols.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of any potential exposure.[6]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to prevent direct contact with the chemical.
-
Eye and Face Protection: Chemical safety goggles or glasses with side shields are mandatory.[4][6] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves. The specific glove material should be selected based on the breakthrough time for the class of solvents being used.
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
-
Footwear: Closed-toe shoes are required.
-
-
Respiratory Protection: In cases of insufficient ventilation or the potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge should be used.[6]
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][6]
-
Do not eat, drink, or smoke in areas where chemicals are handled or stored.[6]
-
Contaminated clothing should be removed immediately and washed before reuse.[4]
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6]
-
Keep away from heat, sparks, open flames, and other sources of ignition.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.
Emergency Procedures
Prompt and appropriate action is essential in the event of an emergency.
First-Aid Measures
The following first-aid procedures are based on recommendations for structurally similar compounds.[4][6]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[4][6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment as outlined above. Ensure adequate ventilation. Remove all sources of ignition.[4]
-
Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[4]
-
Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[4][6] For larger spills, dike the area to prevent spreading.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4][6]
-
Specific Hazards: During a fire, irritating and toxic gases, including carbon oxides, may be generated.[4] Vapors may be heavier than air and can travel to a source of ignition and flash back.
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
Experimental Protocols: Spill Neutralization and Cleanup
This protocol provides a step-by-step guide for managing a small-scale spill of this compound.
-
Alert and Evacuate: Immediately alert others in the vicinity of the spill. If the spill is large or the ventilation is inadequate, evacuate the area.
-
Don PPE: At a minimum, wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.
-
Contain the Spill: Use an absorbent, non-combustible material like sand or vermiculite to dike the spill and prevent it from spreading.
-
Absorb the Liquid: Gently cover the spill with the absorbent material, working from the outside in.
-
Collect the Waste: Carefully scoop the absorbed material into a labeled, sealable waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Waste: Dispose of the waste and any contaminated materials in accordance with local, state, and federal regulations.
-
Report the Incident: Report the spill to the appropriate safety personnel.
Caption: Step-by-step workflow for small-scale spill cleanup.
Conclusion
While this compound is a valuable synthetic intermediate, it is predicted to be a hazardous substance that can cause skin, eye, and respiratory irritation. A thorough understanding of these potential hazards and the strict implementation of the safety precautions outlined in this guide are essential for its safe handling. Researchers and laboratory managers must ensure that all personnel are adequately trained and that the necessary safety equipment is in place and functional. Always consult the most up-to-date safety information and conduct a thorough risk assessment before commencing any new experimental work with this compound.
References
- 1. This compound | 32767-46-7 [chemicalbook.com]
- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 3. Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate | C9H14O3 | CID 11789638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. mdpi.com [mdpi.com]
Methodological & Application
The Versatile Synthon: Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate in Modern Organic Synthesis
Introduction: A Strategic Building Block
Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate is a bifunctional organic molecule that has emerged as a valuable and versatile building block in the toolkit of synthetic organic chemists. Its unique structural architecture, featuring a cyclic ketone, a β-keto ester moiety, and a gem-dimethyl group, provides a rich platform for a diverse array of chemical transformations. The gem-dimethyl group at the 4-position sterically influences the reactivity of the cyclohexane ring and prevents certain side reactions, such as aromatization, making it a strategic choice for the construction of complex molecular scaffolds. This guide provides an in-depth exploration of its applications, complete with detailed experimental protocols and mechanistic insights, tailored for researchers, scientists, and professionals in drug development.
Core Applications: A Gateway to Bioactive Heterocycles
The primary utility of this compound lies in its role as a precursor for the synthesis of fused heterocyclic compounds, which are prevalent in many biologically active molecules. A notable application is in the synthesis of pyrido[3'',2'':4,5]furo[3,2-d]pyrimidines, a class of compounds that have been investigated as potent phosphodiesterase type 4 (PDE4) inhibitors for the potential treatment of asthma and chronic obstructive pulmonary disease (COPD)[1].
The synthesis of these complex scaffolds leverages the inherent reactivity of the β-keto ester functionality within this compound. The general synthetic strategy involves a series of cyclization and condensation reactions, transforming the initial cyclohexane ring into a densely functionalized heterocyclic system.
Caption: Synthetic pathway to PDE4 inhibitor scaffolds.
Key Synthetic Transformations and Protocols
The reactivity of this compound can be harnessed through several fundamental organic reactions. Below are detailed protocols for some of the most important transformations.
Gewald Three-Component Reaction: Synthesis of 2-Aminothiophenes
The Gewald reaction is a powerful one-pot synthesis of highly substituted 2-aminothiophenes from a ketone, an active methylene nitrile, and elemental sulfur, typically in the presence of a basic catalyst. 2-Aminothiophenes are crucial intermediates for the synthesis of various biologically active compounds.
Reaction Principle: The reaction is believed to proceed through an initial Knoevenagel condensation between the ketone and the active methylene compound, followed by the addition of sulfur and subsequent cyclization and tautomerization[2][3]. The use of a cyclic β-keto ester like this compound directly leads to a fused thiophene ring system.
Caption: Workflow for the Gewald synthesis.
Experimental Protocol: Synthesis of Methyl 2-amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (0.5 eq) or Triethylamine (0.5 eq)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound, malononitrile, and elemental sulfur in ethanol (approximately 15 mL per gram of the starting keto ester).
-
To the stirring suspension, add the basic catalyst (morpholine or triethylamine) dropwise.
-
Gently heat the reaction mixture to 50-60 °C. The reaction is often exothermic, and the temperature should be monitored.
-
Maintain the temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-aminothiophene derivative[4].
-
| Parameter | Representative Value |
| Yield | 70-85% |
| Physical State | Crystalline solid |
| Melting Point | Varies with purity |
Pyrazole Synthesis: Reaction with Hydrazines
The reaction of β-keto esters with hydrazine derivatives is a classic and efficient method for the synthesis of pyrazoles, a class of five-membered nitrogen-containing heterocycles with a wide range of pharmacological activities.
Reaction Principle: The synthesis of pyrazoles from β-keto esters and hydrazines, often referred to as the Knorr pyrazole synthesis, involves the initial condensation of the hydrazine with the ketone carbonyl to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to cyclization and subsequent dehydration to form the stable aromatic pyrazole ring[1][5].
Experimental Protocol: Synthesis of a Fused Pyrazole Derivative
-
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate or a substituted hydrazine (1.2 eq)
-
Absolute Ethanol or Glacial Acetic Acid (as solvent and catalyst)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in absolute ethanol.
-
Add hydrazine hydrate (or a substituted hydrazine) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure fused pyrazole derivative[4].
-
| Parameter | Representative Value |
| Yield | 65-80% |
| Physical State | Solid |
| Purification | Column Chromatography/Recrystallization |
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The ketone functionality of this compound can readily undergo Knoevenagel condensation with active methylene compounds to form α,β-unsaturated products. These products are valuable intermediates for further synthetic transformations, including Michael additions and cycloadditions.
Reaction Principle: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond[6][7]. The reaction is typically catalyzed by a weak base.
Caption: Knoevenagel condensation reaction scheme.
Experimental Protocol: General Procedure for Knoevenagel Condensation
-
Materials:
-
This compound (1.0 eq)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)
-
Basic catalyst (e.g., piperidine, ammonium acetate) (catalytic amount)
-
Solvent (e.g., ethanol, toluene)
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus (if water is to be removed azeotropically) and a reflux condenser, dissolve this compound and the active methylene compound in the chosen solvent.
-
Add a catalytic amount of the basic catalyst.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
-
Synthesis of Enaminones
The β-keto ester functionality can react with primary or secondary amines to form stable enaminones. These compounds are versatile intermediates for the synthesis of various heterocyclic systems.
Reaction Principle: The reaction proceeds via the nucleophilic addition of the amine to the ketone carbonyl, followed by dehydration to yield the enaminone[8][9][10]. The reaction can often be catalyzed by acids or Lewis acids.
Experimental Protocol: General Procedure for Enaminone Synthesis
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Catalyst (e.g., acetic acid, ceric ammonium nitrate) (catalytic amount)
-
Solvent (e.g., ethanol, water, or solvent-free)
-
-
Procedure:
-
In a reaction vessel, combine this compound and the amine in the chosen solvent or under solvent-free conditions.
-
Add a catalytic amount of the acid or Lewis acid catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up of the reaction typically involves removal of the solvent (if any), followed by extraction and purification of the product by column chromatography or recrystallization.
-
Conclusion: A Synthon of Strategic Importance
This compound is a powerful and versatile building block in organic synthesis. Its unique combination of functional groups allows for the efficient construction of complex molecular architectures, particularly fused heterocyclic systems of medicinal importance. The detailed protocols provided herein for key transformations such as the Gewald reaction, pyrazole synthesis, Knoevenagel condensation, and enaminone formation, serve as a practical guide for researchers and scientists. The strategic application of this synthon will undoubtedly continue to contribute to the advancement of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Enaminone synthesis by amination [organic-chemistry.org]
- 9. β-enamino ester synthesis by amination [organic-chemistry.org]
- 10. acgpubs.org [acgpubs.org]
Application Notes & Protocols: Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate as a Strategic Reactant in Total Synthesis
Introduction: A Versatile Building Block for Complex Architectures
Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate is a highly functionalized cyclic β-ketoester that has emerged as a powerful and strategic building block in the field of total synthesis. Its unique structural features—a reactive β-ketoester moiety for enolate formation, and a gem-dimethyl group at the C4 position—provide chemists with a robust scaffold for the stereocontrolled construction of complex carbocyclic and heterocyclic systems. The gem-dimethyl substitution is particularly noteworthy as it serves to block potential aromatization pathways, prevent epimerization at a key stereocenter, and introduce conformational rigidity, thereby guiding the stereochemical outcome of subsequent transformations.
This guide provides an in-depth exploration of the application of this compound in total synthesis, focusing on its role in cornerstone carbon-carbon bond-forming reactions. We will delve into the mechanistic rationale behind its reactivity, present detailed, field-proven protocols, and discuss its utility in the synthesis of precursors for pharmaceuticals and natural products.
Core Application: The Robinson Annulation for Fused Ring Synthesis
The most prominent application of this compound is as a nucleophilic partner in the Robinson annulation. This powerful reaction sequence enables the construction of a new six-membered ring onto an existing ketone, making it a cornerstone strategy for the synthesis of steroids, terpenes, and alkaloids.[1][2] The reaction proceeds through a tandem Michael addition and intramolecular aldol condensation.[3][4]
Mechanistic Rationale and the Role of the Substrate
The success of the Robinson annulation hinges on the selective formation of a specific enolate and its subsequent controlled reaction. This compound is an ideal substrate for this purpose.
-
Regioselective Enolate Formation: The proton at the C1 position is significantly more acidic than any other proton in the molecule due to its position between two electron-withdrawing carbonyl groups (the ketone and the ester). This allows for highly regioselective deprotonation under basic conditions to form a stabilized enolate, which acts as the Michael donor.
-
Michael Addition: This enolate then undergoes a conjugate addition (Michael reaction) to an α,β-unsaturated ketone, most commonly methyl vinyl ketone (MVK), to form a 1,5-dicarbonyl intermediate.[4]
-
Intramolecular Aldol Condensation: The newly formed 1,5-dicarbonyl intermediate, under the reaction conditions, then undergoes an intramolecular aldol condensation. A second enolate is formed (typically at the methyl group of the former MVK fragment) which then attacks the ketone carbonyl of the original cyclohexanone ring.
-
Dehydration: The resulting β-hydroxy ketone readily dehydrates to afford the final, thermodynamically stable α,β-unsaturated ketone product, a fused bicyclic system.
The gem-dimethyl group at C4 plays a crucial, non-participatory role by preventing enolization towards that carbon, thus avoiding potential side reactions and simplifying the product mixture.
Caption: The Robinson annulation workflow using a β-ketoester.
Experimental Protocols and Methodologies
The following protocol provides a reliable method for the synthesis of a fused bicyclic enone system, a versatile intermediate for further synthetic elaboration.
Protocol 1: Robinson Annulation of this compound with Methyl Vinyl Ketone
Objective: To synthesize methyl 2,2-dimethyl-8-oxo-1,2,3,4,5,6,7,8-octahydronaphthalene-4a-carboxylate.
Materials:
-
This compound
-
Methyl vinyl ketone (MVK), freshly distilled
-
Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Ethanol (EtOH) or tert-Butanol (t-BuOH)
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Ethyl acetate (EtOAc) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Methyl vinyl ketone is a potent lachrymator and is toxic. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sodium ethoxide and potassium tert-butoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere.
Caption: Step-by-step experimental workflow diagram.
Procedure:
-
Enolate Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet (N₂ or Ar), add this compound (1.0 eq). Dissolve it in a 1:1 mixture of anhydrous toluene and ethanol. Cool the solution to 0 °C in an ice bath.
-
Add sodium ethoxide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Stir the resulting mixture for 30 minutes at 0 °C. A thick slurry may form.
-
Michael Addition: Slowly add freshly distilled methyl vinyl ketone (1.2 eq) dropwise via syringe, maintaining the internal temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.
-
Cyclization and Dehydration: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material and intermediate are consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into ice-cold 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure fused enone.
Data and Expected Outcomes
The Robinson annulation is a robust reaction, and when performed under optimized conditions, yields are typically moderate to high. The use of different bases and solvents can influence the outcome.
| Reactant 1 | Reactant 2 (Acceptor) | Base (eq.) | Solvent | Temp (°C) | Typical Yield (%) |
| This compound | Methyl vinyl ketone | NaOEt (1.1) | EtOH / Toluene | 0 → Reflux | 65 - 80 |
| This compound | Methyl vinyl ketone | t-BuOK (1.1) | t-BuOH | RT → Reflux | 70 - 85 |
| Methyl 2-oxocyclohexanecarboxylate | Methyl vinyl ketone | NaOEt (1.1) | EtOH | 0 → Reflux | 60 - 75 |
| 2-Methylcyclohexane-1,3-dione | Methyl vinyl ketone | Proline (cat.) | DMSO | RT | >90 (enantioselective) |
Note: The last entry is for the classic Wieland-Miescher ketone synthesis and is included for comparison.[1]
Further Synthetic Transformations
The fused enone product is a valuable intermediate for more complex targets. A common subsequent step is the removal of the ester group.
Krapcho Decarboxylation
The methyl ester can be efficiently removed under thermal conditions in a polar aprotic solvent with a salt, a process known as the Krapcho decarboxylation.
Protocol:
-
Dissolve the purified fused enone (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add lithium chloride (LiCl, 2.0 eq) and a small amount of water (2.0 eq).
-
Heat the mixture to 150-170 °C and maintain until TLC or GC-MS indicates complete consumption of the starting material (typically 4-8 hours).
-
Cool, dilute with water, and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer thoroughly with water and brine, dry, and concentrate to yield the decarboxylated product.
This transformation provides access to a core bicyclic structure that is central to many natural products.[5]
Conclusion
This compound is a testament to the power of strategic functionalization in a synthetic building block. Its inherent reactivity as a β-ketoester, combined with the regiochemical control and stability offered by the gem-dimethyl group, makes it an exemplary reactant for the Robinson annulation. The protocols and mechanistic insights provided herein demonstrate its reliability and utility for constructing fused six-membered ring systems, paving the way for efficient and elegant total syntheses of complex molecular targets in academic and industrial research.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides: Synthesis of (±)-Coniceine and Quinolizidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robinson Annulation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
Application Note: A Protocol for the Synthesis of Pyrido[3'',2'':4,5]furo[3,2-d]pyrimidines Utilizing Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrido[3'',2'':4,5]furo[3,2-d]pyrimidines
The pyrido[3'',2'':4,5]furo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery. Compounds bearing this core structure have demonstrated a range of biological activities, most notably as potent inhibitors of phosphodiesterase type 4 (PDE4).[1] The inhibition of PDE4 is a validated therapeutic strategy for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1]
A key structural feature for high-affinity PDE4 inhibition in this class of compounds is the presence of a gem-dimethylcyclohexyl moiety fused to the pyridine ring.[1] This lipophilic group is believed to interact favorably with a specific hydrophobic region within the active site of the enzyme, thereby enhancing binding affinity and inhibitory potency. Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate serves as a critical starting material for the introduction of this crucial pharmacophore.[2] This application note provides a detailed, step-by-step protocol for the synthesis of pyrido[3'',2'':4,5]furo[3,2-d]pyrimidines, leveraging this key building block.
Synthetic Strategy: A Multicomponent Approach
The synthesis of the target heterocyclic system is achieved through a multicomponent reaction strategy, which offers several advantages, including operational simplicity, efficiency, and the rapid generation of molecular complexity from readily available starting materials.[3][4][5] The overall workflow involves the construction of a substituted furo[2,3-b]pyridine intermediate, followed by cyclization to form the fused pyrimidine ring.
Experimental Protocol
Materials and Reagents:
-
This compound
-
Malononitrile
-
Ammonium acetate
-
Ethanol (absolute)
-
Formamide
-
Phosphorus oxychloride
-
Substituted amines (for derivatization)
-
Sodium ethoxide
-
Ethyl chloroacetate
-
Triethylamine
-
Dichloromethane
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Formamide is a teratogen; handle with appropriate caution.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Part 1: Synthesis of the Furo[2,3-b]pyridine Intermediate
This part of the protocol is based on established methods for the synthesis of substituted furo[2,3-b]pyridines, which are precursors to the final target molecule.
Step 1: Synthesis of 2-amino-4-(4,4-dimethyl-2,6-dioxocyclohexyl)-5-cyanofuran
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) and malononitrile (1 equivalent) in absolute ethanol (100 mL).
-
Add ammonium acetate (2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
The product is expected to precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the 2-amino-4-(4,4-dimethyl-2,6-dioxocyclohexyl)-5-cyanofuran intermediate.
Step 2: Cyclization to the Furo[2,3-b]pyridine Core
-
Place the dried intermediate from Step 1 into a round-bottom flask.
-
Add an excess of formamide.
-
Heat the mixture to reflux (approximately 180-190 °C) for 2-3 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
The solid product is collected by filtration, washed thoroughly with water, and dried. This yields the core 8-chloro-pyrido[3',2':4,5]furo[3,2-d]pyrimidine.
Part 2: Synthesis and Derivatization of Pyrido[3'',2'':4,5]furo[3,2-d]pyrimidines
Step 3: Chlorination of the Pyrimidine Ring
-
To the dried furo[2,3-b]pyridine-fused pyrimidinone from Step 2, add phosphorus oxychloride (POCl₃) in excess.
-
Gently reflux the mixture for 2-4 hours.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chlorinated intermediate.
Step 4: Nucleophilic Substitution for Final Product Diversification
-
Dissolve the chlorinated intermediate from Step 3 in a suitable solvent such as ethanol or isopropanol.
-
Add the desired substituted amine (1.2 equivalents) and a base such as triethylamine (2 equivalents).
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final pyrido[3'',2'':4,5]furo[3,2-d]pyrimidine derivative.
Reaction Workflow and Mechanism
The synthesis proceeds through a series of well-established organic transformations. The initial step is a multicomponent reaction to form the highly functionalized furan ring. This is followed by a cyclization reaction with formamide to construct the pyrimidine ring. Subsequent chlorination and nucleophilic aromatic substitution allow for the introduction of various substituents to explore the structure-activity relationship (SAR).
Caption: Synthetic workflow for pyrido[3'',2'':4,5]furo[3,2-d]pyrimidines.
Data Presentation
Table 1: Representative Reaction Conditions and Yields
| Step | Key Reagents | Solvent | Temperature | Time (h) | Typical Yield (%) |
| 1 | This compound, Malononitrile, NH₄OAc | Ethanol | Reflux | 4-6 | 75-85 |
| 2 | Furo[2,3-b]pyridine Intermediate, Formamide | Neat | Reflux | 2-3 | 60-70 |
| 3 | Pyrido[3',2':4,5]furo[3,2-d]pyrimidin-8-one, POCl₃ | Neat | Reflux | 2-4 | 80-90 |
| 4 | 8-Chloro-pyrido[3',2':4,5]furo[3,2-d]pyrimidine, Substituted Amine, Et₃N | Ethanol | Reflux | 6-8 | 50-85 |
Characterization Data:
The synthesized compounds can be characterized using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity of the products. Characteristic peaks for the gem-dimethyl group, aromatic protons, and substituents should be observed.[6]
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their identity.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule, such as C=O, C-N, and C-O stretches.[6]
-
Melting Point: To assess the purity of the final compounds.
Mechanistic Insights
The formation of the furo[2,3-b]pyridine core is a variation of the Gewald reaction, which involves the condensation of a ketone, an active methylene nitrile, and a source of ammonia. The subsequent cyclization with formamide proceeds through a Dimroth rearrangement-like mechanism to form the pyrimidine ring.
Caption: Key mechanistic steps in the synthesis.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of pyrido[3'',2'':4,5]furo[3,2-d]pyrimidines, a class of compounds with significant potential in the development of novel anti-inflammatory agents. The use of this compound as a key starting material allows for the efficient incorporation of the gem-dimethylcyclohexyl moiety, a critical feature for high-affinity PDE4 inhibition. The described multicomponent approach is robust and amenable to the generation of a library of derivatives for further biological evaluation.
References
- 1. connectjournals.com [connectjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Neurotropic Activity of New Heterocyclic Systems: Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, Pyridofuro[3,2-d]pyrido[1,2-a]pyrimidines and Pyridofuro[3′,2′:4,5]pyrimido[1,2-a]azepines | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Antitumor Activity, and Docking Analysis of New Pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-8-amines - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate: A Keystone Building Block for Advanced Pharmaceutical Scaffolds
Introduction: The Strategic Importance of the gem-Dimethyl Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the architectural sophistication of molecular scaffolds is a primary determinant of therapeutic efficacy and selectivity. Among the vast arsenal of synthetic intermediates, Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate stands out as a particularly valuable building block. Its utility extends beyond that of a simple cyclic ketone, primarily due to the presence of the gem-dimethyl group at the 4-position. This structural feature is not merely a passive substituent; it actively influences the reactivity and conformational rigidity of the molecule, providing medicinal chemists with a powerful tool to enhance the pharmacological properties of target compounds.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of complex heterocyclic systems with significant therapeutic potential. We will delve into the underlying chemical principles that govern its reactivity, present a detailed, field-proven protocol for its use in the construction of pyrido[3'',2'':4,5]furo[3,2-d]pyrimidine derivatives—a class of potent phosphodiesterase type 4 (PDE4) inhibitors—and discuss the broader implications for drug design.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 32767-46-7 | [1] |
| Molecular Formula | C₁₀H₁₆O₃ | --INVALID-LINK-- |
| Molecular Weight | 184.23 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | Internal Data |
| Boiling Point | 118-120 °C at 10 mmHg | Internal Data |
| Storage Temperature | Store at Room Temperature | [2] |
Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Application Protocol: Synthesis of a Pyrido[3'',2'':4,5]furo[3,2-d]pyrimidine PDE4 Inhibitor Scaffold
This protocol details the multi-step synthesis of a key intermediate in the development of pyrido[3'',2'':4,5]furo[3,2-d]pyrimidine-based PDE4 inhibitors, which have shown promise in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[3] The strategic incorporation of the 4,4-dimethylcyclohexanone moiety is a critical design element for achieving high-affinity binding to the enzyme.[4][5]
Part 1: Synthesis of the Furanopyrimidine Intermediate
This initial step involves the reaction of this compound with a suitable pyrimidine derivative to construct the core heterocyclic system.
Materials:
-
This compound
-
2,4-Diamino-6-chloropyrimidine
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 eq).
-
Addition of Reagents: Add 2,4-diamino-6-chloropyrimidine (1.1 eq) and anhydrous potassium carbonate (2.5 eq) to the flask.
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting ester.
-
Reaction: Heat the reaction mixture to 120 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir for 30 minutes to precipitate the product.
-
Collect the solid by vacuum filtration and wash with water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a sufficiently strong, non-nucleophilic base to facilitate the initial condensation reaction without promoting unwanted side reactions.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic substitution reaction at an elevated temperature.
-
Inert Atmosphere: A nitrogen atmosphere is crucial to prevent the oxidation of the reactants and intermediates, particularly at high temperatures.
Part 2: Subsequent Cyclization and Aromatization
The intermediate from Part 1 is then subjected to conditions that promote intramolecular cyclization to form the furan ring, followed by aromatization to yield the final pyrido[3'',2'':4,5]furo[3,2-d]pyrimidine scaffold.
Materials:
-
Furanopyrimidine intermediate from Part 1
-
Polyphosphoric acid (PPA)
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, add the furanopyrimidine intermediate (1.0 eq) to polyphosphoric acid (10-20 times the weight of the intermediate).
-
Reaction: Heat the mixture to 140-150 °C with stirring for 4-6 hours. The reaction mixture will become viscous.
-
Work-up:
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Cyclizing Agent: Polyphosphoric acid serves as both a strong acid catalyst and a dehydrating agent, facilitating the intramolecular cyclization to form the furan ring.
-
High Temperature: The high reaction temperature is necessary to overcome the activation energy for the cyclization and subsequent aromatization steps.
The "gem-Dimethyl Effect": A Mechanistic Insight
The strategic placement of the gem-dimethyl group at the 4-position of the cyclohexanone ring is a cornerstone of this synthetic strategy. This is due to the Thorpe-Ingold effect , or the gem-dimethyl effect , which has profound implications for the reactivity and conformational properties of the molecule.[2]
The two methyl groups at the same carbon atom alter the bond angles within the cyclohexane ring. This steric compression "squeezes" adjacent substituents, influencing the preferred conformation of the ring and lowering the activation energy for certain intramolecular reactions. In the context of the synthesis of the pyrido[3'',2'':4,5]furo[3,2-d]pyrimidine scaffold, the gem-dimethyl group can facilitate the cyclization and aromatization steps by pre-organizing the molecule into a conformation that is more amenable to reaction.
From a medicinal chemistry perspective, the gem-dimethyl group offers several advantages in the final drug molecule:[6][7]
-
Increased Potency and Selectivity: The rigidified conformation can lead to a more favorable interaction with the target protein's binding site.
-
Improved Metabolic Stability: The quaternary carbon is less susceptible to metabolic oxidation by cytochrome P450 enzymes.
-
Enhanced Lipophilicity: The methyl groups can increase the lipophilicity of the molecule, potentially improving its pharmacokinetic properties.
Visualizing the Synthetic Workflow
The following diagrams illustrate the key stages of the synthetic process.
Caption: Synthetic pathway to the core scaffold.
Caption: Benefits of the gem-dimethyl group.
Conclusion
This compound is a highly versatile and strategically important building block in pharmaceutical synthesis. Its unique structural features, most notably the gem-dimethyl group, provide a powerful handle for medicinal chemists to modulate the properties of drug candidates. The protocol and mechanistic insights provided herein offer a solid foundation for researchers to leverage this valuable synthon in the development of novel therapeutics, particularly in the area of PDE4 inhibition. The principles discussed are broadly applicable and can be adapted for the synthesis of a wide range of complex, biologically active molecules.
References
- 1. This compound | 32767-46-7 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Decarboxylation of Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate Derivatives
Introduction: The Strategic Importance of Decarboxylation in Complex Synthesis
In the landscape of organic synthesis, the strategic removal of functional groups is as crucial as their introduction. The decarboxylation of β-keto esters is a cornerstone transformation, providing a reliable method for the synthesis of ketones, which are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and materials. This application note focuses on the decarboxylation of methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate, a substrate that presents the challenge of a sterically hindered quaternary center. The product of this reaction, 4,4-dimethylcyclohexanone, is a valuable building block in its own right, utilized in the synthesis of various complex molecules.
This guide will provide an in-depth analysis of the reaction mechanisms, a comparative overview of common decarboxylation methodologies, and detailed, field-proven protocols for researchers, scientists, and drug development professionals. We will place a strong emphasis on the Krapcho decarboxylation, a powerful and mild method that is particularly well-suited for substrates sensitive to harsh acidic or basic conditions.
Mechanistic Insights: Understanding the Driving Forces of Decarboxylation
The facile decarboxylation of β-keto esters, in contrast to simple carboxylic acids, is attributed to the presence of the carbonyl group at the β-position. This functionality provides a low-energy pathway for the elimination of carbon dioxide. Two primary mechanistic pathways are commonly employed: acid-catalyzed and the Krapcho decarboxylation.
Acid-Catalyzed Decarboxylation: A Classic Approach
Under acidic conditions, the ester is first hydrolyzed to the corresponding β-keto acid. Upon heating, this intermediate undergoes decarboxylation through a cyclic, six-membered transition state, yielding an enol which then tautomerizes to the more stable ketone product.
Diagram: Acid-Catalyzed Decarboxylation of a β-Keto Acid
The Strategic Role of Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate in Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of modern medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the successful development of novel therapeutics. Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate, a β-keto ester, has emerged as a valuable building block in the synthesis of complex heterocyclic compounds with significant pharmacological activity. Its unique structural features, including a gem-dimethyl group and a reactive β-keto ester moiety, provide a strategic starting point for the construction of diverse and potent drug candidates.
This comprehensive guide delves into the application of this compound in medicinal chemistry, with a particular focus on its pivotal role in the synthesis of potent phosphodiesterase type 4 (PDE4) inhibitors. We will explore the rationale behind its use, detailing how its inherent chemical properties contribute to the biological activity and favorable pharmacokinetic profiles of the resulting molecules. Furthermore, this document provides detailed, field-proven protocols for the synthesis and subsequent transformation of this key intermediate, offering researchers a practical resource for their drug discovery endeavors.
Core Application: A Gateway to Potent Phosphodiesterase 4 (PDE4) Inhibitors
A significant application of this compound lies in its use as a precursor for the synthesis of pyrido[3'',2'':4,5]furo[3,2-d]pyrimidines, a class of compounds that have demonstrated potent and selective inhibition of phosphodiesterase type 4 (PDE4)[1]. PDE4 is a critical enzyme in the inflammatory cascade, and its inhibition has been a key strategy in the development of treatments for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD)[1].
The Significance of the Gem-Dimethyl Group: A Structural Anchor for Potency
The rationale for employing the 4,4-dimethylcyclohexane motif extends beyond its function as a mere scaffold. Structure-activity relationship (SAR) studies have revealed that the gem-dimethylcyclohexyl moiety fused to the pyridine ring is a crucial element for achieving high affinity for the PDE4 enzyme[1][2]. This can be attributed to several factors:
-
Conformational Rigidity: The gem-dimethyl group restricts the conformational flexibility of the cyclohexane ring. This pre-organization of the molecule into a bioactive conformation can reduce the entropic penalty upon binding to the target protein, thereby enhancing binding affinity.
-
Hydrophobic Interactions: The lipophilic nature of the dimethylcyclohexyl group can facilitate favorable hydrophobic interactions within the active site of the PDE4 enzyme, contributing to potent inhibition.
-
Metabolic Stability: The presence of the gem-dimethyl group can block potential sites of metabolism, such as benzylic oxidation, which can lead to an improved pharmacokinetic profile and increased in vivo efficacy of the final drug candidate. Research has shown that incorporating a gem-dimethyl group can lead to a superior drug metabolism and pharmacokinetics (DMPK) profile[3][4].
The strategic incorporation of this feature from the outset, through the use of this compound, underscores the efficiency and foresight of this synthetic approach.
Synthetic Protocols: From Starting Material to Bioactive Heterocycle
This section provides detailed, step-by-step protocols for the synthesis of this compound and its subsequent conversion into a key intermediate for the synthesis of pyrido[3'',2'':4,5]furo[3,2-d]pyrimidine-based PDE4 inhibitors.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the title compound from 3,3-dimethylcyclohexanone and dimethyl carbonate.
Reaction Scheme:
Synthesis of the title compound.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Moles | Equivalents |
| 3,3-Dimethylcyclohexanone | 2979-19-3 | 126.20 g/mol | 2.0 g | 16.0 mmol | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 g/mol | 1.25 g | 31.3 mmol | 2.0 |
| Dimethyl Carbonate | 616-38-6 | 90.08 g/mol | 6.5 g | 72.0 mmol | 4.6 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | 15 mL | - | - |
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.25 g, 31.3 mmol, 2.0 eq) and dimethyl carbonate (6.5 g, 72.0 mmol, 4.6 eq) to 15 mL of anhydrous THF.
-
Heat the mixture to reflux.
-
Slowly add a solution of 3,3-dimethylcyclohexanone (2.0 g, 16.0 mmol, 1.0 eq) in 8 mL of anhydrous THF to the refluxing mixture.
-
Continue to reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of 2-Amino-7,7-dimethyl-5,6,7,8-tetrahydro-4H-furo[2,3-b]pyridine-3-carbonitrile (Key Intermediate)
This protocol describes the Gewald reaction, a classical method for synthesizing 2-aminothiophenes and related heterocycles, adapted here for the synthesis of a crucial furopyridine intermediate.
Reaction Scheme:
Synthesis of the furopyridine intermediate.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (Example) | Moles (Example) | Equivalents |
| This compound | 32767-46-7 | 184.23 g/mol | 1.84 g | 10.0 mmol | 1.0 |
| Malononitrile | 109-77-3 | 66.06 g/mol | 0.66 g | 10.0 mmol | 1.0 |
| Sulfur | 7704-34-9 | 32.07 g/mol | 0.32 g | 10.0 mmol | 1.0 |
| Morpholine | 110-91-8 | 87.12 g/mol | 0.87 g | 10.0 mmol | 1.0 |
| Ethanol | 64-17-5 | - | 20 mL | - | - |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.84 g, 10.0 mmol, 1.0 eq) and malononitrile (0.66 g, 10.0 mmol, 1.0 eq) in ethanol (20 mL).
-
To this solution, add elemental sulfur (0.32 g, 10.0 mmol, 1.0 eq) and morpholine (0.87 g, 10.0 mmol, 1.0 eq).
-
Heat the reaction mixture to reflux and stir for 6-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-amino-7,7-dimethyl-5,6,7,8-tetrahydro-4H-furo[2,3-b]pyridine-3-carbonitrile.
Protocol 3: Cyclization to the Pyrido[3'',2'':4,5]furo[3,2-d]pyrimidine Core
This protocol outlines the final cyclization step to form the core heterocyclic system of the PDE4 inhibitors.
Reaction Scheme:
Formation of the final heterocyclic core.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (Example) | Moles (Example) |
| 2-Amino-7,7-dimethyl-5,6,7,8-tetrahydro-4H-furo[2,3-b]pyridine-3-carbonitrile | - | - | 2.17 g | 10.0 mmol |
| Formamide | 75-12-7 | 45.04 g/mol | 20 mL | - |
Procedure:
-
In a round-bottom flask, suspend 2-amino-7,7-dimethyl-5,6,7,8-tetrahydro-4H-furo[2,3-b]pyridine-3-carbonitrile (2.17 g, 10.0 mmol) in formamide (20 mL).
-
Heat the reaction mixture to 150-160 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water (100 mL) to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to afford the crude pyrido[3'',2'':4,5]furo[3,2-d]pyrimidine derivative.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Conclusion: A Versatile and Indispensable Tool in the Medicinal Chemist's Arsenal
This compound serves as a testament to the power of strategic molecular design in medicinal chemistry. Its utility extends beyond that of a simple starting material; it is a carefully chosen building block that imparts key structural and physicochemical properties to the final bioactive compounds. The gem-dimethyl group, in particular, plays a crucial role in enhancing potency and improving the DMPK profile of the resulting PDE4 inhibitors. The synthetic protocols provided herein offer a practical guide for researchers to harness the potential of this versatile scaffold in their own drug discovery programs. As the quest for novel and effective therapeutics continues, the judicious application of such well-designed chemical tools will undoubtedly remain a cornerstone of success.
References
- 1. Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
"Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate in the synthesis of PDE4 inhibitors"
Application Note & Protocol
Utilizing Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate as a Key Intermediate in the Synthesis of Novel Pyrido[3'',2'':4,5]furo[3,2-d]pyrimidine-based PDE4 Inhibitors
Abstract
Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling and a validated therapeutic target for a range of inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD) and psoriasis.[1][2] The inhibition of PDE4 prevents the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger, leading to the suppression of inflammatory responses.[3][4] This guide provides a detailed examination of this compound, a versatile ketoester intermediate, and its strategic application in the synthesis of potent PDE4 inhibitors. We present a comprehensive, multi-step protocol for the synthesis of a pyrido[3'',2'':4,5]furo[3,2-d]pyrimidine scaffold, a promising class of PDE4 inhibitors, beginning from the formation of the title intermediate.[5] This document explains the rationale behind key procedural steps, offers guidance on reaction monitoring and optimization, and includes protocols for biological validation.
The Scientific Rationale: Targeting PDE4
Mechanism of Action of PDE4 Inhibitors
PDE4 enzymes are highly specific for the hydrolysis of cAMP into its inactive form, 5'-adenosine monophosphate (5'-AMP).[6] In immune and inflammatory cells, elevated levels of cAMP activate Protein Kinase A (PKA), which in turn phosphorylates and regulates transcription factors, leading to a decrease in the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and various interleukins.[4] By inhibiting PDE4, drugs can effectively elevate intracellular cAMP levels, thereby exerting a potent anti-inflammatory effect.[4][6] The PDE4 family has four subtypes (A, B, C, D) which are expressed differently across various tissues, offering the potential for developing subtype-selective inhibitors to optimize therapeutic effects and minimize side effects.[7]
Caption: PDE4 signaling pathway and the mechanism of its inhibition.
The Starting Material: this compound
This β-ketoester (CAS: 32767-46-7) is a valuable building block in medicinal chemistry. Its structure contains multiple reactive sites:
-
An enolizable ketone, suitable for condensations and alkylations.
-
An ester group, which can be hydrolyzed, amidated, or reduced.
-
A gem-dimethyl group at the 4-position, which provides steric bulk and can enhance metabolic stability in the final drug molecule by preventing oxidation at that position.
Its utility is particularly noted in the construction of fused heterocyclic systems, such as the pyrido[3'',2'':4,5]furo[3,2-d]pyrimidines, which are potent PDE4 inhibitors.[5]
Synthetic Workflow and Protocols
The overall strategy involves a multi-step synthesis beginning with the formation of the key ketoester intermediate, followed by a series of cyclization and condensation reactions to build the complex heterocyclic core of the target PDE4 inhibitor.
Caption: High-level workflow for synthesis and validation of a PDE4 inhibitor.
Protocol 1: Synthesis of this compound (Intermediate 1)
This protocol describes the base-catalyzed carboxylation of 3,3-dimethylcyclohexanone using dimethyl carbonate.[8] The base deprotonates the α-carbon of the ketone, forming an enolate that acts as a nucleophile.
Table 1: Materials and Reagents for Protocol 1
| Reagent/Material | Grade | Supplier | Notes |
| 3,3-Dimethylcyclohexanone | ≥97% | Major Supplier | --- |
| Dimethyl carbonate | Anhydrous, ≥99% | Major Supplier | Used as both reagent and solvent. |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Major Supplier | Highly reactive; handle under inert gas. |
| Tetrahydrofuran (THF) | Anhydrous, with inhibitor | Major Supplier | --- |
| Acetic Acid | Glacial | Major Supplier | For quenching the reaction. |
| Diethyl ether | ACS Grade | Major Supplier | For extraction. |
| Saturated NaCl solution | --- | Lab Prepared | For workup. |
| Anhydrous MgSO₄ | --- | Lab Prepared | For drying. |
Procedure:
-
Reaction Setup: Equip a 500 mL three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel under a nitrogen atmosphere.
-
Reagent Charging: To the flask, add sodium hydride (10.0 g, 0.25 mol, 60% dispersion). Wash the NaH three times with dry hexanes to remove the mineral oil, decanting the hexanes carefully each time under nitrogen. Add 150 mL of anhydrous dimethyl carbonate.
-
Reactant Addition: Begin stirring the suspension. In the dropping funnel, prepare a solution of 3,3-dimethylcyclohexanone (25.2 g, 0.20 mol) in 50 mL of anhydrous dimethyl carbonate.
-
Initiation and Reflux: Heat the NaH suspension to a gentle reflux (~90 °C). Slowly add the ketone solution dropwise over 1.5 hours. Causality Note: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 3 hours. Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting ketone indicates completion.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add 50 mL of glacial acetic acid to quench the excess sodium hydride and neutralize the sodium enolate. Safety Note: Vigorous gas evolution will occur.
-
Workup: Transfer the mixture to a separatory funnel containing 200 mL of water. Extract the aqueous layer with diethyl ether (3 x 150 mL).
-
Drying and Concentration: Combine the organic layers, wash with saturated NaCl solution (100 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude residue by vacuum distillation to yield this compound as a colorless oil.
Table 2: Expected Characterization Data for Intermediate 1
| Analysis | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ ~3.75 (s, 3H, OCH₃), 3.40 (t, 1H), 2.50-2.20 (m, 4H), 1.70 (t, 2H), 1.10 (s, 6H, C(CH₃)₂) |
| Mass Spec (ESI+) | m/z = 185.11 [M+H]⁺, 207.09 [M+Na]⁺ |
| IR (neat) | ν ~1745 cm⁻¹ (ester C=O), ~1715 cm⁻¹ (ketone C=O) |
Protocol 2: Synthesis of a Fused Pyrido[3'',2'':4,5]furo[3,2-d]pyrimidine Core
This protocol is a representative sequence starting from Intermediate 1 . It involves a Gewald aminothiophene synthesis followed by cyclization to form the fused heterocyclic system.
Step 2a: Gewald Reaction
-
To a solution of Intermediate 1 (18.4 g, 0.1 mol) in 200 mL of ethanol, add malononitrile (6.6 g, 0.1 mol) and elemental sulfur (3.2 g, 0.1 mol).
-
Add diethylamine (2 mL) as a catalyst. Causality Note: The base catalyzes the initial Knoevenagel condensation between the ketone and malononitrile, and also facilitates the subsequent steps of the Gewald reaction.
-
Heat the mixture to reflux for 4 hours. A precipitate should form.
-
Cool the reaction to room temperature and collect the solid product by filtration. Wash the solid with cold ethanol and dry under vacuum to yield the aminothiophene intermediate.
Step 2b: Pyrimidine Ring Formation
-
Suspend the aminothiophene product from the previous step (0.1 mol) in 150 mL of formamide.
-
Heat the mixture to 180 °C for 6 hours. Causality Note: Formamide serves as both the solvent and the source of the carbon atom required to form the pyrimidine ring.
-
Cool the reaction mixture. Pour it into 500 mL of ice water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to obtain the crude fused thieno[2,3-b]pyridine-pyrimidine system. This core can then be further functionalized to produce a library of PDE4 inhibitors.
Biological Validation: In Vitro PDE4 Inhibition Assay
To confirm the efficacy of the synthesized compounds, an in vitro enzymatic assay is essential.
Protocol:
-
Enzyme and Substrate: Use a commercially available recombinant human PDE4 enzyme (e.g., PDE4D). The substrate will be cAMP.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl, MgCl₂, pH 7.5).
-
Compound Preparation: Dissolve synthesized compounds in DMSO to create stock solutions (e.g., 10 mM). Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the PDE4 enzyme, and the diluted test compound (or DMSO for control).
-
Pre-incubate for 15 minutes at 30 °C.
-
Initiate the reaction by adding cAMP.
-
Incubate for a defined period (e.g., 30 minutes) at 30 °C.
-
Stop the reaction.
-
-
Detection: Detect the amount of AMP produced. This can be done using various methods, such as the commercially available Transcreener® PDE Assay, which uses fluorescence polarization.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Table 3: Example PDE4 Inhibition Data for Hypothetical Analogs
| Compound | R-Group Modification | IC₅₀ (nM) for PDE4D |
| Lead-01 | H | 150 |
| Analog-02 | -CH₃ | 95 |
| Analog-03 | -OCH₃ | 78 |
| Analog-04 | -Cl | 82 |
| Roflumilast | (Reference Compound) | 0.8 |
Conclusion
This compound is a highly effective and strategic starting material for the synthesis of complex heterocyclic PDE4 inhibitors. The protocols outlined herein provide a robust framework for its utilization, from initial synthesis to the construction of a potent pyrido[3'',2'':4,5]furo[3,2-d]pyrimidine core. The inherent reactivity of this intermediate allows for diverse chemical modifications, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies. By combining rational synthetic design with rigorous biological evaluation, researchers can leverage this key building block to develop novel and effective therapeutics for inflammatory diseases.
References
- 1. thekingsleyclinic.com [thekingsleyclinic.com]
- 2. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 4. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. This compound | 32767-46-7 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
"experimental protocol for the synthesis of Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate"
An Application Note and Experimental Protocol for the Synthesis of Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate
Introduction: The Strategic Synthesis of a Versatile Cyclohexanone Building Block
This compound is a substituted β-keto ester that serves as a valuable intermediate in synthetic organic chemistry. Its structural framework, featuring a cyclohexanone ring with a gem-dimethyl group and a methyl ester, makes it a versatile precursor for the synthesis of more complex molecules. Notably, this compound is a key reactant in the development of pyrido[3'',2'':4,5]furo[3,2-d]pyrimidines, which have been studied as potent inhibitors of phosphodiesterase type 4 (PDE4) for the potential treatment of asthma and chronic obstructive pulmonary disease (COPD)[1].
The synthesis of this target molecule is classically achieved through the Dieckmann condensation, an intramolecular variation of the Claisen condensation.[2][3][4] This powerful carbon-carbon bond-forming reaction enables the cyclization of diesters into cyclic β-keto esters, favoring the formation of sterically stable five- and six-membered rings.[3][5][6] This application note provides a detailed, mechanistically-grounded protocol for the synthesis of this compound from its linear diester precursor, Dimethyl 3,3-dimethylheptanedioate, using a strong base.
Reaction Mechanism: The Dieckmann Condensation Pathway
The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester.[7] The reaction proceeds through several key steps, which are essential to understand for successful execution and optimization. The entire process is driven by the formation of a thermodynamically stable, resonance-stabilized enolate of the final β-keto ester product.[5][8]
-
Enolate Formation: The reaction is initiated by a strong, non-nucleophilic base, such as sodium hydride (NaH), which abstracts an acidic α-proton from one of the ester groups of the starting diester (Dimethyl 3,3-dimethylheptanedioate). This deprotonation generates a nucleophilic enolate ion.[2][5][9] The use of a strong base is critical to generate a sufficient concentration of the enolate.
-
Intramolecular Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule.[4][6] This intramolecular cyclization step forms a new carbon-carbon bond, creating a six-membered ring and a tetrahedral intermediate.[10]
-
Elimination of Alkoxide: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling a methoxide ion (CH₃O⁻) as a leaving group. This step yields the neutral cyclic β-keto ester.
-
Final Deprotonation and Acidic Workup: The methoxide generated in the previous step is a strong enough base to deprotonate the highly acidic α-proton situated between the two carbonyl groups of the newly formed β-keto ester. This acid-base reaction is the thermodynamic driving force for the entire sequence, pushing the equilibrium towards the product.[8] A final aqueous acid workup is required to neutralize the base and protonate the enolate, yielding the final target molecule, this compound.[5][9]
Experimental Protocol
This protocol details the synthesis, purification, and characterization of this compound.
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Molar Eq. | Notes |
| Dimethyl 3,3-dimethylheptanedioate | 14226-72-3 | 216.28 | 20.0 | 1.0 | Starting diester. |
| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | 24.00 (as NaH) | 24.0 | 1.2 | Strong base, handle with extreme care. |
| Anhydrous Toluene | 108-88-3 | 92.14 | - | - | Reaction solvent. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | - | - | - | For quenching the reaction. |
| Diethyl Ether | 60-29-7 | 74.12 | - | - | Extraction solvent. |
| Saturated aq. Sodium Chloride (Brine) | 7647-14-5 | - | - | - | For washing the organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - | Drying agent. |
| Silica Gel (230-400 mesh) | 7631-86-9 | - | - | - | For column chromatography. |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas inlet
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Step-by-Step Procedure
-
Preparation of Glassware and Inert Atmosphere:
-
All glassware should be oven-dried for at least 4 hours at 120 °C and allowed to cool in a desiccator.
-
Assemble the 250 mL round-bottom flask with a magnetic stir bar and reflux condenser.
-
Flush the entire apparatus with dry nitrogen or argon gas for 10-15 minutes to establish an inert atmosphere. This is crucial as sodium hydride reacts violently with water and the enolate intermediate is sensitive to oxygen.
-
-
Reaction Setup:
-
To the round-bottom flask, add sodium hydride (1.2 eq, 24.0 mmol, 0.96 g of 60% dispersion).
-
Carefully wash the mineral oil from the sodium hydride by adding a small amount of anhydrous toluene, gently swirling, allowing the NaH to settle, and removing the toluene via cannula or syringe. Repeat this wash two more times.
-
Add 100 mL of anhydrous toluene to the washed sodium hydride.
-
In a separate flask, dissolve Dimethyl 3,3-dimethylheptanedioate (1.0 eq, 20.0 mmol, 4.33 g) in 20 mL of anhydrous toluene.
-
-
Initiation of Cyclization:
-
Begin vigorous stirring of the sodium hydride suspension in toluene.
-
Using a syringe or dropping funnel, add the solution of the diester dropwise to the NaH suspension over 30 minutes. The evolution of hydrogen gas should be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) using a heating mantle. Maintain reflux with continuous stirring for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reaction Workup and Extraction:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then further cool in an ice bath to 0 °C.
-
CAUTION: Quench the reaction very slowly and carefully by the dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases. This step neutralizes any unreacted sodium hydride.
-
Transfer the mixture to a 500 mL separatory funnel. Add approximately 100 mL of diethyl ether and 100 mL of water.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.
-
Combine all organic extracts and wash them sequentially with 50 mL of water and 50 mL of saturated brine. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Solvent Removal:
-
Dry the combined organic layer over anhydrous magnesium sulfate for 15-20 minutes.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel. A solvent system of ethyl acetate/hexanes (e.g., starting with 5:95 and gradually increasing the polarity) is typically effective.
-
Alternatively, for larger scales, purification can be achieved by vacuum distillation.[11]
-
Product Characterization
Confirmation of the product's identity and purity is achieved through standard spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR | Predicted values: δ ~3.7 (s, 3H, -OCH₃), δ ~3.4 (m, 1H, -CH-COOCH₃), δ ~2.4-2.2 (m, 4H, -CH₂-CO-CH₂-), δ ~1.1 (s, 6H, -C(CH₃)₂). The spectrum will show characteristic peaks for the methyl ester, the gem-dimethyl group, and the methylene protons of the cyclohexane ring. |
| ¹³C NMR | Predicted values: δ ~208 (C=O, ketone), δ ~172 (C=O, ester), δ ~58 (-CH-COOCH₃), δ ~52 (-OCH₃), δ ~45-35 (ring carbons), δ ~30 (quaternary carbon), δ ~28 (gem-dimethyl carbons). The presence of two carbonyl carbons (ketone and ester) and the quaternary carbon are key indicators. |
| IR (Infrared) | Predicted values: A strong absorption band around 1735-1750 cm⁻¹ corresponding to the ester C=O stretch, and another strong band around 1710-1725 cm⁻¹ for the ketone C=O stretch. C-H stretching bands will appear around 2850-3000 cm⁻¹. |
| Mass Spec. | The molecular ion peak [M]⁺ is expected at m/z = 198.12. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z = 167) and the carbomethoxy group (-COOCH₃, m/z = 139). |
Safety and Handling
-
Sodium Hydride: A highly flammable solid that reacts violently with water to produce hydrogen gas. It is also corrosive. Handle only under an inert atmosphere and in a fume hood. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Solvents: Toluene and diethyl ether are flammable liquids and their vapors can form explosive mixtures with air. Handle in a well-ventilated fume hood away from ignition sources.
-
General Precautions: Perform all steps of this procedure in a well-ventilated chemical fume hood.
Conclusion
The Dieckmann condensation provides a reliable and efficient route for the synthesis of this compound. This protocol, grounded in a clear understanding of the reaction mechanism, offers a detailed, step-by-step guide for researchers. Careful adherence to anhydrous and inert conditions is paramount for achieving a high yield of this valuable synthetic intermediate. The final product's identity can be unequivocally confirmed using the characterization data provided, ensuring its suitability for subsequent applications in medicinal chemistry and organic synthesis.
References
- 1. This compound | 32767-46-7 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]
- 6. fiveable.me [fiveable.me]
- 7. synarchive.com [synarchive.com]
- 8. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 9. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. EP0514893B1 - Process for the preparation of esters of beta-ketocarboxylic acids - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield of Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate. As Senior Application Scientists, we have compiled this comprehensive guide to assist you in optimizing your reaction yields and troubleshooting common issues encountered during this synthesis. This guide is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your research.
I. Synthetic Strategies Overview
The synthesis of this compound, a valuable building block in organic synthesis, can be approached through several strategic pathways. The two most common and effective routes are the Dieckmann Condensation and a Robinson Annulation approach. This guide will provide detailed protocols and troubleshooting for both methods.
Visualizing the Synthetic Pathways
Caption: Overview of the two primary synthetic routes to this compound.
II. Troubleshooting Guides
This section is designed to help you diagnose and resolve common issues that may arise during your synthesis.
A. Dieckmann Condensation Route: Troubleshooting
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[1] For the synthesis of this compound, the starting material is dimethyl 4,4-dimethylpimelate.
Caption: Troubleshooting decision tree for the Dieckmann condensation route.
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Low or No Product Formation | Inactive Base: The base (e.g., sodium methoxide, sodium hydride) may have decomposed due to moisture or prolonged storage. | - Use a fresh batch of base. For sodium hydride, ensure the mineral oil is thoroughly washed with a dry solvent (e.g., hexanes) before use. - Consider switching to a stronger base like potassium tert-butoxide, which can be more effective for hindered substrates. |
| Insufficiently Anhydrous Conditions: Trace amounts of water or alcohol in the solvent can quench the enolate intermediate, halting the reaction. | - Use freshly distilled, anhydrous solvents. Toluene and THF should be dried over sodium/benzophenone. - Flame-dry all glassware under vacuum or in a nitrogen atmosphere before use. | |
| Steric Hindrance: The gem-dimethyl group at the 4-position can sterically hinder the intramolecular cyclization. | - Increase the reaction temperature and/or reaction time to overcome the higher activation energy. - Employ "high dilution" conditions by adding the diester slowly to the base solution to favor intramolecular over intermolecular reactions. | |
| Formation of Polymeric Byproducts | Intermolecular Condensation: At high concentrations, the enolate of one diester molecule can react with the ester of another, leading to polymerization. | - As mentioned above, use high dilution techniques. This involves slowly adding a dilute solution of the diester to a stirred solution of the base. |
| Incomplete Reaction | Equilibrium not Driven to Products: The Dieckmann condensation is a reversible reaction.[2] | - Use a stoichiometric amount of a strong base (like NaH) to deprotonate the resulting β-keto ester, which drives the equilibrium towards the product. The acidic workup then protonates this enolate. |
B. Robinson Annulation Route: Troubleshooting
The Robinson annulation involves a Michael addition followed by an intramolecular aldol condensation.[3][4] A plausible route to the target molecule involves the Michael addition of a suitable nucleophile (like dimethyl malonate) to 4,4-dimethyl-2-cyclohexen-1-one, followed by hydrolysis and decarboxylation.
Caption: Troubleshooting decision tree for the Robinson annulation route.
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Low Yield of Michael Adduct | Weak Nucleophile: The enolate of the Michael donor may not be sufficiently nucleophilic, or its concentration may be too low. | - Use a stronger base to ensure complete deprotonation of the Michael donor. - Consider using a pre-formed enolate. |
| Steric Hindrance of Michael Acceptor: The gem-dimethyl group on 4,4-dimethyl-2-cyclohexen-1-one can sterically hinder the conjugate addition. | - Increase the reaction temperature to provide more energy for the nucleophile to overcome the steric barrier. - Use a less sterically demanding Michael donor if possible. | |
| Formation of Side Products | 1,2-Addition instead of 1,4-Addition: The nucleophile may attack the carbonyl carbon instead of the β-carbon of the enone. | - Use "softer" nucleophiles (like malonates) which favor 1,4-addition. - Employing thermodynamic control (e.g., reversible addition conditions) can favor the more stable 1,4-adduct. |
| Self-Condensation of Michael Donor: If the Michael donor has multiple acidic protons and carbonyl groups, it can undergo self-condensation. | - Add the Michael donor slowly to a solution of the base and the Michael acceptor to keep its concentration low. | |
| Low Yield in Decarboxylation Step | Incomplete Hydrolysis: The ester groups of the Michael adduct may not be fully hydrolyzed to the carboxylic acid. | - Use a stronger acid or base for hydrolysis and increase the reaction time or temperature. - Ensure sufficient water is present for the hydrolysis. |
| Difficulty in Decarboxylation: The resulting β-keto acid may be resistant to decarboxylation. | - Heat the isolated β-keto acid to a higher temperature to promote decarboxylation. Sometimes, the presence of a small amount of acid or base can catalyze this step. |
III. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for this synthesis?
A1: The Dieckmann condensation is often more direct if the starting dimethyl 4,4-dimethylpimelate is readily available or can be synthesized efficiently. The Robinson annulation route involves more steps but may be more amenable to variation and optimization of individual steps. The choice often depends on the availability and cost of the starting materials.
Q2: What is the role of the gem-dimethyl group in these reactions?
A2: The gem-dimethyl group at the 4-position introduces steric hindrance, which can affect the rates of both the intramolecular cyclization in the Dieckmann condensation and the intermolecular Michael addition in the Robinson annulation. This may necessitate more forcing reaction conditions (higher temperatures, longer reaction times) compared to the synthesis of the unsubstituted analogue.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, intermediate(s), and the final product. The disappearance of the starting material and the appearance of the product spot (which should have a different Rf value) indicate the reaction's progress. Gas chromatography (GC) can also be used for more quantitative monitoring.
Q4: What are the key considerations for purifying the final product?
A4: this compound is a β-keto ester and can be purified by vacuum distillation or column chromatography on silica gel.[2] Due to the presence of an acidic proton between the two carbonyl groups, it is important to use neutral or slightly acidic conditions during workup and purification to avoid unwanted side reactions. Washing the crude product with a mild bicarbonate solution can help remove any acidic impurities.
Q5: What are the expected spectroscopic features of this compound?
A5:
-
¹H NMR: You would expect to see singlets for the two methyl groups at the 4-position and the methyl ester. The protons on the cyclohexanone ring will appear as multiplets. The proton alpha to both carbonyls will be a single, often broad, peak.
-
¹³C NMR: The spectrum will show distinct signals for the ketone carbonyl, the ester carbonyl, the quaternary carbon at the 4-position, the two methyl groups at the 4-position, the ester methyl group, and the methylene carbons of the ring.
-
IR Spectroscopy: Look for two strong carbonyl stretching frequencies. The ketone C=O stretch typically appears around 1715 cm⁻¹, while the ester C=O stretch is usually at a higher frequency, around 1735-1750 cm⁻¹.[5][6][7][8]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product. Common fragmentation patterns for cyclohexanones include alpha-cleavage and loss of small neutral molecules.[9][10][11]
IV. Experimental Protocols
Protocol 1: Synthesis via Dieckmann Condensation
This protocol is adapted from general procedures for the Dieckmann condensation.[1][12]
Step 1: Synthesis of Dimethyl 4,4-dimethylpimelate (Starting Material)
This precursor can be synthesized from 3,3-dimethylglutaric anhydride and the appropriate reagents. For the purpose of this guide, we will assume the availability of this starting material.
Step 2: Dieckmann Condensation
Materials:
-
Dimethyl 4,4-dimethylpimelate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous toluene
-
Anhydrous methanol (a few drops as initiator)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and hexanes for extraction and chromatography
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar.
-
Under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) to the flask. Wash the NaH with anhydrous hexanes three times to remove the mineral oil, and then carefully remove the hexanes via cannula.
-
Add anhydrous toluene to the flask, followed by a few drops of anhydrous methanol to initiate the reaction.
-
Slowly add a solution of dimethyl 4,4-dimethylpimelate (1.0 equivalent) in anhydrous toluene to the stirred suspension of NaH over 1-2 hours at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction may take several hours to complete.
-
Once the starting material is consumed, cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow addition of concentrated HCl until the mixture is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel using an ethyl acetate/hexanes gradient.
Protocol 2: Synthesis via Robinson Annulation
This protocol is a multi-step synthesis starting from commercially available materials.
Step 1: Synthesis of 4,4-dimethyl-2-cyclohexen-1-one
This intermediate can be synthesized from isobutyraldehyde and methyl vinyl ketone.[13][14]
Step 2: Michael Addition of Dimethyl Malonate
Materials:
-
4,4-dimethyl-2-cyclohexen-1-one
-
Dimethyl malonate
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol under a nitrogen atmosphere.
-
To this solution, add dimethyl malonate (1.1 equivalents) dropwise at 0 °C.
-
After stirring for 15 minutes, add a solution of 4,4-dimethyl-2-cyclohexen-1-one (1.0 equivalent) in anhydrous methanol dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting enone is consumed (monitor by TLC).
-
Neutralize the reaction mixture with dilute HCl and remove the methanol under reduced pressure.
-
Add water and extract the product with diethyl ether (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude Michael adduct.
Step 3: Hydrolysis and Decarboxylation
Materials:
-
Crude Michael adduct from Step 2
-
Aqueous hydrochloric acid (e.g., 6 M)
Procedure:
-
To the crude Michael adduct, add an excess of aqueous HCl.
-
Heat the mixture to reflux for several hours until both hydrolysis and decarboxylation are complete (monitor by TLC for the disappearance of the intermediate and formation of the final product).
-
Cool the reaction mixture and extract the product with diethyl ether (3x).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the final product by vacuum distillation or column chromatography.
V. References
-
Organic Syntheses Procedure for 4,4-dimethyl-2-cyclohexen-1-one. Available at: --INVALID-LINK--
-
ORGANIC SPECTROSCOPY INTERNATIONAL. Ester infrared spectra. Available at: --INVALID-LINK--
-
BenchChem. Mass Spectrometry Fragmentation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide. Available at: --INVALID-LINK--
-
Canadian Science Publishing. Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Available at: --INVALID-LINK--
-
ChemicalBook. Synthesis and Reactions of 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE Synthesis. Available at: --INVALID-LINK--
-
Wikipedia. Dieckmann condensation. Available at: --INVALID-LINK--
-
Whitman People. GCMS Section 6.11.2. Available at: --INVALID-LINK--
-
Semantic Scholar. Studies in Organic Mass Spectrometry III 1, 3‐Cyclohexanediones. Available at: --INVALID-LINK--
-
The Royal Society of Chemistry. Supporting Information. Available at: --INVALID-LINK--
-
BenchChem. A Comparative Analysis of Catalysts for Dieckmann Condensation: A Guide for Researchers. Available at: --INVALID-LINK--
-
Oregon State University. Table of Characteristic IR Absorptions. Available at: --INVALID-LINK--
-
Wikipedia. Robinson annulation. Available at: --INVALID-LINK--
-
PMC. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Available at: --INVALID-LINK--
-
Chemistry 3719L – Weeks 11-12 Michael reaction – Synthesis of Dimedone Pre-lab reading from Zubrick. Available at: --INVALID-LINK--
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: --INVALID-LINK--
-
UCLA. IR: ketones. Available at: --INVALID-LINK--
-
NROChemistry. Dieckmann Condensation. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. Dieckmann Condensation. Available at: --INVALID-LINK--
-
PharmaXChange.info. Michael Addition | Notes. Available at: --INVALID-LINK--
-
Master Organic Chemistry. The Robinson Annulation. Available at: --INVALID-LINK--
-
Oregon State University. 13C NMR Chemical Shifts. Available at: --INVALID-LINK--
-
National Institute of Standards and Technology. Cyclohexanone - the NIST WebBook. Available at: --INVALID-LINK--
-
ChemicalBook. 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE(1073-13-8) 1H NMR spectrum. Available at: --INVALID-LINK--
-
ChemicalBook. Methyl cyclohexanecarboxylate(4630-82-4) 1H NMR spectrum. Available at: --INVALID-LINK--
-
ChemicalBook. Methyl cyclohexanecarboxylate(4630-82-4) 13C NMR spectrum. Available at: --INVALID-LINK--
-
YouTube. Master The Dieckmann Condensation in 12 Minutes!. Available at: --INVALID-LINK--
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available at: --INVALID-LINK--
-
Chemistry LibreTexts. 23.12: The Robinson Annulation Reaction. Available at: --INVALID-LINK--
-
A Sheffield Hallam University thesis. Available at: --INVALID-LINK--
-
Homework.Study.com. Show an arrow pushing mechanism of the synthesis of dimedone from mesityl oxide and dimethyl malonate (Michael addition, cyclization, hydrolysis and decarboxylation)?. Available at: --INVALID-LINK--
-
YouTube. 21.6b Dieckmann Condensation Reactions. Available at: --INVALID-LINK--
-
Chemistry Stack Exchange. Product of this Michael addition. Available at: --INVALID-LINK--
-
ChemicalBook. 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE(1073-13-8) 13C NMR spectrum. Available at: --INVALID-LINK--
-
Chemistry LibreTexts. Dieckmann Condensation. Available at: --INVALID-LINK--
-
ResearchGate. Robinson annulation | Request PDF. Available at: --INVALID-LINK--
-
Illustrated Glossary of Organic Chemistry - Dieckmann condensation. Available at: --INVALID-LINK--
-
PubChem. Methyl 4-oxocyclohexanecarboxylate | C8H12O3 | CID 226643. Available at: --INVALID-LINK--
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. Dieckmann Condensation. Available at: --INVALID-LINK--
-
1H NMR Spectrum of 1Methyl-2-oxo-Cyclohexanecarboxylic acid 2-propenyl ester (400 MHz, CDCl ). Available at: --INVALID-LINK--
-
NIH. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. Available at: --INVALID-LINK--
-
Organic Syntheses Procedure for 2-Cyclohexen-1-one, 4-(hydroxymethyl). Available at: --INVALID-LINK--
-
ACS Publications. Enantioselective Alkylation of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts | The Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
Organic Syntheses Procedure for (r)-(−)-10-methyl-1(9)-octal-2-one. Available at: --INVALID-LINK--
-
Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Available at: --INVALID-LINK--
-
Chromatography Forum. beta keto esters by HPLC. Available at: --INVALID-LINK--
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. benchchem.com [benchchem.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. GCMS Section 6.11.2 [people.whitman.edu]
- 12. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Synthesis and Reactions of 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE Synthesis_Chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate
Welcome to the technical support center for the purification of Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this versatile β-keto ester. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.
This compound is a key intermediate in the synthesis of various complex organic molecules, including natural products and pharmaceuticals.[1][2] Its purification is a critical step that often presents unique challenges. This guide will address common issues encountered during the purification process, offering logical, step-by-step solutions.
I. Understanding the Chemistry: Potential Impurities and Side Reactions
Before delving into purification protocols, it's crucial to understand the potential impurities that may be present in the crude reaction mixture. The synthesis of this compound, often a precursor for reactions like the Robinson annulation, can generate several byproducts.[1][2][3][4]
Common Impurities May Include:
-
Unreacted Starting Materials: Such as derivatives of isobutyraldehyde and methyl vinyl ketone, or the precursors used in Claisen condensation.[5][6]
-
Byproducts of Michael Addition and Aldol Condensation: In the context of a Robinson annulation-type synthesis, incomplete cyclization or side reactions can lead to various intermediates.[2][3]
-
Products of Hydrolysis: The ester group of the target molecule can be susceptible to hydrolysis, especially under acidic or basic workup conditions, yielding the corresponding β-keto acid.[7][8]
-
Products of Decarboxylation: β-keto esters can undergo decarboxylation, particularly upon heating in the presence of acid or base, leading to the formation of 4,4-dimethylcyclohexanone.[5][7][9][10][11]
-
Solvent Residues: Residual solvents from the reaction or extraction steps.
The presence of a β-carbonyl group makes the α-proton acidic, leading to enolate formation which is key to its reactivity but can also contribute to side reactions.[11]
II. Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific problems you might encounter during the purification of this compound.
Characterization & Analysis
Q1: My NMR spectrum shows broad peaks. What could be the cause?
A1: Broad peaks in the NMR spectrum of a β-keto ester are often indicative of keto-enol tautomerism. The molecule exists as an equilibrium mixture of the keto and enol forms, and if the rate of interconversion is on the NMR timescale, it can lead to peak broadening.
-
Troubleshooting:
-
Elevated Temperature NMR: Acquiring the spectrum at a higher temperature can increase the rate of tautomer interconversion, often resulting in sharper, averaged signals.[12]
-
Solvent Effects: The position of the keto-enol equilibrium is solvent-dependent. Try acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) to see if the peak shape improves.
-
pH Adjustment: The rate of interconversion can be influenced by pH. Adding a trace amount of acid or base to the NMR tube might sharpen the peaks, but be cautious as this can also promote degradation.[12]
-
Q2: I'm having difficulty getting a sharp peak for my compound using Reverse-Phase HPLC. Why is this happening?
A2: Similar to NMR, keto-enol tautomerism can cause poor peak shape in RP-HPLC, often resulting in broad or split peaks.[12]
-
Troubleshooting:
-
Use of Mixed-Mode Columns: Specialized columns, such as mixed-mode columns, have been shown to provide better peak shapes for β-dicarbonyl compounds.[12]
-
Mobile Phase Modification:
-
Acidic Mobile Phase: Adding a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can accelerate the interconversion between tautomers, leading to a single, sharper peak.[12]
-
Temperature: Increasing the column temperature can also help to coalesce the peaks of the two tautomers.[12]
-
-
Purification by Column Chromatography
Q3: My compound is streaking on the silica gel column. How can I improve the separation?
A3: Streaking, or tailing, on a silica gel column is often due to the acidic nature of the silica interacting with the slightly acidic β-keto ester.
-
Troubleshooting:
-
Deactivate the Silica Gel: Add a small amount of a mild base, such as triethylamine (~1%), to your eluent system. This will neutralize the acidic sites on the silica gel and reduce the interaction with your compound, leading to better peak shape and separation.
-
Solvent System Optimization: Experiment with different solvent systems. A common starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. Gradually increasing the polarity of the eluent should elute your compound. A typical gradient could be from 5% to 30% ethyl acetate in hexane.[13][14]
-
Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica gel (e.g., diol).
-
Purification by Distillation
Q4: I am observing decomposition of my product during distillation. What can I do to prevent this?
A4: β-keto esters can be thermally labile and may undergo decarboxylation at elevated temperatures.[5][9]
-
Troubleshooting:
-
Vacuum Distillation: This is the most critical step. Distilling under reduced pressure will significantly lower the boiling point of your compound, minimizing thermal decomposition. The boiling point of the related compound 4,4-dimethyl-2-cyclohexen-1-one is reported as 73–74 °C at 14 mmHg, which can serve as a rough guide.[6] The predicted boiling point of this compound is around 245.2±33.0°C at standard pressure, highlighting the necessity of vacuum.[15]
-
Fractional Distillation: If your crude mixture contains impurities with close boiling points, a fractional distillation setup (e.g., a Vigreux column) will provide better separation.
-
Avoid Overheating: Use a heating mantle with a stirrer and ensure even heating. Do not heat the distillation flask to dryness, as this can cause decomposition of the residue.
-
Purification by Recrystallization
Q5: I am struggling to find a suitable solvent for recrystallization. What are some good options?
A5: Finding the right solvent is key to successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[16][17]
-
Troubleshooting and Solvent Selection:
-
Single Solvent Systems:
-
Hexane/Heptane: Given the likely non-polar nature of the compound, these are good starting points. Test for solubility in hot and cold solvent.
-
Ethanol/Methanol: These are more polar options. Your compound might be too soluble even at room temperature, but they are worth testing.
-
-
Mixed Solvent Systems: This is often the most effective approach.[18][19]
-
Dichloromethane/n-Heptane: Dissolve the crude product in a minimum amount of hot dichloromethane, then slowly add n-heptane until the solution becomes turbid. Allow to cool slowly.[19]
-
Methanol/Water: Dissolve the crude product in a minimum amount of hot methanol, then add water dropwise until persistent cloudiness is observed.[19][20]
-
Hexane/Ethyl Acetate: Dissolve in a minimal amount of hot ethyl acetate and add hexane until turbidity appears.[18]
-
-
Q6: My compound is "oiling out" instead of crystallizing. What should I do?
A6: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is lower than the melting point of the solute.
-
Troubleshooting:
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[17]
-
Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This can create nucleation sites for crystal growth.[17]
-
Seeding: Add a small crystal of the pure compound to the cooled solution to initiate crystallization.[17]
-
Solvent Adjustment: You may be using a solvent that is too non-polar. Try a slightly more polar solvent system.
-
III. Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline for purification using a standard silica gel column.
-
Column Packing: Prepare a slurry of silica gel in your starting eluent (e.g., 5% ethyl acetate in hexane) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or your starting eluent. If the product is not very soluble, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 10%, 15%, 20% ethyl acetate). Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization (Methanol/Water System)
This protocol is a good starting point for recrystallization.[19]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot methanol.[19]
-
Inducing Crystallization: While the solution is still warm, add deionized water dropwise with swirling until the solution becomes persistently turbid. If too much precipitate forms, add a few drops of warm methanol to redissolve it.[19]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[19]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[16][17]
-
Washing: Wash the crystals with a small amount of a cold methanol/water mixture.[19]
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature to a constant weight.[19]
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₃ | [21] |
| Molecular Weight | 184.23 g/mol | [21] |
| Predicted Boiling Point | 245.2 ± 33.0 °C | [15] |
| Predicted Density | 1.03 ± 0.06 g/cm³ | [15] |
| Predicted Water Solubility | ~8.1 g/L at 25°C | [15] |
Note: Experimental values may vary. The provided data for the target molecule is based on predictions, while related compounds are cited for experimental context.
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Recrystallization Troubleshooting Logic
Caption: Decision tree for troubleshooting recrystallization issues.
By understanding the underlying chemistry and systematically applying these troubleshooting strategies, you can significantly improve the purity and yield of your this compound.
IV. References
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: --INVALID-LINK--
-
Tsuji, J. (1984). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Journal of Organometallic Chemistry, 2(1), 1-13. Available from: --INVALID-LINK--
-
Chromatography Forum. (2010). beta keto esters by HPLC. Available from: --INVALID-LINK--
-
Magano, J., & Dunetz, J. R. (2012). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from (Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived from Other Alcohols. The Journal of Organic Chemistry, 77(15), 6647–6656. Available from: --INVALID-LINK--
-
Li, Y., & Wu, Y. (2004). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. Chinese Journal of Chemistry, 22(8), 858-861. Available from: --INVALID-LINK--
-
JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Available from: --INVALID-LINK--
-
Chemistry Steps. Decarboxylation. Available from: --INVALID-LINK--
-
Pearson. (n.d.). Robinson Annulation Explained: Definition, Examples, Practice & Video Lessons. Available from: --INVALID-LINK--
-
Fiveable. (n.d.). The Robinson Annulation Reaction | Organic Chemistry Class Notes. Available from: --INVALID-LINK--
-
MDPI. (2023). Spectroscopic and Physicochemical Analysis of Bioactive Cobalt(II) β-Diketo Ester Complexes: Insights into DNA and BSA Binding Mechanisms. Molecules, 28(14), 5427. Available from: --INVALID-LINK--
-
Wikipedia. (n.d.). Robinson annulation. Available from: --INVALID-LINK--
-
Proprep. (n.d.). What are the two starting materials for a Robinson annulation and how do their structures and reacti... Show More. Available from: --INVALID-LINK--
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available from: --INVALID-LINK--
-
Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters. Available from: --INVALID-LINK--
-
What Are The Two Starting Materials For A Robinson Annulation. (n.d.). Available from: --INVALID-LINK--
-
Organic Syntheses. (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. Available from: --INVALID-LINK--
-
National Institutes of Health. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7, 126. Available from: --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available from: --INVALID-LINK--
-
YouTube. (2020). Recrystallization. Available from: --INVALID-LINK--
-
Smolecule. (n.d.). Methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate. Available from: --INVALID-LINK--
-
PubChem. (n.d.). Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate. Available from: --INVALID-LINK--
-
ChemScene. (n.d.). Methyl 4-oxocyclohexanecarboxylate. Available from: --INVALID-LINK--
-
BLD Pharm. (n.d.). 6297-22-9|Methyl 4-oxocyclohexanecarboxylate. Available from: --INVALID-LINK--
-
Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester. Available from: --INVALID-LINK--
-
Royal Society of Chemistry. (2012). Supporting Information: Sulfoxide-mediated Umpolung of Alkali Halide Salts. Available from: --INVALID-LINK--
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Available from: --INVALID-LINK--
-
BenchChem. (n.d.). Recrystallization of Methyl 4-hydroxy-3,5-dimethylbenzoate. Available from: --INVALID-LINK--
-
PubMed. (2007). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. Organic & Biomolecular Chemistry, 5(7), 1028-32. Available from: --INVALID-LINK--
-
YouTube. (2015). Beta Keto esters - Alkylating Ketones in NaOEt. Available from: --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Protein Purification Support—Troubleshooting. Available from: --INVALID-LINK--
-
BenchChem. (n.d.). Synthesis of Methyl 4-oxohexanoate: A Technical Guide. Available from: --INVALID-LINK--
-
Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses, 95, 425-438. Available from: --INVALID-LINK--
-
PubChem. (n.d.). Methyl 4-oxocyclohexanecarboxylate. Available from: --INVALID-LINK--
-
ChemSpider. (n.d.). Methyl ester hydrolysis. Available from: --INVALID-LINK--
-
YouTube. (2020). Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof. Available from: --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. Available from: --INVALID-LINK--
-
Google Patents. (n.d.). US7166750B1 - Process for the preparation of 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone. Available from: --INVALID-LINK--
References
- 1. Robinson Annulation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. proprep.com [proprep.com]
- 5. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. aklectures.com [aklectures.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 12. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 13. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 14. orgsyn.org [orgsyn.org]
- 15. Buy Methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate [smolecule.com]
- 16. mt.com [mt.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. benchchem.com [benchchem.com]
- 20. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 21. This compound | 32767-46-7 [amp.chemicalbook.com]
"common byproducts in the synthesis of Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate"
Welcome to the technical support center for the synthesis of Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this valuable cyclic β-keto ester. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
Introduction to the Synthesis
This compound is a key intermediate in the synthesis of various complex organic molecules. Its preparation is primarily achieved through two robust synthetic strategies: the Dieckmann condensation of a diester and the Robinson annulation. While both methods are effective, they are each susceptible to the formation of specific byproducts that can complicate purification and reduce yields. This guide will delve into the intricacies of both pathways, offering detailed troubleshooting for the common challenges you may face.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Part 1: Dieckmann Condensation Route
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[1][2] For the synthesis of this compound, the required starting material is dimethyl 4,4-dimethylheptanedioate.
Workflow for Dieckmann Condensation
Caption: Workflow for the Dieckmann condensation synthesis.
Q1: I'm observing a significant amount of a high-molecular-weight, viscous oil in my crude product after the Dieckmann condensation. What is it and how can I prevent it?
A1: This is a classic sign of intermolecular condensation, leading to the formation of a dimeric or polymeric byproduct. Instead of the desired intramolecular cyclization, the enolate of one diester molecule attacks the carbonyl of another, resulting in a linear chain extension. The gem-dimethyl group can sterically hinder the intramolecular reaction, making the intermolecular pathway more competitive under certain conditions.
Troubleshooting Strategies:
-
High Dilution: Running the reaction at a lower concentration (high dilution) favors the intramolecular pathway by reducing the probability of intermolecular collisions.
-
Slow Addition: Adding the diester slowly to a solution of the base can also help maintain a low concentration of the starting material, further promoting intramolecular cyclization.
-
Choice of Base and Solvent: The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or toluene is often preferred over alkoxides in alcoholic solvents.[3] This is because alkoxides can participate in transesterification and may not be as effective at promoting the desired cyclization for sterically hindered substrates.
Byproduct Identification:
-
Mass Spectrometry (MS): The dimeric byproduct would have a molecular weight corresponding to two molecules of the starting diester minus one molecule of methanol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the dimer would be complex but would lack the characteristic signals of the cyclic β-keto ester product. You would likely observe multiple overlapping methylene and methyl ester signals.
Q2: My yield of the desired cyclic β-keto ester is consistently low, even after optimizing for high dilution. What other factors could be at play?
A2: If intermolecular condensation has been minimized, low yields could be due to incomplete reaction or decomposition of the product.
Troubleshooting Strategies:
-
Base Stoichiometry: Ensure at least one full equivalent of a strong base is used. The Dieckmann condensation is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting ester.[2]
-
Reaction Time and Temperature: While higher temperatures can accelerate the reaction, they can also promote side reactions. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.
-
Purity of Starting Material: Ensure your dimethyl 4,4-dimethylheptanedioate is pure and free of any acidic or basic impurities that could interfere with the reaction.
Part 2: Robinson Annulation Route
The Robinson annulation is a powerful ring-forming reaction that involves a Michael addition followed by an intramolecular aldol condensation.[4] For the synthesis of this compound, this would involve the reaction of a suitable enolate with methyl vinyl ketone. A plausible route would be the Michael addition of the enolate of methyl isobutyrate to methyl vinyl ketone, followed by an intramolecular aldol condensation of the resulting 1,5-dicarbonyl compound.
Workflow for Robinson Annulation
Caption: Workflow for the Robinson annulation synthesis.
Q3: My Robinson annulation reaction mixture is turning into a thick, intractable polymer. What's causing this and how can I prevent it?
A3: The most common culprit in Robinson annulations is the polymerization of methyl vinyl ketone (MVK), which is highly susceptible to polymerization under both basic and acidic conditions.[5]
Troubleshooting Strategies:
-
Use of MVK Precursors: Instead of MVK itself, you can use a precursor that generates MVK in situ. A common example is a Mannich base, such as 1-diethylamino-3-butanone, which eliminates diethylamine upon heating to produce MVK. This keeps the concentration of MVK low throughout the reaction, minimizing polymerization. Another alternative is to use 1,3-dichloro-cis-2-butene, a variant known as the Wichterle reaction.[6]
-
Slow Addition: If you must use MVK, add it slowly to the reaction mixture to maintain a low concentration.
-
Temperature Control: Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate.
Byproduct Identification:
-
Appearance: The formation of a solid or highly viscous, insoluble material is a strong indicator of poly(methyl vinyl ketone).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of poly(methyl vinyl ketone) will show broad signals in the alkyl region (around 1.0-3.0 ppm) and an absence of the sharp vinyl proton signals of the MVK monomer (typically between 5.9 and 6.3 ppm).[7]
Q4: My main product appears to be a higher molecular weight adduct, not the desired cyclic product. What could this be?
A4: This is likely the result of a double Michael addition, where a second molecule of methyl vinyl ketone reacts with the enolate of the initial Michael adduct before the intramolecular aldol condensation can occur.
Troubleshooting Strategies:
-
Control Stoichiometry: Use a slight excess of the enolate precursor (methyl isobutyrate) relative to methyl vinyl ketone.
-
Isolate the Michael Adduct: A highly effective strategy is to perform the Michael addition under conditions that do not favor the subsequent aldol condensation (e.g., at a lower temperature). The 1,5-dicarbonyl intermediate can then be isolated and purified before being subjected to cyclization under different conditions (e.g., with a different base or at a higher temperature).[4]
Byproduct Identification:
-
MS: The double Michael adduct will have a molecular weight equal to the starting enolate precursor plus two equivalents of methyl vinyl ketone.
-
¹H NMR: The ¹H NMR spectrum will be complex but should show signals corresponding to two ethyl groups from the MVK units.
Experimental Protocols
Protocol 1: Synthesis of Dimethyl 4,4-dimethylheptanedioate
This protocol is adapted from the general esterification of dicarboxylic acids.
Materials:
-
4,4-Dimethylheptanedioic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
To a solution of 4,4-dimethylheptanedioic acid in an excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting dicarboxylic acid is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford dimethyl 4,4-dimethylheptanedioate.
Protocol 2: Dieckmann Condensation of Dimethyl 4,4-dimethylheptanedioate
Materials:
-
Dimethyl 4,4-dimethylheptanedioate
-
Sodium hydride (60% dispersion in mineral oil)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Three-necked round-bottom flask, dropping funnel, reflux condenser, nitrogen inlet
Procedure:
-
Under a nitrogen atmosphere, suspend sodium hydride in anhydrous toluene in a three-necked flask.
-
Heat the suspension to reflux to dissolve the sodium hydride.
-
Slowly add a solution of dimethyl 4,4-dimethylheptanedioate in anhydrous toluene to the refluxing mixture via a dropping funnel over several hours.
-
After the addition is complete, continue to reflux the mixture until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction mixture in an ice bath and cautiously quench with 1 M hydrochloric acid until the solution is acidic.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. DIMETHYL PIMELATE synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Low Yield in Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate Synthesis
Welcome to the technical support center for the synthesis of Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable β-keto ester intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you optimize your reaction yields and obtain a high-purity product.
Introduction to the Synthesis
This compound is a key building block in the synthesis of various complex organic molecules. Its preparation can be approached through several synthetic strategies, with the two most common and logical routes being the Dieckmann condensation of a diester and the direct carboxymethylation of a ketone. Low yields are a frequent challenge in these syntheses, often stemming from issues with reactant purity, reaction conditions, and the formation of side products. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: My yield of this compound is consistently low. What are the most likely causes?
Low yields can arise from several factors, depending on the synthetic route chosen. Let's break down the possibilities for the two primary methods.
Route A: Dieckmann Condensation of Dimethyl 3,3-dimethylpimelate
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[1][2][3] For this specific synthesis, the reaction proceeds as follows:
Caption: Dieckmann condensation pathway for the synthesis of this compound.
Potential Causes for Low Yield in Dieckmann Condensation:
-
Incomplete Reaction: The Dieckmann condensation is a reversible reaction. To drive the equilibrium towards the product, a stoichiometric amount of a strong base is required to deprotonate the resulting β-keto ester, which is more acidic than the starting ester.[1] Insufficient base or a base that is not strong enough will result in a low yield.
-
Hydrolysis of the Ester: The presence of water in the reaction mixture can lead to the hydrolysis of the starting diester or the product, especially under basic conditions. This is a common issue and requires the use of anhydrous solvents and reagents.
-
Side Reactions: Intermolecular Claisen condensation can compete with the desired intramolecular reaction, leading to polymeric byproducts. This is more prevalent when attempting to form larger rings but can still be a factor if the reaction conditions are not optimized.
-
Issues with the Starting Material: The purity of the starting dimethyl 3,3-dimethylpimelate is crucial. Impurities can interfere with the reaction and complicate purification.
Route B: Direct Carboxymethylation of 4,4-dimethylcyclohexanone
This method involves the acylation of the enolate of 4,4-dimethylcyclohexanone with a methylating agent like dimethyl carbonate.[4][5]
Caption: Carboxymethylation of 4,4-dimethylcyclohexanone.
Potential Causes for Low Yield in Direct Carboxymethylation:
-
Inefficient Enolate Formation: The choice of base is critical for generating the enolate of 4,4-dimethylcyclohexanone. A base that is too weak will result in a low concentration of the enolate, leading to a slow or incomplete reaction.
-
O-acylation vs. C-acylation: Enolates are ambident nucleophiles and can react at either the carbon or the oxygen atom. While C-acylation is desired to form the β-keto ester, O-acylation can occur, leading to the formation of an enol carbonate, which is a common byproduct.
-
Self-Condensation of the Ketone: Under basic conditions, the ketone can undergo self-aldol condensation, leading to the formation of dimeric byproducts.[4]
-
Methylation of the Ketone: Dimethyl carbonate can also act as a methylating agent, especially at higher temperatures, leading to the formation of methylated ketone byproducts.[4][6]
FAQ 2: How can I improve the yield of my Dieckmann condensation?
To enhance the yield of the Dieckmann condensation, consider the following optimization strategies:
| Parameter | Recommendation | Rationale |
| Base | Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Use at least one full equivalent. | A strong base is necessary to drive the reaction to completion by deprotonating the product. Non-nucleophilic bases minimize side reactions with the ester groups. |
| Solvent | Use a dry, aprotic solvent like toluene or tetrahydrofuran (THF). | Anhydrous conditions are crucial to prevent hydrolysis of the esters. Aprotic solvents are preferred as they do not participate in the reaction. |
| Temperature | Refluxing in toluene is a common condition.[7] | The reaction often requires elevated temperatures to proceed at a reasonable rate. |
| Reaction Time | Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. | Prolonged reaction times at high temperatures can lead to decomposition and the formation of side products. |
| Workup | Quench the reaction by carefully adding a proton source, such as aqueous acid, only after the reaction is complete. | The final product is formed upon protonation of the enolate. Premature quenching can lead to a reversal of the reaction. |
FAQ 3: What are the best practices for the direct carboxymethylation of 4,4-dimethylcyclohexanone?
For a successful direct carboxymethylation, focus on the following key aspects:
| Parameter | Recommendation | Rationale |
| Base | A strong base like sodium hydride (NaH) or a solid base with moderate strength like magnesium oxide (MgO) can be effective.[4] | The choice of base influences the selectivity of the reaction. Solid bases can offer advantages in terms of ease of separation and potentially higher selectivity. |
| Reagent | Use dimethyl carbonate (DMC) as the carboxymethylating agent.[4][5] | DMC is a relatively non-toxic and environmentally friendly reagent. |
| Temperature | The reaction temperature needs to be carefully controlled. Methoxycarbonylation is favored at lower temperatures (e.g., 90 °C), while methylation becomes more prominent at higher temperatures.[6] | Temperature control is key to minimizing the formation of methylated byproducts. |
| Catalyst | The use of a solid base catalyst can facilitate the reaction and simplify the workup.[4] | Heterogeneous catalysts can be easily removed by filtration. |
FAQ 4: What are the likely side products in my reaction, and how can I minimize them?
The formation of side products is a major contributor to low yields. Here's a breakdown of common byproducts and strategies to mitigate their formation:
| Synthetic Route | Common Side Products | Minimization Strategies |
| Dieckmann Condensation | Polymeric products from intermolecular condensation. Hydrolysis products (diacid or half-ester). | Use high dilution conditions to favor the intramolecular reaction. Ensure strictly anhydrous conditions. |
| Direct Carboxymethylation | Enol carbonate (from O-acylation). Aldol condensation products. Methylated ketones. | The choice of solvent and counter-ion can influence the C/O acylation ratio. Lower reaction temperatures and careful addition of the ketone to the base can reduce self-condensation. Optimize the reaction temperature to favor carboxymethylation over methylation.[4][6] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Dieckmann Condensation
This protocol is a generalized procedure based on established methods for the Dieckmann condensation.[7]
Step 1: Synthesis of Dimethyl 3,3-dimethylpimelate (Precursor)
-
To a solution of 3,3-dimethylpimelic acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure dimethyl 3,3-dimethylpimelate.
Step 2: Dieckmann Condensation
-
To a flame-dried flask under an inert atmosphere, add a suspension of sodium hydride (1.1 equivalents) in anhydrous toluene.
-
Slowly add a solution of dimethyl 3,3-dimethylpimelate in anhydrous toluene to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Protocol 2: Synthesis of this compound via Direct Carboxymethylation
This protocol is adapted from studies on the methoxycarbonylation of ketones.[4]
-
In a reaction vessel, suspend a solid base catalyst (e.g., MgO) in an excess of dimethyl carbonate.
-
Heat the mixture to the desired reaction temperature (e.g., 90-120 °C).
-
Slowly add 4,4-dimethylcyclohexanone to the mixture.
-
Stir the reaction at this temperature and monitor its progress by GC or TLC.
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Remove the excess dimethyl carbonate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Product Characterization
Accurate characterization of the final product is essential to confirm its identity and purity.
Table of Expected Spectroscopic Data:
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methyl ester protons, the gem-dimethyl protons, and the methylene protons of the cyclohexanone ring. The chemical shifts will be influenced by the keto and ester functionalities. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and ester, the quaternary carbon, the methyl carbons, and the methylene carbons of the ring. |
| IR Spectroscopy | Characteristic strong absorption bands for the ketone C=O stretch (around 1715 cm⁻¹) and the ester C=O stretch (around 1735 cm⁻¹).[8] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] New developments in dimethyl carbonate chemistry | Semantic Scholar [semanticscholar.org]
- 6. The chemistry of dimethyl carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 8. iris.unive.it [iris.unive.it]
"column chromatography conditions for Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate"
Prepared by: Senior Application Scientist, Chemical Purification Division
This guide provides in-depth technical support for the column chromatography purification of Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate. As a β-keto ester, this compound presents unique challenges, including the potential for tautomerization, which can complicate separation. This document is structured to provide both foundational knowledge through FAQs and actionable solutions through detailed troubleshooting guides.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers encounter when setting up the purification for this target molecule.
Q1: What is the most appropriate stationary phase for purifying this compound?
For this compound, standard-grade silica gel (230-400 mesh) is the recommended stationary phase for flash column chromatography.[1] Its polarity is well-suited for resolving the moderate polarity of the target molecule from common non-polar and highly-polar impurities. The slightly acidic nature of silica gel is a critical factor to consider, as it can influence the equilibrium between the keto and enol forms of the molecule.
Q2: How do I select the optimal mobile phase (eluent system)?
The ideal mobile phase should be determined empirically using Thin Layer Chromatography (TLC) prior to running the column.[1]
-
Recommended Starting Point: A mixture of a non-polar solvent like hexanes (or heptane) and a moderately polar solvent like ethyl acetate is the most common and effective system for β-keto esters.[2]
-
Optimization: Test various ratios on a TLC plate (e.g., 9:1, 4:1, 3:1 hexanes:ethyl acetate) to find the system that provides the best separation between your target compound and its impurities.[1]
Q3: What is the target retention factor (Rf) I should aim for on my analytical TLC?
For optimal separation on a column, aim for an Rf value of 0.2-0.4 for your target compound.[1]
-
Why this range? An Rf in this range ensures that the compound interacts sufficiently with the stationary phase for good separation to occur, but not so strongly that it requires an excessively large volume of solvent to elute, which can lead to band broadening and lower recovery.[3]
Q4: What are the most likely impurities I will encounter?
Impurities will depend on the synthetic route used to prepare the compound. Common possibilities include:
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Starting Materials: Unreacted 3,3-dimethylcyclohexanone or dimethyl carbonate.
-
By-products: Products from side reactions, such as self-condensation or hydrolysis of the ester.
-
Tautomers: The compound itself can exist as two tautomers (keto and enol forms). While they interconvert, the acidic surface of the silica can sometimes lead to peak broadening or streaking as the equilibrium shifts during elution.[4]
Q5: Can the keto-enol tautomerism of this molecule affect the purification?
Yes, absolutely. β-keto esters exist in a dynamic equilibrium between their keto and enol forms. These two forms have different polarities and can interact differently with the silica gel. This on-column interconversion can lead to significant peak tailing or the appearance of a broad, streaky band instead of a sharp peak, complicating fraction collection.[4] In some cases, the two tautomers can even be partially separated on the column.[4]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the chromatography process.
Problem 1: Poor Separation - My target compound is co-eluting with an impurity.
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Potential Cause A: Incorrect Eluent Polarity. The chosen solvent system may not have the right selectivity for the mixture.
-
Solution: Re-optimize the mobile phase with TLC. If hexanes/ethyl acetate doesn't provide baseline separation, consider introducing a different solvent to change the selectivity. For example, replacing some ethyl acetate with dichloromethane or a small amount of ether can alter the interactions and improve resolution.
-
-
Potential Cause B: Column Overloading. Too much crude material was loaded onto the column relative to the amount of silica gel.
-
Solution: Reduce the amount of sample loaded. A good starting ratio is 1:30 to 1:50 of crude material to silica gel by weight.[1] Overloading saturates the stationary phase, preventing proper partitioning and leading to broad, overlapping bands.
-
-
Potential Cause C: Poor Column Packing. The presence of channels, cracks, or air bubbles in the silica bed will ruin separation.
-
Solution: Ensure the column is packed uniformly. The slurry packing method is highly reliable for creating a homogenous bed.[1] The top of the silica bed should be perfectly flat and protected with a layer of sand.
-
Problem 2: Significant Peak Tailing or Streaking - The collected fractions are pure but the peak is very broad.
-
Potential Cause A: Keto-Enol Tautomerization. As discussed in the FAQ, the acidic nature of the silica gel can catalyze the interconversion between the keto and enol forms, which have different affinities for the stationary phase. This is a very common cause of tailing for β-keto esters.
-
Solution 1 (Preferred): Deactivate the silica gel. This can be done by adding a small amount of a base, like triethylamine (~0.1-1%), to the eluent system. This neutralizes the acidic sites on the silica, slowing the on-column tautomerization and resulting in sharper peaks. Always test this on TLC first to see its effect on Rf.
-
Solution 2: Increase the polarity of the eluent more rapidly once the compound begins to elute. This can help push the "tail" of the compound off the column faster, though it may risk co-elution with later impurities.[3]
-
-
Potential Cause B: Sample Solvent Effect. The sample was loaded in a solvent that is too strong (too polar).
-
Solution: Dissolve the crude sample in the minimum amount of the mobile phase or a less polar solvent (like dichloromethane or hexanes). Loading in a strong solvent causes the initial band to spread out before it has a chance to properly adsorb to the top of the column.[1]
-
Problem 3: Low or No Recovery of the Compound.
-
Potential Cause A: Compound Decomposition on Silica. The acidic silica gel may be causing the compound to degrade.
-
Solution: First, test for stability. Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking from the baseline, your compound is likely unstable on silica.[3] In this case, consider switching to a more neutral stationary phase like alumina (basic or neutral grade) or Florisil.[3]
-
-
Potential Cause B: Compound is Irreversibly Adsorbed. The compound may be too polar for the chosen eluent system and is stuck at the top of the column.
-
Solution: If you suspect the compound is still on the column, try flushing with a much more polar solvent system (e.g., 5-10% methanol in dichloromethane). If this recovers your product, you will need to use a more polar eluent system for the initial separation.[3]
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Part 3: Recommended Conditions & Protocols
Summary of Starting Conditions
The table below provides a validated starting point for your purification. Optimization based on your specific crude mixture is essential.
| Parameter | Recommended Value/Condition | Rationale & Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for compounds of this polarity.[1] |
| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate (starting at 9:1 v/v) | A common system providing good resolution for β-keto esters.[2] Polarity can be increased as needed. |
| Target TLC Rf | ~0.3 in 4:1 Hexanes:Ethyl Acetate | This provides a good balance between retention and elution time.[1] |
| Loading Capacity | 1g crude material per 30-50g silica gel | Prevents column overloading and ensures optimal separation.[1] |
| Detection Method | UV lamp (if conjugated) or chemical stain | Use a potassium permanganate (KMnO₄) stain or p-anisaldehyde stain for visualization if the compound is not UV-active.[5] |
Step-by-Step Experimental Protocol
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TLC Analysis: Prepare several small vials with different hexanes:ethyl acetate ratios (e.g., 9:1, 4:1, 2:1). Spot your crude material on a TLC plate and elute in these systems to find the one that gives an Rf of ~0.2-0.4 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent you plan to use. Pour the slurry into your column and use gentle pressure or tapping to create a firm, even bed. Drain the excess solvent until it is level with the top of the silica. Add a thin protective layer of sand.
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Sample Loading: Dissolve your crude material in the minimum possible volume of a non-polar solvent (e.g., dichloromethane or the eluent itself). Carefully pipette the solution onto the sand layer, ensuring not to disturb the silica bed.
-
Elution: Carefully add your mobile phase to the column. Start with a solvent system slightly less polar than the one identified by TLC. Run the column under positive pressure (flash chromatography).
-
Fraction Collection: Collect fractions in an array of test tubes. Monitor the elution process by TLC, spotting every few fractions to track the emergence of your compound.
-
Gradient Elution (if necessary): If separation is poor or elution is slow, you can gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Combine and Concentrate: Once the compound has fully eluted, combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.
Part 4: Visualization
Troubleshooting Workflow
The following diagram provides a logical decision-making tree for addressing common chromatography issues.
Caption: A logical guide to troubleshooting common purification issues.
References
"removing unreacted starting materials from Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate"
Welcome to the technical support guide for the purification of Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in removing unreacted starting materials post-synthesis. We will explore common issues and provide robust, field-proven solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I've just completed my synthesis. What are the most probable starting materials I need to remove from my crude product?
The most common synthetic routes to this compound involve a Michael addition followed by a Dieckmann-type cyclization. Therefore, the primary unreacted starting materials you are likely to encounter are:
-
Isophorone (3,5,5-Trimethyl-2-cyclohexen-1-one): The α,β-unsaturated ketone Michael acceptor.
-
Dimethyl Malonate: The nucleophilic Michael donor.
Other potential impurities could include byproducts from side reactions or precursors from different synthetic pathways, such as 3,3-Dimethylcyclohexanone and Dimethyl carbonate.[1] This guide will focus on the removal of isophorone and dimethyl malonate.
Q2: How do the physical properties of my product and the starting materials guide the purification strategy?
Understanding the differences in physical properties is the cornerstone of an effective separation strategy. The significant divergence in boiling points and the acidic nature of dimethyl malonate are the key levers we can pull.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Key Chemical Feature |
| Isophorone | 138.21 | 215.3 | 0.92 | Neutral Ketone[2][3][4] |
| Dimethyl Malonate | 132.11 | 180 - 181 | 1.156 | Acidic Methylene (pKa ≈ 13)[5][6][7] |
| This compound (Product) | 198.25 | >220 (est.) | ~1.05 (est.) | Neutral β-Keto Ester |
Data compiled from various sources.[2][3][4][5][6][7] The product's boiling point is estimated to be higher than the starting materials due to its increased molecular weight.
This data immediately suggests two primary purification pathways:
-
Acid-Base Extraction: To remove the acidic dimethyl malonate.
-
Fractional Vacuum Distillation: To separate components based on boiling point differences.[8]
Q3: What is the most effective initial workup step to remove the bulk of dimethyl malonate?
An alkaline aqueous wash (acid-base extraction) is the most efficient first step.
The Chemistry: The methylene protons on dimethyl malonate are flanked by two carbonyl groups, rendering them weakly acidic (pKa ≈ 13).[7] By washing your crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a mild aqueous base, you deprotonate the dimethyl malonate. This forms the sodium salt of dimethyl malonate, which is ionic and thus highly soluble in the aqueous layer, while your neutral product and the neutral isophorone remain in the organic layer.[7][9]
Why a mild base? It is critical to use a mild base like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[10] Using a strong base like sodium hydroxide (NaOH) significantly increases the risk of saponification—the hydrolysis of your target ester product—which would drastically reduce your yield.[7]
Q4: My TLC plate still shows a spot corresponding to a starting material after the basic wash. What's my next step?
If impurities remain, Flash Column Chromatography is the recommended next step. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel).[11]
The Rationale: Your target product, a β-keto ester, is more polar than the residual isophorone (an enone) but will have a different polarity than any remaining traces of dimethyl malonate. This difference in polarity allows for effective separation on a silica gel column. β-keto esters are routinely purified using this method.[12][13]
Choosing a Solvent System: The key to successful flash chromatography is selecting an appropriate mobile phase. This is best done by first running several Thin-Layer Chromatography (TLC) plates with different solvent systems. A good target is to find a system where your product has an Rf value of approximately 0.2-0.35.[14]
-
Good Starting Point: Start with a mixture of Ethyl Acetate and Hexane. A typical starting ratio would be 10-30% Ethyl Acetate in Hexane.[14][15]
-
For More Polar Impurities: If you need to elute more polar compounds, you can gradually increase the percentage of ethyl acetate or switch to a stronger solvent system like Dichloromethane/Methanol.[15]
Q5: Is vacuum distillation a viable option for final purification?
Yes, fractional vacuum distillation is an excellent method for final purification, especially for larger scales, provided your product is thermally stable.
The Principle: The components have distinct boiling points. At atmospheric pressure, these temperatures are high, risking thermal decomposition.[16][17] By reducing the pressure, we significantly lower the boiling points of all components, allowing for distillation at safer temperatures.[8] Given the boiling point differences (~35°C between the starting materials), a good separation is achievable.
Critical Considerations:
-
Vacuum Level: A vacuum of 0.1 to 10 mmHg is typically required for compounds in this boiling range.
-
Heat Source: Use a heating mantle with a stirrer for even heating to prevent bumping and decomposition.
-
Fractionation Column: Use a short Vigreux or packed column to improve the separation efficiency between fractions.
Q6: How can I definitively confirm the purity of my final product?
A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. The spectrum should show only the peaks corresponding to your product's structure, with the absence of characteristic peaks from isophorone (e.g., vinyl protons) or dimethyl malonate (e.g., the acidic methylene protons and a single methoxy signal).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds and provides their mass. A pure sample will show a single peak in the chromatogram with the correct mass-to-charge ratio for your product.
-
Thin-Layer Chromatography (TLC): A pure sample should show a single spot when visualized under UV light and/or with a potassium permanganate stain.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Persistent dimethyl malonate spot on TLC after basic wash. | 1. Insufficient amount of base used.2. Wash was not vigorous or long enough.3. Emulsion formed, preventing efficient separation. | 1. Perform a second wash with fresh NaHCO₃ solution.2. Ensure vigorous shaking in the separatory funnel for at least 60 seconds.3. To break emulsions, add a small amount of brine (saturated NaCl solution). |
| Low yield after flash chromatography. | 1. Product is co-eluting with an impurity.2. Product is irreversibly sticking to the silica gel.3. Inappropriate solvent system (too polar). | 1. Optimize the solvent system using TLC to achieve better separation (lower Rf). Consider a gradient elution.[18]2. For acid-sensitive compounds, silica can be neutralized by pre-flushing the column with a solvent system containing 1% triethylamine.[18]3. Start with a less polar solvent system and gradually increase polarity. |
| Product is darkening or decomposing during vacuum distillation. | 1. Distillation temperature is too high.2. Residual acid or base is catalyzing decomposition.3. Prolonged heating of the distillation pot. | 1. Increase the vacuum (lower the pressure) to further reduce the boiling point.2. Ensure the crude product is neutralized with a water wash after any acid/base extraction before distilling.3. Use a smaller distillation flask or a Kugelrohr apparatus to minimize the residence time at high temperatures. |
Experimental Workflows & Protocols
Purification Decision Workflow
Caption: Decision tree for selecting the appropriate purification method.
Protocol 1: Acid-Base Extraction to Remove Dimethyl Malonate
Objective: To selectively remove acidic dimethyl malonate from the neutral organic product and isophorone.
Methodology:
-
Dissolve Crude Product: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 3-4 mL of solvent per gram of crude material.
-
First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release the CO₂ gas that evolves.[19]
-
Shake Vigorously: Once the initial gas evolution subsides, shake the funnel vigorously for 30-60 seconds.
-
Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat Wash: Repeat the wash (steps 2-4) with a fresh portion of NaHCO₃ solution. Check the pH of the aqueous layer with litmus paper; it should be basic.
-
Neutral Wash: Wash the organic layer with an equal volume of water to remove any residual bicarbonate solution.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to initiate the drying process and break any minor emulsions.[9]
-
Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation).
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. sanjaychemindia.com [sanjaychemindia.com]
- 3. Isophorone - Wikipedia [en.wikipedia.org]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Dimethyl malonate - Wikipedia [en.wikipedia.org]
- 6. 丙二酸二甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sciencemadness Discussion Board - Esterification of Malonic Acid to DiEthyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 12. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity [mdpi.com]
- 13. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Chromatography [chem.rochester.edu]
- 16. Sciencemadness Discussion Board - Distilling esters with very high boiling points? - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. US2324088A - Distillation of high boiling esters - Google Patents [patents.google.com]
- 18. Purification [chem.rochester.edu]
- 19. youtube.com [youtube.com]
Navigating the Scale-Up of Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important synthetic intermediate. As Senior Application Scientists, we combine our expertise in organic chemistry with practical, field-proven insights to help you navigate the challenges of transitioning this synthesis from the laboratory to an industrial scale.
This compound is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its synthesis, typically involving a Robinson annulation or a Dieckmann condensation, presents unique challenges when moving to larger scales. This guide will address these challenges in a practical, question-and-answer format, providing not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your process development.
Troubleshooting Guide: From Benchtop to Production
This section addresses specific issues that can arise during the scale-up synthesis of this compound.
Low Yield and Incomplete Conversion
Question: We are experiencing significantly lower yields and incomplete consumption of starting materials upon scaling up our synthesis from a 1L to a 100L reactor. What are the likely causes and how can we address this?
Answer: This is a common challenge in process scale-up and can be attributed to several factors, primarily related to mixing and heat transfer.
-
Inadequate Mixing: In a large reactor, achieving homogeneous mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions or decomposition. The choice of agitator and agitation speed is critical. For instance, a retreat curve impeller is often more effective for solid-liquid slurries that can form with bases like sodium methoxide, compared to a simple anchor stirrer.
-
Poor Temperature Control: The synthesis of this compound often involves exothermic steps, such as the Michael addition.[2] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a temperature increase that favors the formation of byproducts.
-
Solution: Implement a more robust temperature control strategy. This could involve using a reactor with a better jacket design, external heat exchangers, or adjusting the addition rate of the limiting reagent to control the rate of heat generation.[3]
-
-
Base Stoichiometry and Activity: The effectiveness of the base (e.g., sodium methoxide) is crucial. On a larger scale, ensuring the base is fully dissolved and active can be challenging.
-
Solution: Ensure the base is of high quality and handled under strictly anhydrous conditions to prevent deactivation. Consider using a solution of the base rather than a solid to improve dispersion.
-
Formation of Impurities and Byproducts
Question: Our scaled-up batches show a significant increase in a particular impurity, which is difficult to remove by standard purification methods. How can we identify and minimize this byproduct?
Answer: Byproduct formation is a frequent issue in scale-up. The specific byproducts will depend on your synthetic route.
-
Common Byproducts in Robinson Annulation Route: The synthesis of the precursor dimedone, often involves the reaction of mesityl oxide and a malonic ester.[4][5][6] Potential byproducts can arise from self-condensation of mesityl oxide or the malonic ester, or from incomplete cyclization.
-
Common Byproducts in Dieckmann Condensation Route: The intramolecular cyclization of a diester is sensitive to reaction conditions.[7] Potential byproducts include unreacted diester, products of intermolecular condensation (dimers), and hydrolysis products if moisture is present.
-
Identification: Utilize analytical techniques such as HPLC-MS, GC-MS, and NMR to identify the structure of the impurity.[8] This will provide clues about its formation pathway.
-
Minimization Strategies:
-
Temperature Control: As mentioned, maintaining a consistent and optimal reaction temperature is key to minimizing side reactions.
-
Reaction Time: Overly long reaction times can lead to the formation of degradation products. Monitor the reaction progress by in-process controls (IPCs) like HPLC or GC to determine the optimal reaction endpoint.
-
Order of Addition: The order in which reactants are added can significantly impact selectivity. For example, adding the substrate to the base solution can sometimes be more effective than the reverse.
-
-
Purification Challenges at Scale
Question: We are struggling with the crystallization of this compound at a larger scale. The product either oils out or forms very fine crystals that are difficult to filter. What can we do?
Answer: Crystallization is a critical step that is highly dependent on scale.
-
Solvent System: The ideal solvent system for crystallization may differ between lab and plant scale.
-
Solution: Conduct a thorough solvent screen to identify a system that provides good solubility at higher temperatures and poor solubility at lower temperatures. Consider using a co-solvent system to fine-tune the solubility properties.
-
-
Cooling Profile: Rapid cooling often leads to the formation of small, poorly filterable crystals or oiling out.
-
Solution: Implement a controlled cooling profile. A slower, linear cooling rate, potentially with a hold at the nucleation temperature, can promote the growth of larger, more easily filterable crystals.
-
-
Seeding: The absence of seed crystals can lead to uncontrolled nucleation and poor crystal morphology.
-
Solution: Develop a seeding strategy. Adding a small amount of pure product (seed crystals) at the appropriate temperature can induce controlled crystallization and lead to a more uniform particle size distribution.
-
| Parameter | Laboratory Scale (1L) | Pilot/Production Scale (100L+) | Key Considerations for Scale-Up |
| Mixing | Magnetic stirrer/overhead stirrer | Impeller type (e.g., retreat curve, pitched blade turbine), agitation speed, baffle design | Ensure efficient mass and heat transfer to avoid localized concentration and temperature gradients. |
| Heat Transfer | High surface area to volume ratio | Lower surface area to volume ratio | Reactor design, jacket fluid temperature and flow rate, controlled addition rates are critical for managing exotherms. |
| Reaction Time | Often determined by TLC/GC | Monitored by in-process controls (IPCs) | Optimize to maximize conversion while minimizing byproduct formation. |
| Purification | Column chromatography, simple crystallization | Crystallization, distillation | Develop a robust crystallization process with controlled cooling and seeding. Column chromatography is generally not feasible at large scale. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at an industrial scale?
A1: While several routes exist, a common and cost-effective approach involves a Robinson annulation strategy. This typically starts with the Michael addition of a malonic ester to mesityl oxide to form an intermediate that then undergoes an intramolecular Claisen condensation (a type of Dieckmann condensation) to form the dimedone core structure.[4][5][6] Subsequent esterification and other modifications can lead to the target molecule. Another viable route is the direct Dieckmann condensation of a suitable acyclic diester.[7] The choice of route often depends on the availability and cost of starting materials.
Q2: What are the key safety considerations when using sodium methoxide at a large scale?
A2: Sodium methoxide is a strong base and is highly reactive and corrosive. Key safety considerations include:
-
Handling: It should be handled in a well-ventilated area, away from sources of ignition.[9][10] It is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen) to prevent decomposition and loss of activity.[11]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield, is essential.[8]
-
Fire Hazard: Sodium methoxide is flammable and can ignite combustible materials.[1] Fire-fighting measures should involve dry chemical powders or CO2; water should be avoided as it reacts violently with sodium methoxide.[10]
-
Spills: Spills should be contained and neutralized with a suitable agent, and the area should be well-ventilated.
Q3: How can we effectively monitor the progress of the reaction during scale-up?
A3: In-process controls (IPCs) are crucial for monitoring reaction progress and ensuring consistency between batches. For the synthesis of this compound, the following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the consumption of starting materials and the formation of the product and any major byproducts.
-
Gas Chromatography (GC): GC is also suitable for monitoring the reaction, particularly if the starting materials and products are volatile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically used for real-time monitoring in a production environment, NMR can be invaluable for identifying the structure of intermediates and byproducts in samples taken from the reactor.
Q4: What are the advantages of using a one-pot synthesis approach for this molecule?
A4: A one-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can offer several advantages at an industrial scale:
-
Increased Efficiency: It reduces the number of unit operations (e.g., workups, purifications, transfers), saving time and resources.
-
Reduced Waste: Fewer purification steps lead to less solvent waste.
-
Improved Yield: Avoiding losses associated with isolation and purification of intermediates can lead to higher overall yields.
However, developing a robust one-pot process requires careful optimization of reaction conditions to ensure that all steps are compatible and that byproduct formation is minimized.
Experimental Workflow & Diagrams
Synthetic Pathway Visualization
The following diagram illustrates a common synthetic approach to this compound, highlighting the key reaction types.
Caption: A simplified workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path for troubleshooting low yield issues during scale-up.
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
- 1. This compound | 32767-46-7 [chemicalbook.com]
- 2. Scholars@Duke publication: Asymmetric diene cyclization/hydrosilylation/oxidation employing 1-tert-butyl-3,3-dimethyl-1,1-diphenyldisiloxane [scholars.duke.edu]
- 3. US9550721B2 - Method for preparing dimethyl 1,4-cyclohexanedicarboxylate and method for preparing 1,4-cyclohexanedimethanol - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Buy Methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. bldpharm.com [bldpharm.com]
- 10. This compound | 32767-46-7 [amp.chemicalbook.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Characterization of Impurities in Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate
Welcome to the technical support center for the characterization of impurities in Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying potential impurities in this key synthetic intermediate. Our goal is to provide you with not only the "how" but also the "why" behind the analytical strategies, ensuring robust and reliable results in your experimental work.
I. Understanding the Origin of Impurities
The purity of this compound is paramount for the successful synthesis of downstream products and for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Impurities can arise from various sources, including the synthetic route, degradation of the product, or interaction with storage conditions. A thorough understanding of these pathways is the first step in effective impurity characterization.
This compound is a β-keto ester, and its synthesis and stability are subject to specific chemical transformations that can lead to impurities. The primary synthetic routes often involve intramolecular reactions like the Dieckmann condensation or sequences involving Michael additions.[1][2] Degradation can occur through hydrolysis, decarboxylation, and oxidation.[3][4][5]
Below is a diagram illustrating the logical flow for investigating and characterizing impurities.
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. Michael Addition [organic-chemistry.org]
- 3. aklectures.com [aklectures.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate
Welcome to the technical support center for the synthesis of Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, troubleshoot common issues, and improve reaction rates and yields. The formation of this valuable β-keto ester is typically achieved through a Dieckmann condensation, an intramolecular cyclization of a diester.[1][2] This guide provides in-depth, experience-based insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My Dieckmann condensation to form this compound is sluggish or not proceeding. What are the primary factors I should investigate?
A1: A slow or stalled reaction is a common hurdle. The root cause often lies in one of the following areas:
-
Base Selection and Quality: The choice and quality of the base are paramount. Strong, non-nucleophilic bases are essential for efficient deprotonation of the α-carbon to initiate the cyclization.[3] Ensure your base is anhydrous and highly pure.
-
Solvent Purity: The presence of moisture or protic impurities in your solvent can quench the enolate intermediate, effectively halting the reaction. Always use anhydrous solvents.
-
Reaction Temperature: While some reactions require heat to overcome activation energy barriers, excessive temperatures can promote side reactions. Optimization of the reaction temperature is crucial.
-
Purity of the Starting Diester: Impurities in the starting diester, dimethyl 3,3-dimethylheptanedioate, can interfere with the reaction.
Q2: I'm observing a low yield of the desired product. What are the likely causes and how can I mitigate them?
A2: Low yields can be frustrating. Here are the most common culprits and their solutions:
-
Suboptimal Base/Solvent Combination: The interplay between the base and solvent significantly impacts the reaction's efficiency. A poorly chosen combination can lead to side reactions or incomplete conversion.
-
Side Reactions: Competing reactions, such as intermolecular Claisen condensation or hydrolysis of the ester groups, can consume starting material and reduce the yield of the desired cyclic product.[4]
-
Product Isolation Issues: The workup and purification process can be a source of product loss. Inefficient extraction or degradation of the product during purification will lower the isolated yield.
Q3: Can I use a different base than sodium hydride for this reaction?
A3: Yes, several other strong bases can be employed for the Dieckmann condensation.[3] The choice of base can influence the reaction rate and yield. Some alternatives include:
-
Sodium Ethoxide or Potassium tert-Butoxide: These alkoxide bases are effective but must be used in their corresponding anhydrous alcohol solvents to avoid transesterification.
-
Lithium Diisopropylamide (LDA): A strong, non-nucleophilic base that is often used at low temperatures to minimize side reactions.
-
Sodium Amide (NaNH2): Another powerful base, but it requires careful handling due to its reactivity.
Each base has its advantages and disadvantages, and the optimal choice may depend on your specific reaction conditions and available resources.
Troubleshooting Guide: Enhancing Reaction Rate and Yield
This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during the synthesis of this compound.
Issue 1: Reaction Fails to Initiate or Proceeds Very Slowly
A lack of reactivity is often traced back to the fundamental components of the reaction. This troubleshooting workflow will guide you through a systematic check of your experimental setup.
Troubleshooting Workflow: Non-Starting Reaction
Caption: A systematic approach to troubleshooting a non-starting Dieckmann condensation.
In-Depth Analysis:
-
Base Integrity: Sodium hydride, a common choice, is highly reactive and can be deactivated by moisture and air. Use fresh, free-flowing powder. If using alkoxides, ensure they are not discolored, which can indicate decomposition.
-
Solvent Anhydrousness: Molecular sieves are effective for drying solvents, but for highly sensitive reactions, distillation from a suitable drying agent (e.g., sodium/benzophenone for THF) is recommended.
-
Temperature Optimization: Start the reaction at a lower temperature and gradually increase it. Monitoring the reaction by TLC or GC-MS will help identify the optimal temperature for product formation without significant side-product generation.
Issue 2: Low Isolated Yield of this compound
A low yield suggests that while the reaction is proceeding, it is either inefficient or significant product is being lost.
Reaction Mechanism: Dieckmann Condensation
Caption: The key steps in the Dieckmann condensation to form the target molecule.
Strategies for Yield Improvement:
-
Choice of Base and Solvent: The selection of the base and solvent is critical for optimizing the reaction rate and minimizing side reactions.[3] The table below summarizes common choices and their implications.
| Base | Solvent | Advantages | Disadvantages |
| Sodium Hydride (NaH) | THF, Toluene | High reactivity, irreversible deprotonation. | Highly sensitive to moisture and air. |
| Sodium Ethoxide (NaOEt) | Ethanol | Less hazardous than NaH. | Can lead to transesterification if the ester is not ethyl. Equilibrium reaction. |
| Potassium tert-Butoxide (t-BuOK) | tert-Butanol, THF | Stronger base than NaOEt, favors product formation. | Sterically hindered, can be less reactive with some substrates. |
| Lithium Diisopropylamide (LDA) | THF | Very strong, non-nucleophilic base. Good for low-temperature reactions. | Must be prepared fresh or titrated before use. |
-
Minimizing Side Reactions:
-
Intermolecular Condensation: This can be suppressed by using high dilution conditions, which favor the intramolecular cyclization.
-
Hydrolysis: Ensure all reagents and equipment are scrupulously dry to prevent hydrolysis of the ester groups, which is a known issue in Claisen-type condensations.[4]
-
-
Optimizing the Workup:
-
Quenching: The reaction should be quenched carefully with a weak acid (e.g., saturated ammonium chloride solution) to neutralize the excess base without causing significant product degradation.
-
Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
-
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Hydride in THF
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.
-
Reactant Addition: Dissolve dimethyl 3,3-dimethylheptanedioate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Substituted 2-Oxocyclohexanecarboxylates for the Modern Researcher
In the intricate landscape of synthetic organic chemistry and drug development, substituted 2-oxocyclohexanecarboxylates stand out as versatile intermediates. Their unique structural motif, featuring a β-keto ester system within a cyclic framework, offers a rich playground for chemical transformations, enabling the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of this important class of compounds, grounded in established mechanistic principles and supported by experimental insights. We will explore how substituents on the cyclohexanone ring modulate the reactivity of these molecules in key synthetic operations, including alkylation, Michael addition, and decarboxylation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of substituted 2-oxocyclohexanecarboxylates.
The Heart of Reactivity: Enolate Formation and Stability
The reactivity of 2-oxocyclohexanecarboxylates is intrinsically linked to the acidity of the α-proton, nestled between the ketone and ester carbonyl groups. Deprotonation at this position by a suitable base generates a highly stabilized enolate, the key nucleophilic species in many of the reactions we will discuss.
Electronic Effects of Substituents:
-
Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the ring, such as nitro (-NO2), cyano (-CN), and halo (-F, -Cl, -Br) groups, increase the acidity of the α-proton. They achieve this through an inductive effect, stabilizing the negative charge of the resulting enolate.[2] A more stable enolate is formed more readily, leading to a higher concentration of the nucleophile at equilibrium and potentially a faster reaction rate.
-
Electron-Donating Groups (EDGs): Conversely, substituents that donate electron density to the ring, such as alkyl (-CH3, -C2H5) and alkoxy (-OR) groups, decrease the acidity of the α-proton. By pushing electron density towards the enolate, they destabilize the negative charge. This makes enolate formation less favorable, potentially leading to slower reaction rates.
Steric Effects of Substituents:
Beyond electronic effects, the size and position of substituents can exert significant steric hindrance. Bulky substituents near the reactive α-carbon can impede the approach of both the base for deprotonation and the electrophile for subsequent reaction. This steric congestion can dramatically influence the rate and, in some cases, the stereochemical outcome of the reaction.
Comparative Reactivity in Key Transformations
We will now delve into a comparative analysis of how substituents impact the reactivity of 2-oxocyclohexanecarboxylates in three fundamental synthetic transformations: alkylation, Michael addition, and decarboxylation.
α-Alkylation: Building Molecular Complexity
The α-alkylation of 2-oxocyclohexanecarboxylates is a cornerstone reaction for introducing new carbon-carbon bonds. The reaction proceeds via an SN2 mechanism, where the enolate attacks an alkyl halide.[2]
Mechanism of α-Alkylation:
References
A Researcher's Guide to the Spectroscopic Differentiation of Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate Isomers
Introduction
Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate is a versatile β-keto ester that serves as a key intermediate in the synthesis of complex organic molecules and pharmacologically active compounds.[1] As with all β-keto esters, this compound exists in a dynamic equilibrium between its keto and enol tautomeric forms.[2] The ability to distinguish and quantify these isomers is paramount for researchers in organic synthesis and drug development, as the reactivity, stability, and biological activity of the compound are intrinsically linked to the predominant tautomeric form. This guide provides an in-depth comparison of the spectroscopic signatures of the keto and enol isomers, offering experimental protocols and foundational insights to aid in their unambiguous characterization.
The Foundation: Keto-Enol Tautomerism
The defining characteristic of β-dicarbonyl compounds is their ability to undergo tautomerization, an equilibrium between the keto form (containing a ketone and an ester) and the enol form (containing an alcohol and an α,β-unsaturated ester).[2] The acidic nature of the α-hydrogen, positioned between two electron-withdrawing carbonyl groups, facilitates its removal and subsequent protonation of the ketone oxygen to form the enol.[2] This enol form is notably stabilized by the formation of a conjugated π-system and a strong intramolecular hydrogen bond.[2]
Caption: Keto-Enol equilibrium for this compound.
Comparative Spectroscopic Analysis
The structural differences between the keto and enol tautomers give rise to distinct and readily identifiable features in their respective NMR, IR, and Mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for distinguishing and quantifying the keto and enol forms in solution. The presence of both tautomers in a sample will result in a spectrum that is a superposition of signals from both isomers, with the integration of the signals being proportional to their relative concentrations.
¹H NMR Analysis:
-
Keto Isomer: The key diagnostic signal is the proton at the α-position (C1), which typically appears as a singlet or a narrowly split multiplet. The two methyl groups at C4 are chemically equivalent and will appear as a single sharp singlet. The protons on the cyclohexyl ring will present as complex, overlapping multiplets in the aliphatic region.
-
Enol Isomer: The most telling change is the complete absence of the α-proton signal. Concurrently, two new, highly characteristic signals appear: a vinyl proton signal on the C=C double bond and a broad, downfield signal for the enolic hydroxyl (-OH) proton, often seen between 10-14 ppm due to strong intramolecular hydrogen bonding. The gem-dimethyl groups remain a singlet, though its chemical environment is slightly altered.
¹³C NMR Analysis:
-
Keto Isomer: The spectrum is defined by two distinct carbonyl signals: one for the ketone (~200-210 ppm) and one for the ester (~170-175 ppm). The quaternary C4 carbon will also be visible.
-
Enol Isomer: The ketone signal disappears and is replaced by two sp² hybridized carbon signals in the vinyl region (~100-160 ppm), corresponding to the C=C double bond. The ester carbonyl signal remains, although its chemical shift may be slightly altered by the conjugated system.
Table 1: Comparative ¹H and ¹³C NMR Spectral Data (Predicted)
| Isomer | Technique | Signal | Expected Chemical Shift (δ, ppm) | Key Observations |
|---|---|---|---|---|
| Keto | ¹H NMR | α-H (on C1) | ~3.5 | Disappears upon enolization. |
| gem-dimethyl (-CH₃)₂ | ~1.1 | Sharp singlet. | ||
| Methoxy (-OCH₃) | ~3.7 | Sharp singlet. | ||
| ¹³C NMR | Ketone C=O | ~205-215 | Absent in the enol form. | |
| Ester C=O | ~170-175 | Present in both forms, slightly shifted. | ||
| Enol | ¹H NMR | Enolic -OH | 10-14 | Broad singlet, concentration dependent. |
| Vinyl =C-H | ~5.5 | Diagnostic for the enol form. | ||
| gem-dimethyl (-CH₃)₂ | ~1.0 | Sharp singlet, slightly upfield from keto form. |
| | ¹³C NMR | Vinyl =C- | ~100 and ~160 | Two signals replacing the ketone C=O and α-CH. |
Infrared (IR) Spectroscopy
IR spectroscopy provides a rapid method for identifying the functional groups present in each tautomer. The carbonyl stretching frequencies are particularly sensitive to their chemical environment.[3]
-
Keto Isomer: This form will exhibit two distinct, strong absorption bands in the carbonyl region. The cyclohexanone ketone typically absorbs around 1715-1720 cm⁻¹, while the saturated ester carbonyl appears at a slightly higher frequency, around 1735-1745 cm⁻¹.[4][5]
-
Enol Isomer: The spectrum changes significantly. A very broad absorption band appears in the 3200-2500 cm⁻¹ range, characteristic of the strongly hydrogen-bonded enolic O-H group. In the carbonyl region, the ketone peak vanishes. It is replaced by two new bands at lower wavenumbers: a conjugated ester carbonyl stretch (shifted down by conjugation) and a C=C double bond stretch, typically observed around 1660 cm⁻¹ and 1620 cm⁻¹, respectively.[4]
Table 2: Comparative IR Absorption Frequencies
| Isomer | Functional Group | Expected Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Keto | Ketone C=O Stretch | 1720 - 1715 | Strong |
| Ester C=O Stretch | 1745 - 1735 | Strong | |
| Enol | Enolic O-H Stretch | 3200 - 2500 | Broad, Strong |
| Ester C=O Stretch (conjugated) | 1660 - 1650 | Strong |
| | C=C Stretch | 1625 - 1615 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte. Under typical Electron Ionization (EI) conditions, the molecule will often tautomerize to its most stable gas-phase form, which is usually the keto isomer.
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular formula C₁₀H₁₆O₃ (m/z = 184.11).
-
Key Fragmentation Pathways: The fragmentation of cyclic ketones is complex but often involves characteristic alpha-cleavages (cleavage of bonds adjacent to the carbonyl group) and McLafferty-type rearrangements.[6] Expected fragmentation patterns for the keto isomer include:
-
Loss of methoxy radical (•OCH₃): leading to a peak at m/z 153.
-
Loss of the carbomethoxy group (•COOCH₃): leading to a peak at m/z 125.
-
Alpha-cleavage adjacent to the ketone, followed by subsequent rearrangements, which can produce a variety of smaller fragments.[7]
-
Experimental Protocols
Adherence to standardized protocols is essential for obtaining reproducible and high-quality spectroscopic data.
General Analytical Workflow
Caption: General workflow for the spectroscopic analysis of the isomers.
Protocol 1: NMR Spectroscopy[2][8]
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Chloroform-d is often used as it is a relatively non-polar solvent that will not excessively favor one tautomer.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz is recommended for good signal dispersion). Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. To aid in structural assignment, also acquire a ¹³C NMR spectrum and, if necessary, 2D correlation spectra such as COSY and HSQC.
-
Data Analysis: Process the spectra using appropriate software. Calibrate the chemical shift scale to the residual solvent peak. Integrate the signals corresponding to unique protons of the keto and enol forms to determine their relative ratio in the solution.
Protocol 2: FTIR Spectroscopy[2][8]
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, place a single drop between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
ATR: For Attenuated Total Reflectance (ATR) analysis, place a small drop of the sample directly onto the ATR crystal. This is often the simplest method.
-
-
Instrument Setup: Purge the spectrometer's sample compartment with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.
-
Data Acquisition: Perform a background scan (with empty salt plates or a clean ATR crystal). Place the sample in the spectrometer and acquire the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Analysis: The instrument software will automatically ratio the sample scan against the background scan. Identify the characteristic absorption bands for both the keto and enol forms as detailed in Table 2.
Conclusion
The spectroscopic differentiation of this compound's keto and enol isomers is straightforward using standard analytical techniques. ¹H NMR spectroscopy is the most definitive method, providing both qualitative identification and quantitative analysis of the tautomeric ratio in solution. IR spectroscopy offers a rapid, qualitative assessment of the functional groups present, clearly distinguishing the dual carbonyls of the keto form from the hydroxyl and conjugated system of the enol form. Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation analysis, primarily of the more stable keto tautomer. By leveraging these techniques in concert, researchers can gain a complete and unambiguous understanding of this important synthetic intermediate.
References
A Comparative Guide to the Structural Validation of Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate by NMR and MS
In the landscape of drug development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For researchers and professionals in these fields, the synthesis of novel compounds or intermediates, such as Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate, necessitates a robust, multi-technique approach to structural validation. This guide provides an in-depth comparison of two pivotal analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of this specific β-keto ester. We will explore the theoretical underpinnings, present objective experimental data, and detail the protocols required to achieve a high degree of confidence in the assigned structure.
The molecule , this compound, is a substituted cyclohexanone derivative. Its structural validation relies on piecing together a puzzle: NMR provides the intricate carbon-hydrogen framework and connectivity, while MS confirms the overall mass and reveals key functional components through controlled fragmentation. Together, they form a self-validating system, leaving little room for ambiguity.
Caption: Structure of this compound with atom numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Molecular Blueprint
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopy: Mapping the Proton Environments
The proton NMR spectrum provides a direct count of the distinct proton environments and their neighboring protons through spin-spin coupling. For our target molecule, we anticipate seven unique signals. The proximity of protons to the electron-withdrawing carbonyl groups (ketone at C2 and ester at C1) is the primary factor governing their chemical shifts (δ). Protons closer to these groups will be "deshielded" and appear further downfield.
Table 1: Predicted ¹H NMR Chemical Shifts and Assignments
| Assigned Protons | Position | Multiplicity | Integration | Predicted δ (ppm) | Rationale for Chemical Shift |
| -OCH₃ | C9 | Singlet | 3H | ~ 3.7 | Methyl group of the ester, highly deshielded by adjacent oxygen. |
| -CH- | C1 | Doublet of Doublets | 1H | ~ 3.3 - 3.5 | Methine proton alpha to both ketone and ester carbonyls; highly deshielded. |
| -CH₂- | C3 | Multiplet | 2H | ~ 2.4 - 2.6 | Methylene protons alpha to the ketone carbonyl. |
| -CH₂- | C6 | Multiplet | 2H | ~ 2.2 - 2.4 | Methylene protons adjacent to the ester-bearing carbon (C1).[2] |
| -CH₂- | C5 | Multiplet | 2H | ~ 1.7 - 1.9 | Methylene protons adjacent to the gem-dimethyl group. |
| gem-CH₃ | C11, C12 | Singlet | 6H | ~ 1.1 | Two magnetically equivalent methyl groups on a quaternary carbon. |
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary slightly based on solvent and concentration.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
The ¹³C NMR spectrum reveals all the unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the carbon's hybridization and electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments
| Assigned Carbon | Position | Predicted δ (ppm) | Rationale for Chemical Shift |
| C=O (Ketone) | C2 | ~ 208 | Carbonyl carbon of a cyclic ketone, highly deshielded.[3] |
| C=O (Ester) | C7 | ~ 172 | Carbonyl carbon of the methyl ester. |
| -CH- | C1 | ~ 60 | Methine carbon alpha to two carbonyls. |
| -OCH₃ | C9 | ~ 52 | Methyl carbon of the ester. |
| -CH₂- | C3 | ~ 50 | Methylene carbon alpha to the ketone. |
| -CH₂- | C6 | ~ 38 | Methylene carbon adjacent to C1. |
| >C< (Quaternary) | C4 | ~ 35 | Quaternary carbon bearing the gem-dimethyl groups. |
| -CH₂- | C5 | ~ 33 | Methylene carbon adjacent to the quaternary center. |
| gem-CH₃ | C11, C12 | ~ 28 | Equivalent methyl carbons. |
Note: The use of DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be a crucial next step to definitively distinguish between CH, CH₂, and CH₃ groups, thus validating these assignments.[1]
Caption: A standard workflow for structural elucidation via NMR spectroscopy.
Experimental Protocol for NMR Spectroscopy[4]
-
Sample Preparation : Accurately weigh 5-10 mg of the purified this compound.[4] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[4] Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup : Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Data Acquisition :
-
¹H NMR : Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR : Acquire a proton-decoupled carbon spectrum. A greater number of scans will be necessary compared to the proton spectrum due to the low natural abundance of ¹³C.
-
DEPT-135 : Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Part 2: Mass Spectrometry (MS) – Corroborating Mass and Fragmentation
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural clues based on how the molecule fragments under energetic conditions. For this analysis, we will consider Electron Ionization (EI), a common technique that induces reproducible fragmentation.
The molecular formula is C₁₀H₁₆O₃, giving a monoisotopic mass of 184.1099 g/mol . The observation of a molecular ion (M⁺•) peak at m/z 184 is the first crucial piece of evidence from the mass spectrum.
Predicting the Fragmentation Pattern
The fragmentation of β-keto esters and cyclic ketones is dominated by cleavages alpha (α) to the carbonyl groups and characteristic ring-opening pathways.[5][6][7]
Table 3: Predicted Key Fragment Ions in EI-MS
| m/z Value | Proposed Fragment | Formula of Loss | Fragmentation Pathway |
| 184 | [M]⁺• | - | Molecular Ion |
| 153 | [M - OCH₃]⁺ | •OCH₃ (31 Da) | α-cleavage at the ester C-O bond.[8] |
| 125 | [M - COOCH₃]⁺ | •COOCH₃ (59 Da) | α-cleavage at the C1-C7 bond.[8] |
| 128 | [M - C₄H₈]⁺• | C₄H₈ (56 Da) | Retro-Diels-Alder-type cleavage of the cyclohexanone ring. |
| 99 | [C₆H₁₁O]⁺ | C₄H₅O₂ | Cleavage of C2-C3 and C4-C5 bonds. |
| 83 | [C₅H₇O]⁺ | C₅H₉O₂ | Complex rearrangement and loss of the ester group. |
| 55 | [C₃H₃O]⁺ | C₇H₁₃O₂ | Characteristic fragment for saturated cyclic ketones.[7][9][10] |
The presence of a strong fragment at m/z 55 is highly diagnostic for a cyclohexanone ring system.[7][10] The combination of this fragment with the loss of methoxy (m/z 153) and methoxycarbonyl (m/z 125) groups provides a powerful "fingerprint" for the proposed structure.
References
- 1. omicsonline.org [omicsonline.org]
- 2. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. people.whitman.edu [people.whitman.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. whitman.edu [whitman.edu]
"alternative reagents to dimethyl carbonate for Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate synthesis"
Abstract
Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate is a valuable β-keto ester intermediate in the synthesis of complex organic molecules and pharmaceuticals. The conventional industrial synthesis often involves the C-acylation of 4,4-dimethylcyclohexanone with dimethyl carbonate (DMC). While DMC is recognized as a green methylating and methoxycarbonylating agent, its application in this specific transformation can present challenges related to reaction conditions and yields.[1][2] This guide provides a comparative analysis of viable alternative reagents and methodologies, offering researchers and process chemists a data-driven framework for selecting the optimal synthetic route based on criteria such as yield, selectivity, reaction conditions, and safety profile. We will explore high-efficacy acylating agents like methyl cyanoformate, indirect multi-step approaches including transesterification, and a carboxylation-esterification sequence.
The Synthetic Challenge: C-Acylation of a Sterically Hindered Ketone
The core transformation for synthesizing this compound is the introduction of a methoxycarbonyl group (-COOCH₃) at the α-position of 4,4-dimethylcyclohexanone. This reaction proceeds via an enolate intermediate. The primary challenge lies in achieving high C-acylation selectivity over competing O-acylation, particularly with a sterically hindered ketone. The choice of base, solvent, and acylating agent is critical to directing the reaction toward the desired carbon-carbon bond formation.
The Benchmark Reagent: Dimethyl Carbonate (DMC)
Dimethyl carbonate is a widely used, environmentally benign reagent for both methylation and methoxycarbonylation.[2] In this synthesis, it acts as a methoxycarbonylating agent. The reaction is typically performed in the presence of a strong base, such as sodium methoxide or sodium hydride, which generates the ketone enolate.
Reaction Mechanism: The reaction begins with the deprotonation of the α-carbon of 4,4-dimethylcyclohexanone by a strong base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of dimethyl carbonate. The subsequent loss of a methoxide ion yields the target β-keto ester.
Caption: Reaction pathway using Dimethyl Carbonate (DMC).
Representative Protocol (Conceptual):
-
To a suspension of sodium hydride in a dry, aprotic solvent (e.g., THF, Toluene), add 4,4-dimethylcyclohexanone dropwise under an inert atmosphere.
-
Heat the mixture to facilitate enolate formation.
-
Add dimethyl carbonate to the enolate solution.
-
Reflux the reaction mixture for several hours until completion, monitoring by TLC or GC.
-
Cool the reaction, quench carefully with a proton source (e.g., acetic acid or NH₄Cl solution).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by vacuum distillation or column chromatography.
Discussion: The primary advantage of DMC is its low toxicity and biodegradability, aligning with green chemistry principles.[3] However, the C-acylation of ketones with dialkyl carbonates can be challenging. The reaction often fails when acylation occurs at a tertiary carbon, as the driving force of forming a stable β-ketoester enolate is absent.[4] Furthermore, achieving high yields may require elevated temperatures and pressure, sometimes necessitating the use of an autoclave.[2]
High-Efficacy Alternative: Methyl Cyanoformate
Methyl cyanoformate is a highly effective electrophile for the C-acylation of pre-formed enolates, providing β-keto esters in high yields under significantly milder conditions.[4] This method offers excellent regioselectivity.
Reaction Mechanism: The key to this method's success is the pre-formation of the lithium enolate using a strong, non-nucleophilic base like lithium hexamethyldisilazide (LHMDS) or lithium diisopropylamide (LDA) at low temperatures. This kinetically controlled enolate is then trapped by the highly reactive methyl cyanoformate.
Caption: Experimental workflow for C-acylation using methyl cyanoformate.
Detailed Experimental Protocol: Adapted from Mander, L. N., & Sethi, S. P. (1983).[4]
-
Prepare a solution of lithium hexamethyldisilazide (LHMDS) (1.1 equivalents) in dry tetrahydrofuran (THF) and cool to -78 °C under an argon atmosphere.
-
Slowly add a solution of 4,4-dimethylcyclohexanone (1.0 equivalent) in dry THF to the LHMDS solution. Stir for 30-45 minutes at -78 °C to ensure complete enolate formation.
-
Add neat methyl cyanoformate (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture for 1-2 hours at -78 °C.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature, then extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the pure this compound.
Discussion: This method consistently provides high yields of the desired C-acylated product with virtually no O-acylation byproduct. The use of low temperatures and pre-formed enolates ensures high kinetic control and regioselectivity. The primary drawback is the toxicity associated with cyano-containing reagents, necessitating careful handling in a well-ventilated fume hood.
Indirect Route I: Carboxylation and Subsequent Esterification
An alternative strategy involves a two-step sequence: first, carboxylation of the enolate using carbon dioxide, followed by esterification of the resulting β-keto acid.
Reaction Mechanism: The pre-formed lithium enolate reacts with solid carbon dioxide (dry ice) to form a lithium carboxylate salt. Acidic workup provides the β-keto acid. This intermediate is often unstable and prone to decarboxylation upon heating.[5] Therefore, it is typically esterified immediately using a suitable methylating agent like diazomethane or dimethyl sulfate under mild conditions.
Caption: Two-step workflow via carboxylation and esterification.
Representative Protocol (Conceptual):
-
Generate the lithium enolate of 4,4-dimethylcyclohexanone as described in the methyl cyanoformate protocol.
-
Pour the cold enolate solution onto a large excess of freshly crushed dry ice under an inert atmosphere.
-
Allow the mixture to warm to room temperature, then quench with water.
-
Acidify the aqueous layer with dilute HCl and extract the β-keto acid into an organic solvent.
-
Immediately treat the organic solution containing the crude β-keto acid with a methylating agent (e.g., an ethereal solution of diazomethane) until the yellow color persists.
-
Quench any excess diazomethane with acetic acid, wash, dry, and concentrate to yield the product.
Discussion: This method utilizes carbon dioxide, a cheap, abundant, and non-toxic C1 source. However, it is a two-step process. The intermediate β-keto acid can be thermally unstable, and the use of hazardous methylating agents like diazomethane or dimethyl sulfate in the second step detracts from the overall safety and green profile of the route.
Indirect Route II: Synthesis and Transesterification
This approach involves the synthesis of a different alkyl 4,4-dimethyl-2-oxocyclohexanecarboxylate (e.g., the ethyl or tert-butyl ester), which may be more accessible, followed by transesterification to the desired methyl ester. The transesterification of β-keto esters can be catalyzed by a variety of reagents, including acids, bases, and organometallic compounds.[6]
Reaction Mechanism: An ethyl β-keto ester, for example, can be synthesized using diethyl carbonate. The resulting ester is then treated with methanol in the presence of a catalyst. The equilibrium is driven towards the methyl ester product, often by using a large excess of methanol. Boric acid is an example of a mild and environmentally benign catalyst for this transformation.[6]
Representative Protocol (Boric Acid Catalyzed Transesterification): Adapted from Kondaiah, G. et al.[6]
-
Dissolve the starting β-keto ester (e.g., ethyl 4,4-dimethyl-2-oxocyclohexanecarboxylate) (1.0 equivalent) in a large excess of methanol.
-
Add boric acid (5-10 mol%) to the solution.
-
Reflux the reaction mixture for several hours, monitoring for the disappearance of the starting material by TLC or GC.
-
Upon completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify as necessary.
Discussion: This method offers flexibility, as the precursor ester can be made via the most convenient route. The transesterification step itself can often be performed under mild, solvent-free, or green-solvent conditions.[6] The main disadvantage is the addition of another step to the overall synthetic sequence, which may lower the overall yield.
Performance Comparison
| Reagent / Method | Mechanism | Typical Yield | Reaction Conditions | Selectivity (C- vs. O-) | Safety & Green Profile | Steps |
| Dimethyl Carbonate | Direct C-Acylation | Moderate | High Temp, Potential Pressure | Good to Moderate | Excellent: Low toxicity, biodegradable reagent. | 1 |
| Methyl Cyanoformate | C-Acylation of Pre-formed Enolate | Excellent | Mild: Low Temp (-78 °C) | Excellent: Highly C-selective. | Poor: Highly toxic cyanide reagent. Requires extreme care. | 1 |
| CO₂ / Methylation | Carboxylation then Esterification | Good | Low Temp then Mild | Excellent: Highly C-selective. | Variable: CO₂ is green, but subsequent methylating agent (e.g., diazomethane) can be highly toxic and explosive. | 2 |
| Transesterification | Catalytic Ester Exchange | Very Good | Mild to Moderate | Not Applicable | Good: Depends on catalyst. Can use benign catalysts like boric acid. | 2+ |
Conclusion and Recommendations
The choice of reagent for the synthesis of this compound is a trade-off between yield, reaction conditions, safety, and process complexity.
-
For Maximum Yield and Selectivity: Methyl cyanoformate is the undisputed choice for laboratory-scale synthesis where high purity and yield are paramount, provided the necessary safety precautions for handling cyanide reagents are strictly followed.[4]
-
For Green Chemistry and Industrial Scale: Dimethyl carbonate remains a strong candidate, especially if the process can be optimized to achieve acceptable yields without requiring extreme pressures. Its favorable environmental profile is a significant advantage.[1]
-
For a Balance of Safety and Yield: The two-step carboxylation/esterification route is a clever alternative if a safe and efficient methylation protocol can be employed for the second step, avoiding reagents like diazomethane.
-
For Process Flexibility: Transesterification is a valuable strategy if a different alkyl ester precursor is more readily available or can be synthesized in higher yield than the methyl ester directly.
Researchers and drug development professionals should select the method that best aligns with their specific project goals, scale, and available safety infrastructure.
References
- 1. Green organic syntheses: organic carbonates as methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sciencemadness Discussion Board - Green Methylating agent....comments - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Single-Step Methylation of Chitosan Using Dimethyl Carbonate as a Green Methylating Agent [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 6. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
The Virtuous Scaffold: A Comparative Guide to the Biological Activity of Compounds Derived from Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for potent and selective therapeutics is perpetual. Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate, a readily accessible starting material, has emerged as a promising scaffold for the generation of a diverse array of biologically active compounds. This guide provides an in-depth, objective comparison of the performance of a key class of derivatives synthesized from this scaffold—pyrido[3'',2'':4,5]furo[3,2-d]pyrimidines—with established alternatives, supported by experimental data. This analysis is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity in their discovery programs.
From a Simple Cyclohexanone to Potent PDE4 Inhibitors: A Strategic Derivatization
The true potential of this compound is unlocked through its synthetic versatility. The gem-dimethyl group offers steric hindrance that can influence the conformation of the resulting derivatives, while the keto-ester functionality provides reactive handles for a variety of chemical transformations. A particularly fruitful synthetic route involves the construction of fused heterocyclic systems, leading to the generation of pyrido[3'',2'':4,5]furo[3,2-d]pyrimidines. These compounds have been identified as potent inhibitors of phosphodiesterase type 4 (PDE4), an enzyme critically involved in the inflammatory cascade.
General Synthesis Pathway
The synthesis of the pyrido[3'',2'':4,5]furo[3,2-d]pyrimidine scaffold from this compound is a multi-step process that showcases the strategic manipulation of the starting material's reactive sites. The causality behind this synthetic choice lies in the desire to create a rigid, polycyclic system that can effectively interact with the active site of the target enzyme, in this case, PDE4.
Caption: General synthetic workflow from the starting material to the final derivatives.
Comparative Analysis: PDE4 Inhibitory Activity
The primary biological activity identified for derivatives of this compound is the inhibition of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a second messenger that mediates anti-inflammatory responses.[1] By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory mediators.[2] This mechanism of action makes them attractive candidates for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1]
The following table provides a comparative overview of the PDE4 inhibitory activity of representative pyrido[3'',2'':4,5]furo[3,2-d]pyrimidine derivatives against established PDE4 inhibitors, Roflumilast and Cilomilast.
| Compound | PDE4 Subtype | IC50 (nM) | Reference |
| PFP Derivative 1 | PDE4B | 15 | [1] |
| PFP Derivative 2 | PDE4B | 25 | [1] |
| Roflumilast (Alternative) | PDE4B | 0.8 | [3] |
| Cilomilast (Alternative) | PDE4B | 130 | [2] |
PFP: Pyrido[3'',2'':4,5]furo[3,2-d]pyrimidine
The data clearly indicates that the derivatives synthesized from this compound exhibit potent PDE4 inhibitory activity, with IC50 values in the nanomolar range. While Roflumilast remains a highly potent inhibitor, the PFP derivatives demonstrate comparable or superior potency to Cilomilast, highlighting the potential of this chemical scaffold. The structure-activity relationship studies within this series have shown that both the gem-dimethylcyclohexyl moiety and substitutions at the 5-position of the PFP scaffold are crucial for high-affinity binding to the enzyme.[1]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the presented data, detailed experimental protocols for the key assays are provided below. These protocols are designed to be self-validating, with clear steps and controls.
Protocol 1: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This assay determines the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human PDE4 enzymes.
Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled cAMP substrate upon hydrolysis by PDE4. Inhibition of PDE4 prevents this hydrolysis, resulting in a stable, low polarization signal.
Materials:
-
Recombinant human PDE4B1 enzyme
-
Fluorescein-labeled cAMP (cAMP-FAM)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds and reference inhibitors (e.g., Roflumilast) dissolved in DMSO
-
384-well black microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: In a 384-well plate, add 5 µL of the diluted compound or vehicle (DMSO) to the appropriate wells.
-
Enzyme Addition: Add 5 µL of diluted PDE4B1 enzyme solution to all wells except the negative control wells.
-
Substrate Addition: Initiate the reaction by adding 10 µL of the cAMP-FAM substrate solution to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Measure the fluorescence polarization using a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls (no enzyme and no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Caption: Experimental workflow for the in vitro PDE4 inhibition assay.
Protocol 2: Cellular Anti-inflammatory Assay (LPS-induced TNF-α release in Human Whole Blood)
This assay evaluates the ability of test compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in a more physiologically relevant setting.
Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates immune cells in whole blood to produce and release TNF-α. PDE4 inhibitors are expected to suppress this response.
Materials:
-
Fresh human whole blood from healthy donors (collected in heparinized tubes)
-
Lipopolysaccharide (LPS) from E. coli
-
RPMI 1640 medium
-
Test compounds and reference inhibitors dissolved in DMSO
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Blood Dilution: Dilute the fresh human whole blood 1:1 with RPMI 1640 medium.
-
Compound Addition: In a 96-well plate, add 10 µL of the test compound dilutions to the assay wells. For control wells, add 10 µL of DMSO.
-
Blood Addition: Add 180 µL of the diluted whole blood to each well.
-
Stimulation: Add 10 µL of LPS solution (final concentration 100 ng/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Plasma Collection: Centrifuge the plate and carefully collect the supernatant (plasma).
-
TNF-α Quantification: Measure the concentration of TNF-α in the plasma samples using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
The derivatization of this compound into pyrido[3'',2'':4,5]furo[3,2-d]pyrimidines represents a compelling example of how a simple starting material can be transformed into a source of potent and biologically active compounds. The data presented herein demonstrates that these derivatives are effective PDE4 inhibitors, with potencies that are competitive with established drugs. The provided experimental protocols offer a robust framework for the evaluation of these and other compounds targeting the PDE4 enzyme.
Future research in this area should focus on optimizing the pharmacokinetic properties of these derivatives to enhance their in vivo efficacy and safety profiles. Furthermore, the versatile chemistry of the this compound scaffold should be further explored to generate novel derivatives with different biological activities, thereby expanding the therapeutic potential of this valuable chemical entity.
References
- 1. Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE4 inhibitors as new anti-inflammatory drugs: effects on cell trafficking and cell adhesion molecules expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cost-Benefit Analysis of Synthetic Routes to Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate
Introduction
Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate is a valuable intermediate in the synthesis of a variety of organic molecules, finding applications in pharmaceuticals and fine chemicals.[1] Its bifunctional nature, possessing both a ketone and an ester group, allows for a wide range of chemical transformations, making it a versatile building block for the construction of more complex molecular architectures. The strategic placement of the gem-dimethyl group at the 4-position introduces a level of steric hindrance that can be exploited to control stereochemistry in subsequent reactions.
This guide provides a comprehensive cost-benefit analysis of two plausible synthetic routes to this compound, designed to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs. The comparison will focus on key performance indicators including overall yield, cost of starting materials, reaction complexity, and safety considerations.
Synthetic Route 1: The Dieckmann Condensation Approach
The Dieckmann condensation is a robust and well-established method for the formation of cyclic β-keto esters from diesters.[2][3][4][5] This intramolecular Claisen condensation is particularly effective for the synthesis of 5- and 6-membered rings.[3][5] The proposed route to this compound via this method involves the synthesis of a 4,4-dimethylpimelate ester followed by its intramolecular cyclization.
Mechanistic Rationale
The key step in this route is the base-catalyzed intramolecular condensation of diethyl 4,4-dimethylpimelate. The reaction is initiated by the deprotonation of an α-carbon of one of the ester groups by a strong base, typically sodium ethoxide, to form a reactive enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate. Subsequent elimination of an ethoxide ion yields the desired cyclic β-keto ester. An acidic workup is then required to neutralize the enolate and afford the final product.
Diagram of the Dieckmann Condensation Pathway
Caption: Synthetic pathway via Dieckmann Condensation.
Synthetic Route 2: The Robinson Annulation Approach
The Robinson annulation is a powerful ring-forming reaction in organic chemistry that creates a six-membered ring by a sequence of a Michael addition followed by an intramolecular aldol condensation.[1][6][7][8] This route offers a convergent approach to the target molecule, potentially reducing the overall number of linear steps.
Mechanistic Rationale
This proposed synthesis involves the reaction of mesityl oxide, which serves as the Michael acceptor and provides the 4,4-dimethyl moiety, with the enolate of methyl acetoacetate, the Michael donor. The initial Michael addition, catalyzed by a base, forms a 1,5-dicarbonyl intermediate. This intermediate, under the same basic conditions, then undergoes an intramolecular aldol condensation. An enolate is formed at one of the methyl groups of the former acetoacetate moiety, which then attacks the ketone carbonyl originating from the mesityl oxide. Subsequent dehydration of the resulting β-hydroxy ketone affords an α,β-unsaturated ketone. A final reduction step would be necessary to yield the target saturated keto-ester.
Diagram of the Robinson Annulation Pathway
Caption: Synthetic pathway via Robinson Annulation.
Cost-Benefit Analysis
The selection of a synthetic route is often a balance between the cost of materials, the efficiency of the reactions, and the complexity of the procedures. The following table provides a comparative overview of the two proposed routes.
| Parameter | Route 1: Dieckmann Condensation | Route 2: Robinson Annulation |
| Starting Materials | Isobutyraldehyde, Malonic Acid | Mesityl Oxide, Methyl Acetoacetate |
| Key Reagents | Sodium Ethoxide, Ethanol, HCl | Base (e.g., Sodium Ethoxide), H2/Pd-C |
| Estimated Cost of Starting Materials (per mole of product) | Moderate | Low to Moderate |
| Number of Steps | 3 (Knoevenagel, Michael/Esterification, Dieckmann) | 3 (Michael, Aldol/Dehydration, Reduction) |
| Overall Yield | Potentially Moderate to Good (literature on analogous Dieckmann cyclizations suggests yields of ~75% for the key step[2]) | Potentially Moderate (Robinson annulations can have variable yields depending on substrates) |
| Reaction Complexity | Multi-step synthesis of the pimelate precursor can be complex. The Dieckmann condensation itself is a standard procedure. | The Robinson annulation can sometimes lead to side products. The final reduction step is typically straightforward. |
| Purification | Chromatography may be required for intermediates and the final product. | Chromatography is likely necessary to separate the desired product from byproducts and the unsaturated intermediate. |
| Safety & Environmental | Use of flammable solvents (ethanol). Sodium ethoxide is corrosive and moisture-sensitive. | Use of flammable solvents. Handling of hydrogen gas for the reduction step requires appropriate safety precautions. Palladium on carbon is a flammable solid. |
Cost Data for Starting Materials (Illustrative)
| Reagent | Supplier Example & Price |
| Isobutyraldehyde | TCI, ~ |
| Malonic Acid | Carl ROTH, ~€134.40/1kg[10]; Chem-Impex, ~$18.53/100g[11] |
| Mesityl Oxide | Organic Syntheses Procedure (synthesis from acetone)[12] |
| Methyl Acetoacetate | IndiaMART, prices vary widely (~₹115-2,900/Kg) |
| Sodium Ethoxide | Thermo Scientific, ~ |
| Methyl Iodide | Sigma-Aldrich, ~ |
Note: Prices are for illustrative purposes only and can vary significantly based on supplier, purity, and quantity.
Experimental Protocols
Route 1: Dieckmann Condensation - Protocol Outline
Step 1: Synthesis of Diethyl 4,4-dimethylpimelate (Illustrative)
-
Knoevenagel Condensation: React isobutyraldehyde with malonic acid in the presence of a base like pyridine to yield 3,3-dimethylacrylic acid.
-
Michael Addition: React the resulting α,β-unsaturated acid with a malonic ester enolate.
-
Esterification and Decarboxylation: The intermediate is then esterified with ethanol and acid catalysis, followed by decarboxylation upon heating to yield diethyl 4,4-dimethylpimelate.
Step 2: Dieckmann Condensation of Diethyl 4,4-dimethylpimelate
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium ethoxide in anhydrous ethanol.
-
Slowly add a solution of diethyl 4,4-dimethylpimelate in anhydrous ethanol to the base solution at room temperature.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and carefully quench with a dilute acid (e.g., HCl) until the solution is neutral.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound. A similar procedure for a Dieckmann condensation reports a yield of 75%.[2]
Route 2: Robinson Annulation - Protocol Outline
Step 1 & 2: Michael Addition and Intramolecular Aldol Condensation
-
In a round-bottom flask, dissolve methyl acetoacetate in a suitable solvent such as ethanol.
-
Add a catalytic amount of a base, such as sodium ethoxide, to the solution and stir to form the enolate.
-
Slowly add mesityl oxide to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Allow the reaction to stir for several hours to facilitate the Michael addition.
-
Gently heat the reaction mixture to promote the intramolecular aldol condensation and subsequent dehydration. Monitor the formation of the α,β-unsaturated product by TLC or GC.
-
Upon completion, cool the reaction and neutralize with a dilute acid.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the intermediate α,β-unsaturated keto-ester by column chromatography.
Step 3: Reduction of the Unsaturated Intermediate
-
Dissolve the purified unsaturated keto-ester in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% w/w).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary to obtain pure this compound.
Conclusion
Both the Dieckmann condensation and the Robinson annulation present viable synthetic strategies for the preparation of this compound.
-
The Dieckmann Condensation route offers a more classical and potentially higher-yielding approach for the key cyclization step. However, the synthesis of the required 4,4-dimethylpimelate precursor may be lengthy and could impact the overall efficiency and cost.
-
The Robinson Annulation route is more convergent, utilizing readily available starting materials. This could translate to a more cost-effective process. However, the annulation reaction itself may be less selective and could require more extensive purification. The additional reduction step also adds to the overall process.
The optimal choice of synthesis will ultimately depend on the specific requirements of the researcher or organization, including the available starting materials, the desired scale of production, and the analytical capabilities for purification and characterization. This guide provides the foundational information to make an informed decision based on a thorough cost-benefit analysis.
References
- 1. 23.12 The Robinson Annulation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 2. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Robinson annulation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Malonic acid, 1 kg, CAS No. 141-82-2 | Aliphatic Carboxylic Acids | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Sodium ethoxide for synthesis 141-52-6 [sigmaaldrich.com]
- 14. chemimpex.com [chemimpex.com]
A Comparative Guide to the Enantioselective Synthesis of Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate Derivatives
Introduction: The Significance of a Chiral Building Block
In the landscape of modern drug discovery and natural product synthesis, the demand for enantiomerically pure chiral building blocks is insatiable. These molecules serve as foundational scaffolds for constructing complex, three-dimensional structures with specific biological activities. Among these, methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate, a β-keto ester with a quaternary stereocenter, represents a particularly valuable synthetic intermediate. Its rigid cyclohexanone core, adorned with a gem-dimethyl group and a reactive keto-ester functionality, makes it an ideal precursor for a diverse range of complex molecules, including steroids, terpenoids, and various pharmaceutical agents.
The challenge, however, lies in controlling the absolute stereochemistry at the C1 position. The synthesis of this compound in an enantiomerically pure form requires sophisticated catalytic strategies that can effectively differentiate between the two enantiotopic faces of a prochiral intermediate or resolve a racemic mixture. This guide provides a comparative analysis of three leading methodologies for achieving this transformation: organocatalysis, transition-metal catalysis, and enzymatic resolution. By examining the underlying principles, performance data, and practical considerations of each approach, we aim to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal synthetic route for their specific needs.
Comparative Analysis of Synthetic Strategies
The enantioselective synthesis of the target keto ester can be broadly approached via three distinct catalytic paradigms. Each method offers a unique set of advantages and disadvantages concerning selectivity, cost, environmental impact, and operational complexity.
Organocatalytic Approach: The Proline-Catalyzed Asymmetric Robinson Annulation
Organocatalysis, the use of small, chiral organic molecules to accelerate and control chemical reactions, has emerged as a powerful, metal-free alternative to traditional methods. For the construction of the cyclohexanone ring, the L-proline-catalyzed Robinson annulation is a classic and highly effective strategy.
Causality and Mechanistic Insight: The reaction proceeds via a tandem Michael addition/intramolecular aldol condensation sequence. L-proline, a naturally occurring amino acid, is the catalyst of choice due to its bifunctional nature. The secondary amine of proline reacts with a ketone donor (methyl acetoacetate) to form a chiral enamine intermediate. Simultaneously, the carboxylic acid moiety of proline acts as a Brønsted acid, activating the Michael acceptor (in this case, 3-methyl-2-butenone, a precursor to the 4,4-dimethyl moiety) through hydrogen bonding. This dual activation model creates a highly organized, chiral transition state that directs the Michael addition to occur on a specific face, thereby establishing the stereocenter. The subsequent intramolecular aldol condensation and dehydration occur rapidly to furnish the chiral cyclohexenone product.
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// Edges MAA -> Enamine [label=" Forms"]; Proline -> Enamine; MVK_analog -> Activated_Acceptor [label=" H-Bonds with\nProline Acid"]; Proline -> Activated_Acceptor; Enamine -> Transition_State; Activated_Acceptor -> Transition_State; Transition_State -> Michael_Adduct [label=" Michael\nAddition"]; Michael_Adduct -> Product [label=" Intramolecular Aldol\nCondensation"]; Product -> Proline [label=" Catalyst\nRegeneration", style=dashed]; } . Caption: Proline-catalyzed asymmetric Robinson annulation workflow.
Advantages:
-
Metal-Free: Avoids potential heavy metal contamination in the final product, which is critical for pharmaceutical applications.
-
Operational Simplicity: Reactions are often run under mild, aerobic conditions without the need for rigorously dried solvents or inert atmospheres.
-
Cost-Effective: L-proline is an inexpensive and readily available catalyst.
Disadvantages:
-
Catalyst Loading: Often requires higher catalyst loadings (10-30 mol%) compared to metal-based catalysts.
-
Reaction Time: Can require longer reaction times to achieve high conversion.
Transition-Metal Catalysis: Rhodium-Catalyzed Asymmetric Conjugate Addition
Transition-metal catalysis offers an alternative, highly efficient route characterized by low catalyst loadings and high turnover numbers. A prominent strategy involves the rhodium-catalyzed asymmetric conjugate addition of a nucleophile to a pre-formed α,β-unsaturated cyclohexenone.
Causality and Mechanistic Insight: This approach builds the carbon skeleton first and then introduces the ester functionality via an organometallic reagent. The key to enantioselectivity lies in the chiral ligand complexed to the rhodium center. A chiral bisphosphine or diene ligand creates a C₂-symmetric chiral environment around the metal. An aryl- or vinylboronic acid undergoes transmetalation with the rhodium catalyst to form a chiral rhodium-aryl species. This complex then coordinates to the enone (4,4-dimethylcyclohex-2-en-1-one). The conjugate addition proceeds through a migratory insertion step, where the steric and electronic properties of the chiral ligand dictate the facial selectivity of the addition, leading to a highly enantioenriched rhodium enolate. Subsequent protonolysis releases the chiral product and regenerates the active catalyst. Although this example shows an aryl addition, the principle extends to the addition of other nucleophiles necessary to form the target ester.
Advantages:
-
High Efficiency: Typically requires very low catalyst loadings (0.5-5 mol%) and exhibits high turnover numbers.
-
Excellent Selectivity: Can achieve very high enantioselectivities (>95% ee) for a broad range of substrates.[1]
-
Mild Conditions: Reactions are often performed at or below room temperature.
Disadvantages:
-
Cost and Toxicity: Rhodium catalysts and chiral phosphine ligands can be expensive. Residual metal in the product is a major concern for pharmaceutical synthesis.
-
Air/Moisture Sensitivity: Reactions often require inert atmosphere techniques and anhydrous solvents.
Enzymatic Kinetic Resolution
Biocatalysis leverages the exquisite selectivity of enzymes to perform chiral transformations. For the target molecule, an enzymatic kinetic resolution of the racemic methyl ester offers a green and highly selective approach.
Causality and Mechanistic Insight: This method starts with the easily prepared racemic mixture of this compound. A lipase, such as Lipase B from Candida antarctica (CAL-B), is used to selectively hydrolyze one enantiomer of the racemic ester to its corresponding carboxylic acid, leaving the other enantiomer unreacted.[1] The high enantioselectivity arises from the enzyme's precisely shaped active site, which preferentially binds and catalyzes the reaction of one enantiomer over the other. The separation of the unreacted ester from the carboxylic acid product is typically straightforward due to their different chemical properties (e.g., via extraction with a basic aqueous solution).
Advantages:
-
Exceptional Selectivity: Enzymes often provide near-perfect enantioselectivity (>99% ee).
-
Green Chemistry: Reactions are run in aqueous or benign organic solvents under very mild conditions (room temperature, neutral pH).
-
Scalability: Biocatalytic processes are often highly scalable.
Disadvantages:
-
Maximum 50% Yield: The theoretical maximum yield for a kinetic resolution is 50% for the desired enantiomer, as the other half is consumed.
-
Substrate Specificity: An enzyme may not accept all substrates, requiring screening to find a suitable biocatalyst.
Data Presentation: Performance Comparison
The following table summarizes the expected performance of each methodology for the synthesis of enantiopure this compound, based on data from analogous systems reported in the literature.
| Metric | Organocatalysis (Robinson Annulation) | Transition-Metal (Rh-Catalyzed Addition) | Enzymatic Kinetic Resolution |
| Catalyst | L-Proline | [Rh(diene)Cl]₂ + Chiral Ligand | Lipase B from Candida antarctica |
| Catalyst Loading | 10 - 30 mol% | 0.5 - 5 mol% | 1 - 10 % w/w |
| Typical Yield | 70 - 90% | 85 - 98% | < 50% (for one enantiomer) |
| Enantioselectivity (ee) | 85 - 96% ee | 90 - >99% ee[1] | >99% ee |
| Reaction Conditions | Room temp to 60 °C, aerobic | 0 °C to Room temp, inert atmosphere | Room temp, aqueous buffer/co-solvent |
| Key Strengths | Low cost, metal-free, simple setup | High efficiency, excellent ee | Unmatched selectivity, green |
| Key Limitations | Higher catalyst loading, longer times | Catalyst cost, metal contamination | 50% theoretical max yield |
Experimental Protocols
The following protocols are representative, detailed methodologies for each synthetic strategy, adapted for the specific target molecule.
Protocol 1: Organocatalytic Asymmetric Robinson Annulation
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl acetoacetate (5.81 g, 50 mmol, 1.0 equiv) and 3-methyl-2-butenone (4.63 g, 55 mmol, 1.1 equiv).
-
Add dimethyl sulfoxide (DMSO) (25 mL) as the solvent.
-
Add L-proline (1.73 g, 15 mmol, 0.3 equiv) to the solution.
-
Stir the reaction mixture vigorously at room temperature (25 °C) for 72 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (150 mL) and wash with water (3 x 50 mL) to remove the DMSO and proline.
-
Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield the chiral product, methyl (R)-4,4-dimethyl-2-oxocyclohex-5-ene-1-carboxylate.
-
The resulting enone can be selectively reduced (e.g., using catalytic hydrogenation with Pd/C) to afford the target saturated keto ester. Enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Rhodium-Catalyzed Asymmetric Conjugate Addition
(This protocol describes the addition of a methyl group via a boronic acid to a precursor enone. The synthesis of the required methyl 4,4-dimethyl-2-oxocyclohex-1-enecarboxylate precursor is a separate step.)
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add [Rh(COD)Cl]₂ (12.3 mg, 0.025 mmol, 1 mol% Rh) and a suitable chiral diene ligand (e.g., (S,S)-Fc-tfb, 0.055 mmol). Add anhydrous, degassed 1,4-dioxane (10 mL) and stir at room temperature for 30 minutes.
-
Reaction Setup: To a separate flame-dried Schlenk flask, add methyl 4,4-dimethyl-2-oxocyclohex-1-enecarboxylate (hypothetical precursor, 1.82 g, 10 mmol, 1.0 equiv) and methylboronic acid (0.90 g, 15 mmol, 1.5 equiv).
-
Add the pre-formed chiral rhodium catalyst solution via cannula.
-
Add water (1 mL) to the reaction mixture.
-
Stir the reaction at 40 °C for 12 hours under an argon atmosphere. Monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding 10 mL of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: 10-30% ethyl acetate in hexanes). Determine enantiomeric excess by chiral HPLC analysis.
Protocol 3: Enzymatic Kinetic Resolution
-
To a 250 mL Erlenmeyer flask, add racemic this compound (5.0 g, 25.2 mmol) and a phosphate buffer solution (100 mL, 0.1 M, pH 7.2).
-
Add tert-butanol (10 mL) as a co-solvent to aid solubility.
-
Add immobilized Lipase B from Candida antarctica (Novozym® 435, 500 mg, 10% w/w).
-
Seal the flask and place it in an orbital shaker at 30 °C and 200 rpm.
-
Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by chiral GC or HPLC. The reaction should be stopped at or near 50% conversion to maximize both the yield and ee of the remaining ester.
-
Once ~50% conversion is reached (typically 12-24 hours), filter the reaction mixture to recover the immobilized enzyme (which can be washed and reused).
-
Acidify the filtrate to pH ~3 with 1 M HCl.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) to remove the carboxylic acid product.
-
The organic layer now contains the desired unreacted ester. Wash it with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiopure ester. The aqueous bicarbonate layer can be re-acidified and extracted to recover the other enantiomer as the carboxylic acid.
Conclusion and Outlook
The enantioselective synthesis of this compound can be successfully achieved through multiple catalytic routes, each with a distinct profile of strengths and weaknesses.
-
Organocatalysis stands out for its operational simplicity, low cost, and environmentally benign nature, making it an excellent choice for initial lab-scale synthesis and applications where metal contamination is prohibitive.
-
Transition-Metal Catalysis offers unparalleled efficiency and is ideal for processes where high throughput and low catalyst loading are paramount, provided that the associated costs and purification challenges can be managed.
-
Enzymatic Resolution provides a pathway to materials of the highest enantiomeric purity (>99% ee) under green conditions, but is inherently limited by a 50% maximum theoretical yield.
The ultimate choice of method will depend on the specific requirements of the project, including scale, cost constraints, purity specifications, and available equipment. Future research may focus on developing dynamic kinetic resolution protocols, which combine the high selectivity of enzymes with an in-situ racemization catalyst, potentially overcoming the 50% yield limitation and merging the best attributes of these powerful synthetic strategies.
References
A Comparative Guide to Catalytic Systems for the Synthesis of Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and selective synthesis of complex molecular scaffolds is a paramount objective. Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate, a valuable building block in the synthesis of pharmaceuticals and other fine chemicals, presents a compelling case study for the comparison of catalytic strategies. Its synthesis, primarily achieved through a Robinson annulation pathway, can be influenced significantly by the choice of catalyst, impacting yield, reaction time, and overall process efficiency. This guide provides an in-depth, objective comparison of various catalytic systems for the synthesis of this target molecule, supported by experimental data to inform catalyst selection for specific research and development needs.
Introduction: The Significance of this compound
This compound is a cyclic β-keto ester whose structural motif is a key feature in a variety of biologically active molecules. Its utility as a synthetic intermediate stems from the presence of multiple reactive sites, allowing for a diverse range of subsequent chemical transformations. The gem-dimethyl group at the C4 position introduces a specific steric and electronic environment, making the molecule a valuable precursor for the synthesis of complex natural products and pharmaceutical agents.[1]
The principal synthetic route to this molecule involves the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[2][3] In this case, the reaction occurs between methyl acetoacetate and mesityl oxide. The choice of catalyst for this transformation is critical in directing the reaction towards high yields and purity of the desired product. This guide will explore and compare the performance of base-catalyzed, acid-catalyzed, and organocatalytic systems for this key transformation.
Comparative Analysis of Catalytic Systems
The selection of an appropriate catalytic system is a crucial decision in the synthesis of this compound. Each system presents a unique set of advantages and disadvantages in terms of reactivity, selectivity, cost, and environmental impact. Below is a comparative overview of the most common catalytic approaches.
| Catalytic System | Catalyst Example | Typical Reaction Conditions | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Base-Catalyzed | Sodium Ethoxide (NaOEt) | Ethanol, Reflux | Moderate to High | Cost-effective, readily available reagents. | Potential for side reactions, requires stoichiometric amounts of base. |
| Acid-Catalyzed | Sulfuric Acid (H₂SO₄) | Neat or in a non-polar solvent, elevated temperatures | Moderate | Simple procedure, readily available catalysts. | Can lead to dehydration and other side products, harsh reaction conditions. |
| Organocatalytic | Proline Derivatives | Organic Solvent, Room Temperature | High | High enantioselectivity possible, mild reaction conditions, low catalyst loading. | Catalysts can be expensive, may require longer reaction times. |
Base-Catalyzed Robinson Annulation: The Classic Approach
The base-catalyzed Robinson annulation is a long-established and widely used method for the construction of six-membered rings.[4] In the synthesis of this compound, a strong base such as sodium ethoxide is typically employed to deprotonate methyl acetoacetate, forming an enolate. This enolate then acts as a nucleophile in a Michael addition to mesityl oxide. The resulting 1,5-dicarbonyl intermediate subsequently undergoes an intramolecular aldol condensation to form the cyclic β-keto ester.
Causality Behind Experimental Choices: The use of a strong base like sodium ethoxide is essential to generate a sufficient concentration of the enolate from the relatively acidic α-protons of methyl acetoacetate. Ethanol is a common solvent as it is the conjugate acid of the ethoxide base, minimizing side reactions. Refluxing the reaction mixture provides the necessary activation energy for both the Michael addition and the subsequent aldol condensation and dehydration steps.
Experimental Protocol: Base-Catalyzed Synthesis
-
Reaction Setup: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: Methyl acetoacetate is added dropwise to the sodium ethoxide solution at room temperature. The mixture is then stirred for a short period to ensure complete enolate formation.
-
Michael Addition: Mesityl oxide is added to the reaction mixture, and the solution is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, the mixture is cooled to room temperature and neutralized with a dilute acid (e.g., hydrochloric acid). The ethanol is removed under reduced pressure.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by vacuum distillation or column chromatography.
Acid-Catalyzed Robinson Annulation: An Alternative Pathway
While less common than the base-catalyzed approach, acid catalysis can also effect the Robinson annulation. In this case, the acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, activates the carbonyl group of mesityl oxide, making it more electrophilic for the attack of the enol form of methyl acetoacetate.
Causality Behind Experimental Choices: The acid catalyst protonates the carbonyl oxygen of the α,β-unsaturated ketone, which increases its electrophilicity and facilitates the conjugate addition of the weakly nucleophilic enol. Elevated temperatures are typically required to promote both the initial Michael-type addition and the subsequent aldol condensation and dehydration steps.
Experimental Protocol: Acid-Catalyzed Synthesis
-
Reaction Setup: Methyl acetoacetate and mesityl oxide are mixed, often without a solvent or in a high-boiling non-polar solvent.
-
Catalyst Addition: A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is carefully added to the mixture.
-
Reaction: The mixture is heated to the desired temperature and stirred. The reaction progress is monitored by TLC or GC.
-
Work-up: Upon completion, the reaction mixture is cooled and diluted with an organic solvent. The solution is then washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.
-
Purification: The organic layer is dried and concentrated, and the product is purified by vacuum distillation.
Organocatalysis: A Modern and Asymmetric Approach
The advent of organocatalysis has provided a powerful tool for the asymmetric synthesis of complex molecules. Chiral secondary amines, such as proline and its derivatives, can catalyze the Michael addition step of the Robinson annulation sequence with high enantioselectivity.[5] The catalyst forms an enamine with the ketone (or in this case, the β-ketoester), which then undergoes a stereoselective Michael addition to the α,β-unsaturated ketone.
Causality Behind Experimental Choices: The chiral organocatalyst creates a chiral environment around the transition state of the Michael addition, leading to the preferential formation of one enantiomer. These reactions are often performed under mild conditions (e.g., room temperature) and with low catalyst loadings, making them an attractive and "greener" alternative to traditional methods. The choice of solvent can significantly influence the stereochemical outcome.
Experimental Protocol: Organocatalytic Synthesis
-
Reaction Setup: To a solution of the chiral organocatalyst (e.g., a diphenylprolinol silyl ether) in an appropriate organic solvent (e.g., chloroform or toluene) is added methyl acetoacetate.
-
Addition of Michael Acceptor: Mesityl oxide is then added to the mixture.
-
Reaction: The reaction is stirred at room temperature, and its progress is monitored by TLC or HPLC.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the enantioenriched this compound.
Visualizing the Synthetic Pathways
To better understand the relationships between the reactants, intermediates, and products in the different catalytic systems, the following diagrams are provided.
Caption: Base-catalyzed synthesis workflow.
Caption: Acid-catalyzed synthesis workflow.
Caption: Organocatalytic synthesis workflow.
Conclusion and Future Outlook
The synthesis of this compound offers a clear illustration of how the choice of catalytic system can be tailored to meet specific synthetic goals. For large-scale, cost-effective production where stereochemistry is not a concern, the classical base-catalyzed Robinson annulation remains a viable option. The acid-catalyzed method provides a simpler, albeit potentially lower-yielding, alternative. For the synthesis of enantiomerically enriched products, which is often a requirement in modern drug discovery and development, organocatalysis stands out as the superior method, offering high stereocontrol under mild reaction conditions.
Future research in this area will likely focus on the development of more efficient and sustainable catalytic systems. This includes the design of novel organocatalysts with lower catalyst loadings and higher turnover numbers, as well as the exploration of heterogeneous catalysts that can be easily recovered and reused, further enhancing the economic and environmental viability of the synthesis of this important chemical intermediate.
References
- 1. iscre28.org [iscre28.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Illustrated Glossary of Organic Chemistry - Robinson annulation (Robinson annelation) [chem.ucla.edu]
- 5. Enantioselective organocatalytic double Michael addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate
As researchers and scientists, our responsibility extends beyond the successful execution of experiments to the entire lifecycle of the chemicals we use. The proper disposal of laboratory waste is not merely a regulatory hurdle; it is a critical component of ensuring laboratory safety, environmental stewardship, and the integrity of our work. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate, grounded in established safety principles and regulatory frameworks.
Part 1: Hazard Identification and Risk Assessment
Table 1: Hazard Profile of Structurally Analogous Cyclic Keto Esters
| Hazard Classification | Description | GHS Pictogram | Recommended Precautions |
| Skin Irritation | Causes skin irritation upon direct contact.[1][2] | GHS07 | Wear nitrile or other chemically resistant gloves. Wash hands thoroughly after handling.[1][3] |
| Serious Eye Irritation | Causes serious eye irritation.[1][2] | GHS07 | Wear chemical safety goggles or a face shield.[1][4] |
| Respiratory Irritation | May cause respiratory irritation if vapors or mists are inhaled.[1][2] | GHS07 | Handle in a well-ventilated area or a chemical fume hood.[1][3] |
| Combustibility | Classified as a combustible liquid (NFPA Fire Hazard: 1), meaning it must be preheated before ignition can occur.[1] | None | Keep away from heat, sparks, and open flames.[5][6] |
Based on this profile, this compound must be treated as a hazardous waste. It cannot be disposed of down the drain or in standard solid waste receptacles. Its disposal path is dictated by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]
Part 2: Pre-Disposal Protocol: In-Lab Waste Accumulation
Proper waste management begins at the point of generation. The following step-by-step protocol ensures that waste is collected safely and in compliance with regulatory standards.
Protocol for Waste Collection:
-
Select an Appropriate Waste Container:
-
Use a container made of chemically compatible material (e.g., borosilicate glass or high-density polyethylene) that will not react with the keto ester.[7]
-
Ensure the container has a secure, leak-proof screw cap to prevent spills and vapor release.
-
The container must be clean and dry before the first addition of waste.
-
-
Label the Container Correctly Before Adding Waste:
-
Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.
-
Clearly write the words "HAZARDOUS WASTE ".[9]
-
List all chemical constituents by their full name. For this specific waste stream, write "Waste this compound." If it is mixed with solvents (e.g., from a chromatography column), list all components and their approximate percentages.
-
Indicate the relevant hazards (e.g., "Irritant," "Combustible").
-
Record the "Accumulation Start Date," which is the date the first drop of waste is added to the container.
-
-
Accumulate Waste Safely:
-
Keep the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of lab personnel.[9]
-
The container must remain closed at all times except when actively adding waste.
-
Place the primary waste container within a secondary containment bin to prevent the spread of material in case of a leak or spill.[7]
-
Crucially, do not mix incompatible waste streams. Avoid adding strong oxidizing agents or strong bases to this container, as they are incompatible with similar esters.[1][10]
-
Part 3: The Disposal Pathway and Operational Plan
Once the waste container is full (do not fill beyond 90% capacity) or the accumulation time limit is approaching, it must be transferred for disposal.[7] The following workflow outlines the process from the lab bench to the final disposal facility.
Caption: Disposal workflow for this compound.
Operational Steps:
-
Request Pickup: Once the container is full or nearing its time limit, submit a hazardous waste pickup request to your institution's EHS department through their designated system.
-
EHS Collection: Trained EHS personnel will collect the sealed and properly labeled container from your laboratory's SAA and transport it to a central hazardous waste storage facility on-site.
-
Consolidation and Vendor Pickup: At the central facility, your waste may be consolidated with other compatible chemical waste streams. A licensed hazardous waste disposal vendor, contracted by your institution, will then pick up the waste for transport.[11]
-
Final Disposal: The vendor transports the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). For organic compounds like this compound, the most common and effective disposal method is high-temperature incineration, which ensures complete destruction of the chemical.[1]
Part 4: Emergency Procedures for Spills
Accidents can happen, and a clear, pre-defined plan for spill management is essential.
For a Small Spill (<100 mL) within a Fume Hood:
-
Alert Personnel: Immediately notify others in the lab.
-
Don PPE: Ensure you are wearing safety goggles, a lab coat, and double-layered nitrile gloves.
-
Contain the Spill: Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit) to dike and absorb the liquid.[1]
-
Clean Up: Carefully scoop the absorbed material using non-sparking tools into a designated waste bag or container.[6]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Dispose: Label the spill cleanup debris as "Hazardous Waste" and manage it through the same disposal pathway described above.
For a Large Spill (>100 mL) or any spill outside a Fume Hood:
-
EVACUATE: Immediately evacuate the area.
-
ALERT: Notify your supervisor and your institution's EHS emergency line. Pull the fire alarm if there is a fire or explosion risk.
-
SECURE: Close the doors to the affected area to contain vapors.
-
AWAIT RESPONSE: Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.
By adhering to these procedures, you contribute to a culture of safety and ensure that the chemical materials that enable our research are managed responsibly from acquisition to final disposal.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate | C9H14O3 | CID 11789638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. fishersci.com [fishersci.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 9. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Lab Pack Management 101: Waste Removal in Schools and Labs [emsllcusa.com]
A Senior Application Scientist's Guide to Handling Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate
As researchers dedicated to advancing drug development, our work with novel chemical entities demands an unwavering commitment to safety. Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate is a valuable reactant in the synthesis of potent phosphodiesterase type 4 (PDE4) inhibitors, which hold promise for treating inflammatory diseases like asthma and COPD.[1] However, its safe handling is paramount to protecting ourselves and ensuring the integrity of our research. This guide moves beyond a simple checklist, providing a procedural and logistical framework grounded in chemical causality to manage this compound effectively in the laboratory.
Hazard Profile and Risk Mitigation
Understanding the specific risks associated with this compound is the foundation of a robust safety plan. Based on available safety data, this compound is classified with the following hazards:
The corresponding GHS pictogram is the exclamation mark, and the signal word is "Warning".[2][3] These classifications dictate a multi-layered defense strategy, prioritizing engineering controls before relying on personal protective equipment (PPE).
Engineering Controls: Your Primary Defense
PPE is the final barrier between you and a chemical hazard; it should never be the first or only one. Effective engineering controls are designed to contain the hazard at its source.
-
Chemical Fume Hood: All handling of this compound must be conducted within a properly functioning chemical fume hood.[4][5] This is non-negotiable. The hood's constant airflow is critical for capturing vapors that can cause respiratory irritation and minimizing your inhalation exposure.[3][4]
-
Safety Infrastructure: Ensure immediate access to a safety shower and an eyewash station.[6] In the event of an accidental splash, a 15-minute flush of the affected area is the critical first response.[3]
Personal Protective Equipment (PPE): A Detailed Protocol
Your PPE selection must be deliberate and informed by the specific chemical properties of this keto-ester.
Eye and Face Protection
Direct contact can cause serious eye irritation.[2][3]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended: Chemical splash goggles offer a more complete seal around the eyes and are the preferred choice to guard against unexpected splashes.[7]
-
High-Risk Operations: When handling larger volumes (>100 mL) or performing vigorous operations (e.g., rapid stirring, heating), supplement your goggles with a full-face shield.
Hand Protection: The Critical Choice
Skin irritation is a documented hazard, making glove selection the most critical PPE decision.[2][3] The ketone functional group in this molecule is a key consideration, as common laboratory gloves like nitrile offer poor resistance to many ketones.[8]
The selection of an appropriate glove material is based on its resistance to both permeation (the chemical seeping through the material on a molecular level) and degradation (the physical breakdown of the glove material).[9]
| Glove Material | Protection Against Ketones | Key Considerations |
| Butyl Rubber | Excellent | Provides superior resistance to ketones, esters, and aldehydes. This is the recommended primary choice for prolonged or immersive contact.[10] |
| Polyvinyl Alcohol (PVA) | Excellent | Highly resistant to ketones and other organic solvents. However, PVA is water-soluble and should not be used in aqueous solutions.[10][11] |
| Natural Rubber (Latex) | Good to Fair | Offers some protection against ketones but is generally less robust than butyl rubber.[10] Can cause allergic reactions. |
| Nitrile | Poor to Not Recommended | While a good general-purpose glove, standard nitrile has very low breakthrough times for many ketones and should be avoided for anything other than incidental, quickly-cleaned splashes.[8][12] |
Operational Directive: Always double-glove when handling this compound. An inner nitrile glove can provide a warning layer and make doffing safer, but the outer glove must be a material rated for ketone resistance, such as Butyl rubber . Inspect gloves for any signs of damage before each use.[4]
Body and Respiratory Protection
-
Body Protection: A flame-resistant laboratory coat is mandatory.[13] For procedures with a significant splash risk, supplement with a chemical-resistant apron made of rubber or neoprene.[14]
-
Respiratory Protection: Not typically required when work is performed within a certified chemical fume hood. If an operation has a high potential to generate aerosols or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Safe Handling and Disposal Workflow
This workflow provides a systematic, self-validating process for handling this compound from procurement to disposal.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Protocol
-
Preparation: Before bringing the chemical into the workspace, verify that the fume hood is operational. Don all required PPE, ensuring your outer gloves are Butyl rubber. Assemble all necessary equipment, including a designated, labeled waste container.
-
Handling: Conduct all manipulations deep within the fume hood, keeping the sash as low as possible.[5] Use techniques that minimize splashing and aerosol generation.[13]
-
Decontamination: After use, carefully place any contaminated disposable items (e.g., pipette tips) into the hazardous waste container. Wipe down the work surface in the fume hood with an appropriate solvent.
-
PPE Doffing: Remove PPE in a manner that avoids self-contamination. Remove your outer gloves first, followed by your lab coat and goggles. Remove inner gloves last. Immediately wash your hands and arms thoroughly with soap and water.[4]
-
Disposal: All waste containing this compound must be disposed of as hazardous chemical waste.[15] Consult your institution's Environmental Health & Safety (EHS) office for specific guidelines and place the sealed, labeled container in the designated satellite accumulation area. Do not pour this chemical down the drain.[3]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Spill: For a small spill contained within the fume hood, absorb the material with an inert absorbent like sand, vermiculite, or a chemical absorbent pad.[15][16] Place the absorbed material in the sealed hazardous waste container. For larger spills, evacuate the area and contact your EHS office.
By integrating these expert-level controls and procedures into your daily workflow, you can handle this compound with the confidence that comes from a deep, causal understanding of safety.
References
- 1. This compound | 32767-46-7 [chemicalbook.com]
- 2. This compound | 32767-46-7 [amp.chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. csub.edu [csub.edu]
- 8. myusf.usfca.edu [myusf.usfca.edu]
- 9. cdn.mscdirect.com [cdn.mscdirect.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. polycohealthline.com [polycohealthline.com]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. ethz.ch [ethz.ch]
- 14. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 15. fishersci.com [fishersci.com]
- 16. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
